molecular formula C8H12N2 B1589656 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine CAS No. 569351-26-4

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Katalognummer: B1589656
CAS-Nummer: 569351-26-4
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: JLMLWTWDUVBDER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10-5-3-7-6-9-4-2-8(7)10/h3,5,9H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMLWTWDUVBDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450735
Record name 1-METHYL-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569351-26-4
Record name 1-METHYL-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

The fusion of a pyrrole ring with a pyridine core creates the pyrrolopyridine bicyclic system, a scaffold of significant interest in medicinal chemistry and drug development.[1] These heterocycles are integral to a wide array of biologically active molecules, including kinase inhibitors and anticancer agents.[2][3] Specifically, the saturated derivative, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, serves as a crucial sp³-rich building block, offering a three-dimensional architecture that is increasingly sought after in modern drug discovery to enhance properties such as selectivity and metabolic stability.[4]

This guide provides a comprehensive technical overview of the viable synthetic pathways leading to 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. We will dissect the strategic considerations behind key synthetic routes, provide detailed experimental protocols grounded in established literature, and explain the causality behind the methodological choices, empowering researchers to confidently replicate and adapt these procedures.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis reveals two primary strategic disconnections for the target molecule. The most direct and field-proven approach involves the reduction of the pyridine ring from an aromatic precursor, 1-methyl-1H-pyrrolo[3,2-c]pyridine. A secondary, more classical approach involves the construction of the pyrrole ring onto a pre-existing, functionalized piperidine framework.

G cluster_0 Primary Strategy cluster_1 Secondary Strategy TM 1-Methyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine (Target) Aromatic_Precursor 1-Methyl-1H-pyrrolo[3,2-c]pyridine TM->Aromatic_Precursor Pyridine Ring Reduction Piperidine_Precursor Functionalized 4-Aminopiperidine Derivative TM->Piperidine_Precursor Pyrrole Ring Formation (e.g., Paal-Knorr)

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Reduction of an Aromatic 1-Methyl-1H-pyrrolo[3,2-c]pyridine Precursor

The reduction of the electron-deficient pyridine ring is the most efficient and scalable strategy. The pyrrole ring is inherently electron-rich and generally stable under the conditions required for pyridine reduction. However, the aromatic pyridine ring is resistant to mild reducing agents like sodium borohydride (NaBH₄). Therefore, an activation step is required. A highly effective and well-documented method for the analogous pyrrolo[2,3-c]pyridine system involves quaternization of the pyridine nitrogen, followed by reduction and deprotection.[4][5] This approach offers excellent control and high yields.

Mechanism and Rationale

The core principle of this pathway is to temporarily convert the pyridine into a pyridinium salt. This transformation breaks the aromaticity of the pyridine ring and renders it highly susceptible to nucleophilic attack by a hydride source, such as NaBH₄. A benzyl group is an ideal choice for this activation step as it can be cleanly removed in a subsequent hydrogenolysis step.

G Start 1-Methyl-1H-pyrrolo[3,2-c]pyridine Salt Pyridinium Bromide Salt (Activated Intermediate) Start->Salt Benzyl Bromide Toluene, 70°C Reduced N-Benzyl Tetrahydro Product Salt->Reduced NaBH₄ EtOH, 15°C Final Target Molecule Reduced->Final H₂, 10% Pd/C MeOH, 50°C

Caption: Synthetic workflow for the reduction pathway.

Experimental Protocol

The following protocol is adapted from a highly successful multigram-scale synthesis of the isomeric 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and is presented as a robust template.[4][6]

Step 1: Synthesis of 6-Benzyl-1-methyl-1H-pyrrolo[3,2-c]pyridin-6-ium Bromide

  • Rationale: This step activates the pyridine ring for reduction. Toluene is an effective, non-reactive solvent for this alkylation. The reaction is heated to ensure a reasonable reaction rate.

  • Procedure:

    • To a solution of 1-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous toluene (approx. 20 mL per gram of starting material), add benzyl bromide (2.0 eq) in a single portion.

    • Heat the mixture at 70 °C under a reflux condenser for 12 hours. A precipitate will form as the reaction progresses.

    • After cooling to room temperature, collect the precipitate by filtration.

    • Wash the solid with toluene and then diethyl ether to remove any unreacted starting materials.

    • Dry the resulting pyridinium salt under vacuum. The product is typically used in the next step without further purification.

Step 2: Reduction to 6-Benzyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

  • Rationale: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the activated pyridinium salt without affecting the pyrrole ring or other functional groups. Ethanol is a protic solvent that facilitates the reaction. The temperature is kept low to control the reaction rate and minimize potential side reactions.

  • Procedure:

    • Suspend the pyridinium bromide salt (1.0 eq) in ethanol (approx. 20 mL per gram).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add sodium borohydride (2.2 eq) portion-wise, maintaining the internal temperature below 15 °C.

    • Stir the reaction mixture at 15 °C for 30 minutes after the addition is complete.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl protected product.

Step 3: Debenzylation to Yield 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

  • Rationale: Catalytic hydrogenolysis is the standard and most efficient method for cleaving a benzyl amine. Palladium on carbon is the catalyst of choice, and methanol is a common solvent. The reaction is performed under a hydrogen atmosphere.

  • Procedure:

    • Dissolve the crude 6-benzyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in methanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).

    • Stir the suspension under a hydrogen atmosphere (a balloon is sufficient for small scale) at 50 °C for 18 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the target compound. The product can be further purified by column chromatography or by forming a hydrochloride salt for better handling and stability.[4]

Data Summary

The following table summarizes typical reaction parameters for this pathway, based on analogous syntheses.[4][5]

StepKey ReagentsSolventTemperatureTimeTypical Yield
1. Benzylation Benzyl BromideToluene70 °C12 h>95%
2. Reduction Sodium BorohydrideEthanol15 °C0.5 h~94%
3. Debenzylation H₂, 10% Pd/CMethanol50 °C18 h~67% (as HCl salt)

Pathway II: Construction from Piperidine Precursors (Paal-Knorr Synthesis)

An alternative, classical approach is the construction of the pyrrole ring onto a pre-formed piperidine scaffold. The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[7]

Conceptual Workflow

This strategy would begin with a suitably protected 4-piperidone. A key intermediate would be a 3-substituted piperidin-4-one bearing a 1,4-dicarbonyl equivalent. A recent study demonstrated the feasibility of synthesizing a tetrahydropyrrolo[3,2-c]pyridine from a 3-(2-oxopropyl)piperidin-4-one intermediate, validating this conceptual approach.[7][8]

G Piperidone N-Protected 4-Piperidone Dicarbonyl 3-(2-oxopropyl)piperidin-4-one (1,4-Dicarbonyl Equivalent) Piperidone->Dicarbonyl Alkylation/ Acylation Pyrrole N-Protected Tetrahydro- pyrrolo[3,2-c]pyridine Dicarbonyl->Pyrrole Methylamine (CH₃NH₂) Paal-Knorr Cyclization Final Target Molecule Pyrrole->Final Deprotection

Caption: Conceptual Paal-Knorr approach to the target scaffold.

Advantages and Challenges
  • Advantages: This pathway offers high modularity, allowing for the introduction of various substituents on the piperidine ring prior to pyrrole formation.

  • Challenges: The synthesis of the required 1,4-dicarbonyl piperidine precursor can be complex and may involve multiple steps with potential for low overall yields. The Paal-Knorr cyclization itself can require harsh acidic conditions, which may not be compatible with all functional groups. One study reported a yield of only 19% for a similar transformation.[7]

Conclusion and Outlook

For the synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, the reduction of an aromatic precursor via a pyridinium salt intermediate stands out as the most robust, scalable, and highest-yielding pathway.[4] This method, proven effective for isomeric systems, leverages simple, commercially available reagents and follows a logical progression of activation, reduction, and final deprotection. While alternative strategies like the Paal-Knorr synthesis offer different strategic advantages, they often present greater synthetic challenges. For researchers and drug development professionals requiring reliable access to this valuable scaffold, the reduction pathway represents the current state-of-the-art and the recommended approach.

References

  • Al-Ostath, A., Abosheasha, M. A., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Chemistry Journal, 55, 689–697.

  • Nechayev, M. A., Gorobets, N. Y., et al. (2013). An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N6-Substituted Analogues. Synthesis, 45(15), 2145-2150.

  • Wang, C., Zhang, Y., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1185-1198.

  • Wang, C., Zhang, Y., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information.

  • Abdel-Aal, A. A.-M., Ghorab, M. M., et al. (2020). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Archiv der Pharmazie, 353(11), e2000179.

  • Borah, A. J., Sharma, B., et al. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41).

  • Nechayev, M. A., Gorobets, N. Y., et al. (2013). An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N6-Substituted Analogues. EnamineStore.

  • ChemInform Abstract: An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N 6 -Substituted Analogues. (2013). ResearchGate.

  • Sha, C., Yan, J., et al. (2018). Rapid construction of tricyclic tetrahydrocyclopenta[9][10]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. Beilstein Journal of Organic Chemistry, 14, 2598-2604.

  • Bakherad, M., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997.

  • Hojnik, C. (2017). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds.

  • Bakherad, M., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997.

  • PubChem. (n.d.). 1-Methyl-1H-pyrrolo[3,2-C]pyridine. National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). 1H-pyrrolo[3,2-c]pyridine.

Sources

A Guide to the Spectroscopic Characterization of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the heterocyclic scaffold, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. As a molecule of significant interest in medicinal chemistry and drug development, its unambiguous structural confirmation is paramount. This document synthesizes predicted and analogous data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a discussion of the underlying principles, detailed interpretation of the expected spectral features, and robust, field-proven protocols for data acquisition. This guide is intended for researchers, chemists, and quality control professionals who require a foundational understanding and practical approach to the analytical validation of this compound.

Introduction and Molecular Structure

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a tetrahydropyridine moiety. This structural motif is a key building block in the synthesis of various biologically active molecules. The presence of both a hydrogen-bond donating secondary amine and a hydrogen-bond accepting pyridine-like nitrogen, combined with a semi-rigid three-dimensional structure, makes it a valuable scaffold for exploring interactions with biological targets.

The molecular structure and atom numbering scheme used for spectral assignments throughout this guide are presented below.

Caption: Molecular structure of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Proton (¹H) NMR Spectroscopy

Foundational Principles & Expected Spectrum

Proton NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. For the title compound, we can categorize the protons into three distinct regions: the aromatic pyrrole protons, the aliphatic tetrahydropyridine protons, and the N-methyl protons.

  • Aromatic Region (δ 6.0-7.5 ppm): The two protons on the pyrrole ring (H-2 and H-3) are expected in this region. They form an AX spin system and should appear as doublets due to coupling with each other.

  • Aliphatic Region (δ 2.5-4.0 ppm): The three methylene groups (C4-H₂, C6-H₂, C7-H₂) and the N-H proton of the tetrahydropyridine ring reside here. The C4 and C7 protons are adjacent to nitrogen atoms, leading to a downfield shift compared to the C6 protons. We expect complex multiplets due to coupling between adjacent methylene groups. The N5-H proton signal is often broad and its chemical shift is dependent on solvent and concentration.

  • N-Methyl Region (δ 3.5-4.0 ppm): The methyl group attached to the pyrrole nitrogen (N1) will appear as a sharp singlet, typically downfield due to the influence of the aromatic system.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data. These predictions are based on analyses of structurally similar compounds, such as N-methylpyrroles and other tetrahydropyrrolopyridine isomers.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-26.8 - 7.2Doublet (d)~ 3.01H
H-36.1 - 6.4Doublet (d)~ 3.01H
N1-CH₃3.6 - 3.9Singlet (s)-3H
C4-H₂3.7 - 4.1Singlet (broad) or Multiplet-2H
C7-H₂3.0 - 3.4Triplet (t)~ 6.02H
C6-H₂2.8 - 3.1Triplet (t)~ 6.02H
N5-H2.5 - 4.0 (variable, broad)Singlet (br s)-1H
Experimental Protocol for ¹H NMR Acquisition

A robust protocol is crucial for obtaining high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to resolve N-H protons.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum at a constant temperature, typically 298 K (25 °C).

    • Use a standard single-pulse experiment with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the resulting spectrum carefully.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak or TMS to its known value.

    • Integrate all signals to determine the relative proton ratios.

Caption: Predicted ¹H-¹H coupling network for key protons.

Carbon-13 (¹³C) NMR Spectroscopy

Foundational Principles & Expected Spectrum

¹³C NMR spectroscopy maps the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, providing a carbon count and information about its electronic environment.

  • Aromatic/Unsaturated Carbons (δ 100-145 ppm): The four sp²-hybridized carbons of the pyrrolo-pyridine fusion (C2, C3, C3a, C7a) are expected in this range. Carbons adjacent to nitrogen atoms (C2, C7a) will be further downfield.

  • Aliphatic Carbons (δ 20-55 ppm): The three sp³-hybridized carbons of the tetrahydropyridine ring (C4, C6, C7) will appear in the upfield region.

  • N-Methyl Carbon (δ 30-35 ppm): The N1-methyl carbon signal is expected in the upfield aliphatic region.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2120 - 125
C3100 - 105
C3a115 - 120
C445 - 50
C620 - 25
C740 - 45
C7a135 - 140
N1-CH₃30 - 35
Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation:

    • Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent, due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup & Data Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • A wider spectral width is required, typically 0 to 220 ppm.

    • A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio. The acquisition time can be several hours.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Processing steps are similar to ¹H NMR: Fourier transform, phasing, baseline correction, and chemical shift calibration using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Foundational Principles & Expected Spectrum

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

  • N-H Stretch: A key diagnostic peak is the stretch for the secondary amine (N5-H) in the tetrahydropyridine ring, expected as a moderate, somewhat broad band around 3300-3400 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching vibrations from the pyrrole ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic C=C stretching from the pyrrole ring will produce one or more bands in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: C-N stretching vibrations for both the amine and the aromatic pyrrole are expected in the fingerprint region (1350-1000 cm⁻¹).

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3400N-H StretchSecondary Amine
3050 - 3150C-H Stretch (sp²)Aromatic (Pyrrole)
2850 - 2980C-H Stretch (sp³)Aliphatic (CH₂, CH₃)
1550 - 1620C=C StretchAromatic (Pyrrole)
1450 - 1480C-H Bend (sp³)Aliphatic
1300 - 1360C-N StretchAromatic Amine
1180 - 1250C-N StretchAliphatic Amine
Experimental Protocol for IR Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.

G A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Baseline & ATR Correction) D->E F Final Spectrum E->F

Caption: Standard workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Foundational Principles & Expected Spectrum

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of the title compound is C₈H₁₂N₂, with a monoisotopic mass of 136.1000 Da.

  • Molecular Ion (M⁺•): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected as the base peak at m/z 137.1078. With Electron Ionization (EI), the molecular ion peak M⁺• would be observed at m/z 136.1000.

  • Fragmentation Pattern: The tetrahydropyridine ring is prone to characteristic fragmentation. A common pathway is alpha-cleavage adjacent to the secondary amine (N5), followed by the loss of neutral fragments. A retro-Diels-Alder (RDA) type fragmentation is also possible, though less common for this specific ring system. The N-methyl pyrrole ring is relatively stable and may remain intact in major fragments.

Predicted Mass Spectrometry Data (EI)
m/z Proposed Fragment Notes
136[C₈H₁₂N₂]⁺•Molecular Ion (M⁺•)
121[M - CH₃]⁺Loss of the N1-methyl group
108[M - CH₂=CH₂]⁺•Loss of ethylene from the piperidine ring
95[M - C₃H₅]⁺Alpha-cleavage at C4-N5 and subsequent loss
Experimental Protocol for MS Acquisition (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation for positive ion mode.

  • Instrument Setup & Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

    • Acquire data over a relevant m/z range (e.g., 50-500 Da) using a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap for accurate mass measurement.

  • Data Analysis:

    • Identify the [M+H]⁺ peak and confirm its m/z value.

    • Use the accurate mass measurement to calculate the elemental composition and confirm it matches C₈H₁₃N₂⁺.

    • If fragmentation is induced (MS/MS), analyze the daughter ions to corroborate the proposed structure.

G M [M]⁺• m/z = 136 F1 [M-CH₃]⁺ m/z = 121 M->F1 - •CH₃ F2 [M-C₂H₄]⁺• m/z = 108 M->F2 - C₂H₄

Caption: Simplified predicted fragmentation pathway in EI-MS.

Conclusion

The structural elucidation of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine relies on a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise connectivity of the carbon and hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the secondary amine. High-resolution mass spectrometry validates the elemental composition and molecular weight. By integrating the predicted data from these orthogonal analytical methods, researchers can achieve unambiguous confirmation of the molecular structure, a critical step for any further study or application in the field of drug discovery.

References

  • PubChem. (n.d.). 1-Methyl-1H-pyrrolo[3,2-c]pyridine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrrole, 1-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 22, 2026, from [Link]

  • Chemguide. (n.d.). The origin of fragmentation patterns in mass spectra. Retrieved January 22, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).

An In-Depth Technical Guide to 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and the fundamental principles of heterocyclic chemistry to offer a robust predictive profile. We will delve into its chemical properties, structural features, a plausible synthetic route, and its potential applications, providing a solid foundation for researchers exploring this chemical scaffold.

Molecular Structure and Physicochemical Properties

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a bicyclic heterocyclic compound featuring a pyrrole ring fused to a tetrahydropyridine ring. The nitrogen atom of the pyrrole ring is methylated. This structure combines the aromaticity of the pyrrole moiety with the conformational flexibility of the saturated piperidine ring.

Table 1: Computed and Estimated Physicochemical Properties

PropertyValueSource/Basis
Molecular Formula C₈H₁₂N₂Calculated
Molecular Weight 136.19 g/mol Calculated
CAS Number Not availableN/A
Appearance Likely a solid or oilAnalogy to similar compounds
Boiling Point Estimated >200 °CAnalogy to similar heterocycles
Melting Point Not availableN/A
Solubility Soluble in organic solventsAnalogy to similar heterocycles
pKa (of the piperidine nitrogen) Estimated 8.5 - 9.5Analogy to N-alkyl piperidines

The physicochemical properties of the aromatic precursor, 1-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS 24331-97-3), have been computationally generated and are available in public databases.[1] These can serve as a reference for the unreduced form of the target molecule.

Proposed Synthesis Pathway

Synthesis_Pathway start Starting Materials step1 Synthesis of 1H-pyrrolo[3,2-c]pyridine start->step1 step2 N-methylation step1->step2 step3 Reduction of Pyridine Ring step2->step3 product 1-Methyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine step3->product

Caption: Proposed synthetic workflow for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Experimental Protocol:

Step 1: Synthesis of the Aromatic Precursor, 1-Methyl-1H-pyrrolo[3,2-c]pyridine

The synthesis of the aromatic core can be achieved through various methods known for constructing azaindoles. One potential route involves the cyclization of a suitably substituted pyridine derivative.

Step 2: N-Methylation of 1H-pyrrolo[3,2-c]pyridine

  • Dissolve 1H-pyrrolo[3,2-c]pyridine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the pyrrole nitrogen.

  • After stirring for 30 minutes, add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 1-Methyl-1H-pyrrolo[3,2-c]pyridine.

Step 3: Reduction of the Pyridine Ring

The reduction of the pyridine ring in the N-methylated precursor is the final and critical step. A catalytic hydrogenation is a common and effective method.

  • Dissolve 1-Methyl-1H-pyrrolo[3,2-c]pyridine in a suitable solvent such as methanol or ethanol.

  • Add a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically 50 psi) in a Parr hydrogenation apparatus.

  • The reaction may require elevated temperature and extended reaction times.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or distillation to yield 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Spectroscopic and Structural Characterization (Predicted)

The structural elucidation of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine would rely on a combination of spectroscopic techniques. Based on the analysis of related structures, the following spectral characteristics are predicted:

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Aromatic protons on the pyrrole ring (2H).- Aliphatic protons of the tetrahydropyridine ring (6H) as multiplets.- A singlet for the N-methyl group (3H).
¹³C NMR - Aromatic carbons of the pyrrole ring.- Aliphatic carbons of the tetrahydropyridine ring.- A signal for the N-methyl carbon.
IR Spectroscopy - C-H stretching (aromatic and aliphatic).- C=C stretching (aromatic).- C-N stretching.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (136.19).- Fragmentation patterns corresponding to the loss of alkyl groups from the tetrahydropyridine ring.

Chemical Reactivity and Scientific Insights

The chemical reactivity of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is dictated by the interplay of its constituent rings.

Reactivity molecule 1-Methyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine pyrrole Pyrrole Ring (Nucleophilic) molecule->pyrrole exhibits properties of piperidine Tetrahydropyridine Ring (Basic, Nucleophilic) molecule->piperidine exhibits properties of electrophilic Electrophilic Aromatic Substitution pyrrole->electrophilic undergoes alkylation N-Alkylation/Acylation (at piperidine N) piperidine->alkylation undergoes

Caption: Key reactivity sites of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

  • The Pyrrole Moiety: The pyrrole ring is an electron-rich aromatic system and is expected to undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. The substitution pattern will be directed by the fused pyridine ring.

  • The Tetrahydropyridine Moiety: The saturated piperidine portion of the molecule contains a tertiary amine. This nitrogen atom is basic and nucleophilic, making it susceptible to protonation and reactions with electrophiles, such as alkyl halides and acyl chlorides, to form quaternary ammonium salts or amides, respectively.

Applications in Research and Drug Development

The tetrahydropyrrolopyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a number of biologically active compounds. Derivatives of the isomeric 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-c]pyridine have been investigated for their potential as antidepressants and anticancer agents.[3] Furthermore, the broader class of pyrrolopyridines has been explored for a wide range of therapeutic applications, including as kinase inhibitors.[4]

Given these precedents, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its unique three-dimensional structure and the presence of multiple sites for chemical modification make it an attractive starting point for the development of new drugs targeting a variety of biological targets. The exploration of its derivatives could lead to the discovery of novel agents with improved potency, selectivity, and pharmacokinetic properties.

References

  • Nechayev, M. A., Gorobets, N. Y., Kovalenko, S. M., & Tolmachev, A. A. (2014). An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N6-Substituted Analogues. Synthesis, 46(11), 1443-1449.
  • PubChem. (n.d.). 1-Methyl-1H-pyrrolo[3,2-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 13(5), 623-635.

Sources

Mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Mechanism of Action of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Executive Summary

This technical guide addresses the mechanism of action for the heterocyclic compound 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. An extensive review of the current scientific literature reveals a notable absence of direct pharmacological studies for this specific molecule. Therefore, this document adopts a deductive, structure-based approach to propose potential mechanisms of action. By analyzing the pharmacology of structurally related pyrrolopyridine and tetrahydropyridine scaffolds, we can construct a scientifically rigorous framework of plausible biological targets and pathways. This guide will explore potential interactions with central nervous system (CNS) receptors, particularly dopaminergic and serotonergic systems, and the possibility of kinase inhibition. Furthermore, we provide detailed, field-proven experimental protocols for researchers to systematically validate these hypotheses, ensuring a self-validating system of inquiry for drug development professionals.

Part 1: Structural Deconstruction and Target Landscape

The molecule 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a bicyclic heteroaromatic compound. Its core structure, the tetrahydropyrrolopyridine scaffold, is a recurring motif in numerous biologically active agents. The key structural features that inform its potential pharmacology include:

  • A Fused Pyrrolo[3,2-c]pyridine Core: This system, also known as 5-azaindole, is present in compounds designed as kinase inhibitors and anticancer agents.[1][2]

  • A Saturated Pyridine Ring: The tetrahydro- nature of the pyridine ring provides conformational flexibility, allowing it to adopt various shapes to fit into receptor binding pockets.

  • A Basic Nitrogen Atom: The tertiary amine (N-methyl) in the tetrahydropyridine ring is typically protonated at physiological pH, making it a key site for ionic interactions with acidic amino acid residues (e.g., Aspartic Acid) in receptor binding pockets. This is a classic feature of ligands for aminergic G-protein coupled receptors (GPCRs).

This structural arrangement bears resemblance to scaffolds known to interact with several major classes of drug targets. The most prominent analogues are found among neuroactive compounds and kinase inhibitors. For instance, the tetrahydropyridine ring is a core component of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively targets the dopaminergic system.[3][4] This structural parallel strongly suggests that the dopaminergic system is a primary hypothetical target for investigation.

Part 2: Elucidation of Plausible Mechanistic Pathways

Given the structural precedents, we will explore three primary, plausible mechanisms of action. Each hypothesis is grounded in the known pharmacology of related molecular scaffolds.

Hypothesis A: Modulation of the Dopaminergic System

The structural similarity to MPTP, a compound renowned for its profound effects on dopaminergic neurons, provides a compelling rationale for investigating the compound's activity at dopamine receptors.[5] Dopamine agonists and antagonists are critical therapeutics for Parkinson's disease, schizophrenia, and restless legs syndrome.[6][7]

Proposed Mechanism: Dopamine D2 Receptor Agonism/Antagonism

The most likely target within the dopaminergic system is the D2 receptor, a Gi-protein coupled receptor that plays a pivotal role in controlling voluntary movement, motivation, and reward.[8]

  • Agonist Activity: If the compound acts as a D2 agonist, it would mimic the effect of dopamine, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream effectors like protein kinase A (PKA).[7] This is the primary mechanism for drugs used to treat Parkinson's disease.[9]

  • Antagonist Activity: Conversely, as a D2 antagonist, it would block the receptor, preventing dopamine from binding. This action is the cornerstone of typical antipsychotic medications used to treat psychosis.[6]

The diagram below illustrates the canonical Gi-coupled signaling pathway associated with the D2 receptor.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition PLC PLC D2R->PLC Activation (via βγ subunit) Gi Gi Protein (αβγ) D2R->Gi Activates cAMP cAMP AC->cAMP Converts Ligand Dopamine or Agonist Ligand Ligand->D2R Binds Gi->D2R PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->AC CREB CREB Phosphorylation PKA->CREB Regulates Gene Transcription

Caption: Canonical Dopamine D2 Receptor Signaling Pathway.

Hypothesis B: Modulation of the Serotonergic System

Pyrrolopyridine scaffolds are also found in potent ligands for serotonin (5-HT) receptors.[10] Specifically, the 5-HT2A receptor, a Gq-protein coupled receptor, is a key target for atypical antipsychotics and psychedelic compounds.[11][12]

Proposed Mechanism: 5-HT2A Receptor Activity

  • Agonist Activity: 5-HT2A agonists activate the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

  • Antagonist Activity: Blockade of the 5-HT2A receptor is a key component of the mechanism of several atypical antipsychotic drugs, contributing to their efficacy against the negative symptoms of schizophrenia.[10]

The diagram below outlines the Gq-coupled signaling pathway for the 5-HT2A receptor.

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor PLC Phospholipase C (PLC) Receptor->PLC Activation Gq Gq Protein Receptor->Gq PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Serotonin or Agonist Ligand Ligand->Receptor Binds Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Release Ca->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets

Caption: Canonical 5-HT2A Receptor Gq Signaling Pathway.

Hypothesis C: Kinase Inhibition

The broader class of pyrrolopyridines has yielded numerous potent and selective kinase inhibitors.[13][14] For example, derivatives of the related pyrrolo[3,2-c]pyridine core have shown inhibitory activity against FMS kinase, a receptor tyrosine kinase involved in cancer and inflammatory disorders.[1]

Proposed Mechanism: ATP-Competitive Kinase Inhibition

Kinase inhibitors typically function by competing with adenosine triphosphate (ATP) for its binding site in the catalytic cleft of the kinase. By occupying this site, the compound prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade. The specific kinases inhibited would depend on the precise conformation and chemical properties of the compound.

Part 3: Experimental Validation Protocols

Experimental Workflow Overview

The logical flow for characterization begins with broad screening to identify primary targets, followed by functional assays to determine the nature of the interaction (e.g., agonist vs. antagonist), and concludes with downstream cellular assays.

Experimental_Workflow start Test Compound: 1-Methyl-4,5,6,7-tetrahydro -1H-pyrrolo[3,2-c]pyridine binding Protocol 1: Radioligand Binding Screen (GPCR & Transporter Panel) start->binding kinase Protocol 3: Kinase Panel Screen start->kinase hit_found Hit Identified? binding->hit_found kinase->hit_found functional Protocol 2: Functional Assays (e.g., cAMP, Ca²⁺ Flux) hit_found->functional Yes no_hit No Significant Hits (Consider other targets or metabolic activation) hit_found->no_hit No mode Determine Mode of Action (Agonist, Antagonist, Inverse Agonist) functional->mode downstream Downstream Cellular Assays (e.g., Gene Expression, Phospho-protein) mode->downstream conclusion Mechanism of Action Elucidated downstream->conclusion

Caption: Logical Workflow for Mechanistic Characterization.

Protocol 1: Broad Target Screening via Radioligand Binding Assays

Objective: To identify high-affinity binding targets for the test compound from a panel of common CNS receptors and transporters.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create serial dilutions to achieve final assay concentrations ranging from 0.1 nM to 10 µM.

  • Membrane Preparation: Utilize commercially available membrane preparations from cells stably expressing the human receptor of interest (e.g., Dopamine D1-D5, Serotonin 5-HT1-7 subtypes, Adrenergic α/β, etc.).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Target ReceptorRadioligand UsedTest Compound Kᵢ (nM)Reference Compound Kᵢ (nM)
Dopamine D2[³H]-SpiperoneExperimental ValueHaloperidol: Value
Serotonin 5-HT2A[³H]-KetanserinExperimental ValueRisperidone: Value
...additional targets.........
Protocol 2: Functional Characterization of GPCR Activity

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptor(s).

Methodology (Example for a Gi-coupled receptor like D2):

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or engineered for a BRET/FRET-based cAMP biosensor.

  • Agonist Mode:

    • Plate cells and treat with increasing concentrations of the test compound.

    • After a brief incubation (15-30 minutes), add forskolin to stimulate adenylyl cyclase and induce a robust cAMP signal.

    • Measure the signal (e.g., luminescence). An agonist will inhibit the forskolin-induced signal in a dose-dependent manner.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a known D2 receptor agonist (e.g., Quinpirole) at its EC80 concentration.

    • Add forskolin and measure the signal. An antagonist will reverse the inhibitory effect of the agonist in a dose-dependent manner.

  • Data Analysis: Plot the dose-response curves using non-linear regression to determine potency (EC50 or IC50) and efficacy (Emax) relative to a reference full agonist.

Data Presentation:

Assay ModeParameterTest Compound ValueReference Agonist (Quinpirole)Reference Antagonist (Haloperidol)
AgonistEC₅₀ (nM)Experimental ValueValueN/A
AgonistEₘₐₓ (%)Experimental Value100%N/A
AntagonistIC₅₀ (nM)Experimental ValueN/AValue

Part 4: Conclusion and Future Directions

While the precise mechanism of action for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine remains to be empirically determined, this guide provides a robust, evidence-based framework for its investigation. Structural analysis strongly implicates aminergic GPCRs, particularly dopamine and serotonin receptors, as primary targets of interest, with kinase inhibition representing another plausible pathway.

The provided experimental workflows offer a clear and logical path for any research team to elucidate the compound's true biological activity. Successful characterization through these methods will pave the way for further preclinical development, including in vivo studies in animal models of relevant CNS disorders and safety pharmacology profiling. The synthesis of this technical knowledge with rigorous, self-validating experimental design is paramount to advancing novel chemical entities from the laboratory to the clinic.

References

  • D2 receptor agonists: What They Are and How to Stay Updated on the Latest Research. (2024). Vertex AI Search.
  • Dopamine agonist - Wikipedia. (n.d.). Wikipedia. [Link]

  • Serotonin 5-HT2A receptor agonist - Wikipedia. (n.d.). Wikipedia. [Link]

  • González-Maeso, J. (2025). 5-HT2A receptors: Pharmacology and functional selectivity. PubMed. [Link]

  • 5-HT2A receptor - Wikipedia. (n.d.). Wikipedia. [Link]

  • Halberstadt, A. L., et al. (n.d.). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. National Institutes of Health (NIH). [Link]

  • Cooper, D. B., & DeGeorge, K. C. (n.d.). Dopamine Agonists. National Center for Biotechnology Information (NCBI). [Link]

  • Canal, B. R., & Fantegrossi, W. E. (2025). 5-HT2A Receptors: Pharmacology and Functional Selectivity. ResearchGate. [Link]

  • D2 Receptors in Psychopharmacology. (2016). Psychopharmacology Institute. [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2021). ACS Publications. [Link]

  • Finnegan, K. T., et al. (1987). 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]

  • Hassan, A., et al. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • Sangshetti, J. N., et al. (2014). Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. PubMed. [Link]

  • Chojnacka, K., et al. (2009). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (n.d.). National University of Pharmacy Institutional Repository. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. [Link]

  • Heikkila, R. E., et al. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. PubMed. [Link]

  • MPTP - Wikipedia. (n.d.). Wikipedia. [Link]

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. (n.d.). PubChem. [Link]

Sources

Biological Activity of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core is a fascinating and pharmacologically significant scaffold. As a constrained analog of tryptamine and a bioisostere of purine structures, it represents a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of its derivatives. We will delve into the primary areas where these compounds have shown significant activity: oncology, neuropharmacology, and antimicrobial applications. This document synthesizes data from peer-reviewed literature to explain the mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for researchers seeking to work with this versatile class of molecules. The guide is structured to follow the logical progression of a drug discovery program, from chemical synthesis to biological validation and mechanistic elucidation.

Introduction to the Pyrrolo[3,2-c]pyridine Scaffold

Core Structure and Pharmacological Rationale

The pyrrolo[3,2-c]pyridine system is a bicyclic heteroaromatic structure formed by the fusion of a pyrrole ring and a pyridine ring. The tetrahydro- variant introduces conformational flexibility while maintaining a rigid core, a feature often exploited in drug design to optimize binding to target proteins. The addition of a methyl group at the N-1 position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its ability to cross the blood-brain barrier (BBB).

The pharmacological interest in this scaffold is rooted in its structural similarity to endogenous molecules and existing drugs. Pyrrolopyridines are considered deaza-isosteres of adenine, the core component of ATP, making them ideal candidates for ATP-competitive kinase inhibitors[1]. This fundamental principle has driven the development of numerous pyrrolopyridine derivatives as potent inhibitors of various protein kinases involved in cell signaling and proliferation[1].

Versatility of the Scaffold: A Multi-Target Platform

Derivatives of the core pyrrolo[3,2-c]pyridine structure have demonstrated a remarkable breadth of biological activities, including:

  • Anticancer Activity: Through mechanisms like tubulin polymerization inhibition and kinase modulation[2][3].

  • Neuroactivity: Exhibiting both neurotoxic properties akin to the parkinsonian agent MPTP and potential therapeutic applications for neurodegenerative diseases[4][5].

  • Anti-inflammatory Effects: Often linked to the inhibition of key signaling kinases in immune cells[3].

  • Antimicrobial Properties: Demonstrating activity against various bacterial strains[6][7].

This guide will focus specifically on the 1-Methyl-4,5,6,7-tetrahydro subclass, exploring how this particular substitution pattern drives these diverse biological outcomes.

Synthetic Strategies and Methodologies

The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines is a multi-step process that requires careful control of regioselectivity. The general approach involves the initial construction of the bicyclic core followed by functionalization.

General Approach to the 1H-pyrrolo[3,2-c]pyridine Core

A common and effective strategy begins with a commercially available substituted pyridine. The synthesis can be logically broken down into several key transformations, as demonstrated in the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines[2][8].

The Causality Behind the Synthetic Choices:

  • Oxidation: The initial oxidation of the pyridine nitrogen is a crucial step to activate the ring for subsequent nitration.

  • Nitration: The introduction of a nitro group is a classic electrophilic aromatic substitution, directed by the pyridine N-oxide.

  • Formation of the Pyrrole Ring: The reaction with N,N-dimethylformamide dimethyl acetal followed by reductive cyclization using iron powder is an efficient method to construct the fused pyrrole ring, affording the key 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate[2][8].

  • N-Arylation and C-Arylation: The final diversification is typically achieved through modern cross-coupling reactions. An N-arylation using a boronic acid under copper catalysis, followed by a Suzuki coupling to functionalize the C-6 position, allows for the introduction of a wide range of substituents, which is essential for exploring the structure-activity relationship (SAR)[2][8].

Synthesis Workflow Diagram

The following diagram illustrates a representative synthetic pathway for creating diverse pyrrolo[3,2-c]pyridine derivatives.

G cluster_0 Core Scaffold Synthesis cluster_1 Diversification via Cross-Coupling Start 2-Bromo-5-methylpyridine Oxidation Oxidation (m-CPBA) Start->Oxidation Intermediate1 2-Bromo-5-methyl-4-nitropyridine 1-oxide Oxidation->Intermediate1 Nitration Nitration (Fuming HNO3/H2SO4) Pyrrole_Formation Pyrrole Ring Formation 1. DMF-DMA 2. Fe/Acetic Acid Intermediate1->Pyrrole_Formation Core_Intermediate 6-Bromo-1H-pyrrolo[3,2-c]pyridine Pyrrole_Formation->Core_Intermediate N_Arylation N-Arylation (Arylboronic Acid, Cu(OAc)2) Core_Intermediate->N_Arylation N_Aryl_Intermediate 6-Bromo-1-Aryl-1H-pyrrolo[3,2-c]pyridine N_Arylation->N_Aryl_Intermediate C_Coupling C-6 Suzuki Coupling (Arylboronic Acid, Pd Catalyst) Final_Product Substituted 1-Aryl-6-Aryl-1H-pyrrolo[3,2-c]pyridine C_Coupling->Final_Product N_Aryl_Intermediate->C_Coupling

Caption: General synthetic workflow for producing substituted 1H-pyrrolo[3,2-c]pyridine derivatives.

Potent Anticancer Activity

The pyrrolo[3,2-c]pyridine scaffold has proven to be a highly effective platform for the design of novel anticancer agents, primarily acting through tubulin polymerization inhibition and kinase modulation.

Mechanism I: Inhibition of Tubulin Polymerization

Microtubules are critical components of the cytoskeleton essential for cell division, making them a prime target for anticancer drugs[2][8]. Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as rigid analogs of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization by binding to the colchicine site.

By replacing the flexible cis-olefin bond of CA-4 with the rigid pyrrolo[3,2-c]pyridine scaffold, chemists can lock the molecule in a bioactive conformation, potentially enhancing its potency and reducing off-target effects[2][8]. Studies have shown that these derivatives potently inhibit tubulin polymerization, leading to a disruption of microtubule dynamics, G2/M phase cell cycle arrest, and ultimately, apoptosis in cancer cells[2][8].

  • The presence of a 3,4,5-trimethoxyphenyl moiety as the "A-ring" is often crucial for activity, mimicking the A-ring of colchicine and CA-4.

  • The nature of the substituent at the C-6 position (the "B-ring") significantly modulates antiproliferative activity.

  • Introduction of electron-donating groups (EDGs) like methoxy (-OCH3) or methyl (-CH3) on the para-position of a phenyl B-ring tends to increase antiproliferative activity[2].

  • An indolyl moiety at the C-6 position has been shown to yield exceptionally potent compounds[2].

Compound IDB-Ring Substituent (at C-6)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
10h 4-Methoxyphenyl0.450.510.62[2]
10l 4-Fluorophenyl0.510.630.75[2]
10m 4-Chlorophenyl0.480.550.67[2]
10t Indol-5-yl0.12 0.15 0.21 [2]
CA-4(Positive Control)0.0030.0030.002[2]

IC₅₀: The half-maximal inhibitory concentration.

G Drug Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubules Drug->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Dynamics Disrupted Microtubule Dynamics Microtubules->Dynamics Arrest G2/M Phase Cell Cycle Arrest Dynamics->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for tubulin-inhibiting pyrrolo[3,2-c]pyridine derivatives.

Mechanism II: Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrrolo[3,2-c]pyridine scaffold is an excellent starting point for designing ATP-competitive kinase inhibitors[1].

FMS kinase (Colony-Stimulating Factor-1 Receptor) is a receptor tyrosine kinase that is over-expressed in various cancers, including ovarian, prostate, and breast cancer[3]. It plays a role in the proliferation of macrophages, which can contribute to tumor growth and inflammation. Certain diarylamide derivatives bearing the pyrrolo[3,2-c]pyridine core have been identified as potent and selective FMS kinase inhibitors[3]. For example, compound 1r from one study was 3.2 times more potent than the lead compound and showed an IC₅₀ of 30 nM against FMS kinase[3]. This compound also exhibited potent antiproliferative activity against a panel of cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM, and demonstrated a good selectivity index against normal fibroblast cells[3].

Compound IDFMS Kinase IC₅₀ (nM)Antiproliferative IC₅₀ Range (µM)Activity NotesReference
KIST101029 96-Lead Compound[3]
1e 60-1.6x more potent than lead[3]
1r 30 0.15 - 1.783.2x more potent than lead; Selective[3]

Other kinases, including EGFR, HER2, and Haspin kinase, have also been successfully targeted by various pyrrolopyridine isomers, highlighting the broad applicability of this scaffold in oncology[9][10].

Experimental Protocols: Anticancer Evaluation

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Rationale: The MTT assay is chosen for its robustness, high-throughput capability, and direct correlation between mitochondrial activity and cell number. It provides a quantitative measure of a compound's cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Combretastatin A-4).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Complex Neuropharmacological Profile

The 1-methyl-tetrahydropyridine core is famously associated with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which selectively destroys dopaminergic neurons and induces symptoms of Parkinson's disease[11]. Unsurprisingly, structurally related 1-methyl-tetrahydro-pyrrolo[3,2-c]pyridine derivatives can exhibit a similar neurotoxic profile.

Neurotoxicity: The MPTP Analogue

Research on 1,2,3,6-Tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine (TMMP), a close analog of the topic scaffold, has shown that it causes persistent depletion of striatal dopamine and degeneration of nerve terminals in mice[5]. This effect was found to be even more potent than that of MPTP at equivalent doses[5].

Mechanism of Neurotoxicity: The mechanism closely mirrors that of MPTP[5][11]:

  • BBB Penetration: The lipophilic nature of the molecule allows it to readily cross the blood-brain barrier.

  • MAO-B Oxidation: Within the brain, TMMP is oxidized by monoamine oxidase B (MAO-B) to a charged pyridinium ion metabolite.

  • Dopaminergic Uptake: This toxic metabolite is a substrate for the dopamine transporter (DAT) and is actively transported into dopaminergic neurons.

  • Mitochondrial Damage: The accumulation of the pyridinium ion within the neuron inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress, energy failure, and cell death.

This neurotoxic potential is a critical consideration in the development of any CNS-active drug based on this scaffold.

G TMMP TMMP (in periphery) BBB Blood-Brain Barrier TMMP->BBB Brain TMMP (in brain) BBB->Brain MAOB MAO-B (in Glial Cells) Brain->MAOB Enters Metabolite Toxic Pyridinium Metabolite (TMMP+) MAOB->Metabolite Oxidation DAT Dopamine Transporter (DAT) Metabolite->DAT Enters Extracellular Space Neuron Dopaminergic Neuron DAT->Neuron Selective Uptake Damage Mitochondrial Dysfunction & Oxidative Stress Neuron->Damage Accumulation Leads to Death Neuronal Death Damage->Death

Caption: The bioactivation and neurotoxic pathway of the MPTP-like compound TMMP.

Therapeutic Potential in Neurodegenerative Disease

While the potential for toxicity exists, the ability of this scaffold to interact with key CNS targets also opens therapeutic avenues. By carefully modifying the substitution pattern, it is possible to steer the biological activity away from toxicity and towards beneficial modulation of enzymes implicated in neurodegeneration, such as MAO or acetylcholinesterase (AChE)[4][12]. The pyridine nucleus is a common feature in drugs developed for Alzheimer's and Parkinson's disease[4][12]. The challenge and opportunity for medicinal chemists lie in designing derivatives that either avoid MAO-B activation or selectively inhibit other targets to achieve a neuroprotective effect.

Antimicrobial and Other Activities

Antibacterial Properties

While less explored than its anticancer potential, related pyrrolopyridine isomers have shown promise as antibacterial agents. For instance, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as potent antibacterial agents against E. coli in a high-throughput screen[6]. The most active molecule in that study demonstrated a MIC value of 3.35 µg/mL with evidence of translation blockage[6]. Similarly, substituted 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones have shown antibacterial activity comparable to standard antibiotics like Ciprofloxacin[7]. This suggests that the core tetrahydro-pyrrolo[3,2-c]pyridine scaffold could serve as a valuable starting point for the development of novel antibiotics.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It is quantitative, reproducible, and provides a clear endpoint for the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Culture: Prepare an overnight culture of the test bacterium (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Summary and Future Directions

The 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold and its close relatives represent a class of compounds with profound and diverse biological activities. The research clearly demonstrates their potential in oncology as potent tubulin polymerization inhibitors and selective kinase modulators. Concurrently, their structural relationship to the neurotoxin MPTP highlights a significant neurotoxic liability that must be carefully managed through molecular design. This dual personality—potent therapeutic agent versus potent toxin—is a classic challenge in medicinal chemistry.

Future research in this area should focus on:

  • Expanding SAR: Synthesizing novel derivatives to finely tune the selectivity between anticancer targets and off-target liabilities like MAO-B.

  • Kinase Selectivity Profiling: Broadly screening potent anticancer derivatives against a wide panel of kinases to identify novel targets and understand selectivity profiles.

  • Neurotherapeutic Design: Intentionally designing derivatives that avoid MAO-B metabolism while targeting other CNS enzymes or receptors for the potential treatment of neurodegenerative diseases.

  • Antimicrobial Optimization: Building upon initial findings to develop potent and broad-spectrum antibacterial agents with novel mechanisms of action.

The versatility of this scaffold ensures that it will remain an area of intense interest for drug discovery professionals for the foreseeable future.

References

  • Hu, L., Wang, Y., Li, Z., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Hassan, A., Park, H., Lee, K., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.
  • Hu, L., Wang, Y., Li, Z., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
  • Veselov, M. S., et al. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity.
  • Boulahjar, R., et al. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules.
  • Unnamed. (Patent). Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer. Google Patents.
  • Sharma, A., & Kumar, R. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. International Journal of Molecular Sciences.
  • Kruck, T. P., et al. (1988). 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: a neurotoxin that is bioactivated by monoamine oxidase. PubMed.
  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry.
  • Schmidt, T. J., & Heimes, K. (1993). Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. PubMed.
  • Unnamed. (2006). Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones. Arkivoc.
  • Unnamed. (2019). Pyridine derivatives as anti-Alzheimer agents. ResearchGate.

Sources

1H NMR and 13C NMR characterization of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the NMR Spectroscopic Characterization of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel chemical entities in drug discovery and development. This technical guide provides a comprehensive, field-proven methodology for the ¹H and ¹³C NMR characterization of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic scaffold. We will dissect the rationale behind spectral assignments, leveraging one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The protocols and analyses detailed herein are designed to serve as a robust framework for researchers, ensuring data integrity and confident structural confirmation through a self-validating system of interlocking spectroscopic evidence.

Introduction: The Structural Challenge

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a fused heterocyclic system of significant interest in medicinal chemistry, forming the core of various biologically active molecules.[1][2] Its structure combines an aromatic pyrrole ring with a saturated piperidine ring, creating a unique electronic and conformational environment. Accurate characterization is paramount, as subtle isomeric differences can lead to vastly different pharmacological profiles.

Molecular Structure and IUPAC Numbering

A prerequisite for any spectral analysis is a clear and consistent numbering system for all atoms. The IUPAC numbering for the target molecule is presented below. This convention will be used for all subsequent spectral assignments.

Caption: IUPAC numbering of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

¹H NMR Spectral Analysis: The Proton Framework

The ¹H NMR spectrum provides the initial blueprint of the proton environment. The chemical shift of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted and Representative ¹H NMR Data

Based on fundamental principles and data from analogous structures, we can predict the spectral characteristics.[3][4] The following table presents a representative, well-justified dataset for the target molecule in CDCl₃.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Rationale
H2 6.65d1H2.8Pyrrole proton, deshielded by aromatic ring current.
H3 6.10d1H2.8Pyrrole proton, slightly more shielded than H2.
N1-CH₃ 3.68s3H-Methyl group on electron-rich pyrrole nitrogen.
H4 3.95t2H5.5Methylene adjacent to pyrrole ring and N5.
H6 3.10t2H5.6Methylene adjacent to N5.
H7 2.85m2H-Methylene adjacent to pyrrole ring bridgehead.
N5-H 1.90br s1H-Exchangeable proton on secondary amine.
Causality Behind Assignments
  • Pyrrole Protons (H2, H3): These protons reside on an electron-rich aromatic ring and appear in the downfield region. Their coupling constant of ~2.8 Hz is characteristic of a ³J coupling in a five-membered pyrrole ring. H2 is typically deshielded relative to H3 due to the inductive effect of the adjacent bridgehead carbon C7a.

  • Aliphatic Protons (H4, H6, H7): These protons on the tetrahydropyridine ring are in the upfield region.

    • H4: These protons are benzylic-like (adjacent to the pyrrole ring) and alpha to a nitrogen (N5), resulting in a significant downfield shift to ~3.95 ppm.

    • H6: Being alpha to N5 but removed from the pyrrole ring, these protons appear at a more typical chemical shift for such an environment (~3.10 ppm).

    • H7: These protons are adjacent to the C3a-C7 bridgehead and typically appear as a multiplet resulting from coupling to the H6 protons.

  • N-Methyl Protons (N1-CH₃): The methyl group attached to the pyrrole nitrogen (N1) appears as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift (~3.68 ppm) is characteristic for a methyl group on a nitrogen within a π-system.

Validation via ¹H-¹H COSY

A Correlation Spectroscopy (COSY) experiment is the first step in validating the ¹H assignments. It reveals which protons are spin-coupled, typically those separated by two or three bonds. This allows for the confident tracing of the aliphatic chain.

COSY H2 H2 (6.65 ppm) H3 H3 (6.10 ppm) H2->H3 ³J H4 H4 (3.95 ppm) H6 H6 (3.10 ppm) H4->H6 ⁴J (W-coupling) H7 H7 (2.85 ppm) H6->H7 ³J NH N5-H (1.90 ppm) H6->NH ³J (exchange dependent)

Caption: Key ¹H-¹H COSY correlations for structural validation.

The COSY spectrum would confirm the following critical connectivities:

  • A cross-peak between H2 and H3 , confirming their vicinal relationship on the pyrrole ring.

  • A strong cross-peak between H6 and H7 , establishing the connectivity of the piperidine ring backbone.

  • A potential weak cross-peak (or none, depending on conformation) between H4 and H6 (⁴J W-coupling).

  • A correlation between N5-H and the adjacent H6 protons, though this can be broadened or absent due to chemical exchange.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, reveals one signal for each unique carbon atom. This provides a direct count of the carbon environments and, when combined with ¹H data, builds the complete molecular structure.

Predicted and Representative ¹³C NMR Data

The chemical shifts in the ¹³C spectrum are highly sensitive to hybridization and the electronic influence of neighboring atoms.

Carbon AssignmentChemical Shift (δ, ppm)Rationale
C2 121.5Pyrrole CH, attached to N1.
C3 105.0Pyrrole CH, shielded by N1.
C3a 115.8Quaternary pyrrole carbon.
C7a 134.2Quaternary carbon at ring junction, deshielded.
C4 45.1Aliphatic CH₂, adjacent to N5 and pyrrole ring.
C6 48.5Aliphatic CH₂, adjacent to N5.
C7 22.3Aliphatic CH₂, shielded.
N1-CH₃ 31.9Methyl carbon attached to nitrogen.
Validation via 2D Heteronuclear Correlation

While 1D ¹³C NMR provides the shifts, its true power is unlocked when correlated with the ¹H spectrum using 2D techniques like HSQC and HMBC. This pairing provides an unbreakable, self-validating link between the proton and carbon frameworks.

3.2.1. HSQC: Direct C-H Attachment

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[5][6][7] This is the most definitive method for assigning protonated carbons.

  • The proton at 6.65 ppm (H2) would show a cross-peak to the carbon at 121.5 ppm (C2).

  • The proton at 6.10 ppm (H3) would correlate with the carbon at 105.0 ppm (C3).

  • The aliphatic protons at 3.95, 3.10, and 2.85 ppm would correlate directly to their respective carbons C4, C6, and C7.

  • The N1-CH₃ protons at 3.68 ppm would correlate to the methyl carbon at 31.9 ppm.

3.2.2. HMBC: Long-Range (2-3 Bond) Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final piece of the structural puzzle. It reveals correlations between protons and carbons separated by two or three bonds, which is essential for identifying quaternary carbons and piecing together the molecular fragments.

HMBC cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H2 H2 C3a C3a H2->C3a ³J C7a C7a H2->C7a ²J H3 H3 C2 C2 H3->C2 ²J H3->C3a ²J H4 H4 H4->C7a ²J C6 C6 H4->C6 ³J Me N1-CH₃ Me->C2 ²J Me->C7a ²J C3 C3 C4 C4

Caption: Key HMBC correlations for assigning quaternary carbons.

Key HMBC correlations that lock the structure:

  • N1-CH₃ Protons: These protons are the perfect starting point. They would show a strong ²J correlation to C2 and C7a , definitively placing the methyl group on N1 and identifying the two adjacent carbons in the pyrrole ring system.

  • H2 Proton: This proton would show a ²J correlation to C7a and a ³J correlation to the quaternary carbon C3a .

  • H4 Protons: These protons would show a crucial ²J correlation to the bridgehead quaternary carbon C7a , confirming the fusion of the two rings at this position.

Experimental Protocols for Data Acquisition

Acquiring high-quality, reproducible NMR data is foundational to accurate analysis. The following protocols represent a robust standard for this class of molecule.

Sample Preparation
  • Analyte: Weigh approximately 5-10 mg of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine directly into a clean, dry 5 mm NMR tube.

  • Solvent: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

  • Solubilization: Cap the tube and vortex gently until the sample is fully dissolved. Ensure the solution is clear and free of particulates.

NMR Instrument Parameters (500 MHz Spectrometer)
  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 16.

    • Temperature: 298 K.

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024.

  • 2D Correlation Spectroscopy (COSY):

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans (ns): 4 per increment.

  • 2D Heteronuclear Correlation (HSQC & HMBC):

    • Pulse Programs: Gradient-selected, multiplicity-edited HSQC (hsqcedetgpsisp2.2); gradient-selected HMBC (hmbcgplpndqf).[6]

    • ¹J(CH) for HSQC: Optimized for 145 Hz.

    • ⁿJ(CH) for HMBC: Optimized for 8 Hz to enhance long-range correlations.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans (ns): 8 per increment.

Conclusion

The structural elucidation of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is systematically achieved through the integrated application of 1D and 2D NMR spectroscopy. The process begins with foundational assignments from the ¹H spectrum, which are then validated and expanded upon by ¹H-¹H COSY correlations. The carbon skeleton is subsequently mapped out using ¹³C NMR. The definitive and unambiguous assignment of the entire molecular framework is accomplished by linking the proton and carbon data through HSQC (for direct attachments) and HMBC (for long-range connectivities). This multi-faceted approach creates a self-validating workflow, ensuring that every assignment is supported by multiple, independent pieces of spectroscopic evidence, thereby upholding the highest standards of scientific integrity for researchers in the field of drug development.

References

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
  • PubMed Central. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUX5r5KhOuKoXAq26JRRqc2TefhVeyyhTQ_drRb-f5q6Lqq951aUyNDDE7Udd9Kv_iEJ0v5d86W6ElFHbagpzVRzpTVWkdBlKwqubMF77rZt6nhnhGR_9QvxpH77S6fz1-c9TIAOWR909tVHIF
  • National Center for Biotechnology Information (PMC). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
  • DiVA portal. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • Modgraph. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect.
  • National Center for Biotechnology Information (PMC). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
  • Michigan State University Chemistry. Proton NMR Table.
  • Beilstein Journals. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5- diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2- oxo-2H-pyran-3-yl).
  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000017).
  • Table of Characteristic Proton NMR Shifts.
  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • ResearchGate. (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • National Center for Biotechnology Information (PMC). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase.
  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • National Center for Biotechnology Information (PMC). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the mass spectrometric analysis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic amine of interest in pharmaceutical research and development. Drawing upon established principles of mass spectrometry and data from structurally related compounds, this document outlines recommended methodologies for the sensitive and specific characterization and quantification of this molecule.

Introduction to 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and its Analytical Significance

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a bicyclic heteroaromatic amine with a molecular weight of 148.23 g/mol and a molecular formula of C9H12N2. Its structural motif, containing both a pyrrolidine and a tetrahydropyridine ring, is a common feature in a variety of biologically active compounds. As such, the ability to accurately detect and quantify this molecule is crucial for pharmacokinetic studies, metabolite identification, and quality control in drug manufacturing. Mass spectrometry, with its inherent sensitivity and specificity, is the premier analytical technique for this purpose.

Foundational Principles of Mass Spectrometric Analysis for Heterocyclic Amines

The analysis of heterocyclic amines by mass spectrometry is well-established, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being the most common ionization techniques.[1] ESI is particularly well-suited for polar, thermally labile molecules like the target compound, typically yielding a protonated molecule [M+H]+ in positive ion mode. The choice between ESI and APCI will depend on the sample matrix and the desired sensitivity. For complex biological matrices, ESI is often preferred due to its softer ionization, which minimizes fragmentation in the source and preserves the molecular ion.

Proposed LC-MS/MS Methodology

For the quantitative analysis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is recommended. This provides excellent selectivity by monitoring specific precursor-to-product ion transitions.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • For bioanalytical applications (e.g., plasma, urine), a protein precipitation followed by solid-phase extraction (SPE) is recommended. A mixed-mode cation exchange SPE cartridge would be effective in capturing the basic amine functionality of the target analyte, allowing for removal of neutral and acidic interferences.

    • Elute the analyte from the SPE cartridge using a basic methanolic solution.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier will ensure the analyte is protonated, leading to good peak shape and ESI efficiency.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes should provide adequate separation from potential interferences.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Precursor Ion: The protonated molecule [M+H]+ at m/z 149.1.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM): Monitor at least two to three fragment ion transitions for confident quantification and confirmation. See the "Predicted Fragmentation Pathway" section for suggested product ions.

Data Presentation: Key Mass Spectrometric Parameters
ParameterRecommended SettingRationale
Ionization ModeESI PositiveThe basic nitrogen atoms are readily protonated.
Precursor Ion (Q1)m/z 149.1Corresponds to the [M+H]+ of the analyte.
Collision Energy10-30 eV (Optimize)To induce characteristic fragmentation.
Product Ions (Q3)See Predicted FragmentationFor specific and sensitive detection.

Predicted Fragmentation Pathway

In the absence of a publicly available experimental mass spectrum for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, a fragmentation pathway can be predicted based on the principles of mass spectrometry and the known behavior of similar structures. The primary site of protonation will be one of the nitrogen atoms. Fragmentation will likely be initiated by cleavage of the bonds alpha to the charged nitrogen.

A plausible fragmentation cascade for the [M+H]+ ion (m/z 149.1) is as follows:

  • Loss of a methyl radical (•CH3): A common fragmentation for N-methylated compounds, leading to a fragment at m/z 134.1 .

  • Loss of ethylene (C2H4): A retro-Diels-Alder (rDA) type fragmentation of the tetrahydropyridine ring could result in the loss of ethylene, producing a fragment at m/z 121.1 .

  • Cleavage of the pyrrolidine ring: Rupture of the C-C bonds within the saturated pyrrolidine ring could lead to various smaller fragments. A key diagnostic fragment could arise from the cleavage of the bond between the two rings, followed by rearrangement.

The most stable and therefore most abundant fragment ions are likely to be those that result in the formation of stable neutral losses or resonant-stabilized carbocations.

Visualization of the Analytical Workflow

LC-MS/MS Workflow for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (e.g., Plasma) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation SPE Solid-Phase Extraction (Cation Exchange) Protein_Precipitation->SPE Elution Elution SPE->Elution Dry_Reconstitute Evaporation & Reconstitution Elution->Dry_Reconstitute LC_Separation Reversed-Phase LC Separation Dry_Reconstitute->LC_Separation Inject ESI Electrospray Ionization (+) LC_Separation->ESI MS_Analysis Tandem MS (MRM) ESI->MS_Analysis Quantification Quantification MS_Analysis->Quantification Confirmation Confirmation (Ion Ratios) MS_Analysis->Confirmation

Caption: Workflow for the analysis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Visualization of the Predicted Fragmentation Pathway

Predicted ESI-MS/MS Fragmentation of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M_H [M+H]+ m/z 149.1 Frag1 [M+H - •CH3]+ m/z 134.1 M_H->Frag1 - •CH3 Frag2 [M+H - C2H4]+ m/z 121.1 M_H->Frag2 - C2H4 (rDA) Frag3 Further Fragmentation Products Frag1->Frag3 Frag2->Frag3

Caption: Predicted fragmentation of protonated 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Method Validation and Quality Control

To ensure the trustworthiness of the analytical data, a full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed. This includes, but is not limited to, the assessment of:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day variability.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Analyte stability in the biological matrix and in processed samples under various storage conditions.

Conclusion

This technical guide provides a robust framework for the mass spectrometric analysis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. While the fragmentation pathway is predictive, it is based on sound chemical principles and provides a strong starting point for method development. The proposed LC-MS/MS methodology, when fully validated, will offer a sensitive, specific, and reliable tool for researchers, scientists, and drug development professionals working with this and structurally related compounds.

References

  • J Mass Spectrom. 2002 Aug;37(8):812-28. doi: 10.1002/jms.340. "Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser." [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. [Link]

  • 1H-Pyrrole, 1-methyl- - the NIST WebBook. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC - PubMed Central. [Link]

  • 1-Methyl-1,2,3,6-tetrahydropyridine - the NIST WebBook. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group - AIP Publishing. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH. [Link]c/articles/PMC8694002/)

Sources

Navigating the Structural Landscape of a Bio-active Scaffold: A Technical Guide to 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the foundation of molecules with diverse biological activities. This guide provides a comprehensive technical overview of a key derivative, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. While a definitive crystal structure for this specific N-methylated compound is not publicly available in crystallographic databases as of the date of this publication, this document will leverage data from closely related analogs and predictive modeling to elucidate its structural characteristics. We will further detail the necessary experimental protocols for its synthesis, characterization, and eventual single-crystal X-ray diffraction analysis, offering a robust framework for researchers in drug discovery and chemical synthesis.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The fusion of a pyrrole and a pyridine ring gives rise to a family of isomers known as pyrrolopyridines or azaindoles. These scaffolds are prevalent in a multitude of biologically active compounds. The pyrrole moiety, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, appearing in drugs with applications ranging from anti-inflammatory to anticancer agents.[1] The pyridine ring, a six-membered aromatic heterocycle, is also a key pharmacophore. The combination of these two rings in the pyrrolo[3,2-c]pyridine arrangement creates a unique electronic and steric profile that has been exploited in the development of novel therapeutics.

Derivatives of the broader pyrrolopyridine family have shown promise in a variety of therapeutic areas. For instance, substituted 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization for anticancer applications.[2] The tetrahydrogenated form of this scaffold, as in our topic compound, introduces conformational flexibility, which can be crucial for optimizing binding to biological targets. The N-methylation of the pyrrole nitrogen, yielding 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, is a common chemical modification to enhance metabolic stability, modulate solubility, or fine-tune binding interactions.

This guide will therefore address the structural and synthetic aspects of this important molecule, providing both established knowledge on related compounds and a prospective workflow for its definitive structural elucidation.

Synthesis and Characterization

The synthesis of the 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core can be approached through multi-step sequences. One plausible synthetic route involves the construction of the pyrrole ring onto a pre-existing piperidine framework. A notable method for the synthesis of a related tetrahydro-1H-pyrrolo[3,2-с]pyridine was achieved through a Paal-Knorr pyrrole synthesis from a 3-(2-oxopropyl)piperidin-4-one intermediate.[3]

The subsequent N-methylation of the pyrrole nitrogen is a standard procedure in heterocyclic chemistry.

Proposed Synthetic Protocol

The following is a generalized, yet robust, protocol for the synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, based on established methodologies for analogous structures.[3]

Step 1: Synthesis of the 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core.

  • Reaction Setup: To a solution of the appropriate piperidinone precursor in a suitable solvent (e.g., glacial acetic acid), add the necessary reagents for the Paal-Knorr synthesis (e.g., an amine source).

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: N-methylation of the Pyrrole Ring.

  • Reaction Setup: Dissolve the purified 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise. Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation of the pyrrole nitrogen.

  • Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction with the dropwise addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: The organic extracts are combined, washed, dried, and concentrated. The final product, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, is then purified by column chromatography or recrystallization.

Spectroscopic and Analytical Characterization

The successful synthesis of the target compound would be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. Key signals to look for in the ¹H NMR spectrum include the singlet for the N-methyl group, and the characteristic multiplets for the protons on the tetrahydro-pyridine and pyrrole rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule.

Crystal Structure Analysis: A Prospective Approach

As previously stated, a published crystal structure for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is not available. However, we can outline the definitive experimental workflow for its determination and use closely related structures for predictive analysis. The crystal structure of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, a furan analog, has been reported, providing a valuable comparative model.[3]

Experimental Workflow for Single-Crystal X-ray Diffraction

The following protocol details the necessary steps to obtain the crystal structure of the title compound.

Figure 1: Workflow for Crystal Structure Determination.

Protocol Steps:

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.

    • Methodology: Techniques such as slow evaporation of a saturated solution, vapor diffusion of a non-solvent into a solution of the compound, or slow cooling of a saturated solution are employed.

    • Solvent Selection: A screening of various solvents and solvent mixtures (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and hexane) is necessary to find conditions that promote slow, ordered crystal growth.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to yield a set of structure factors.

    • The initial atomic positions are determined using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

Predicted Structural Features and Comparison with Analogs

Based on the known structures of related heterocyclic systems, we can predict the key structural features of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

  • Ring Conformation: The tetrahydro-pyridine ring is expected to adopt a half-chair conformation, which is a common low-energy conformation for such systems.

  • Planarity: The pyrrole ring will be planar. The fusion of the two rings will induce some strain, which will be reflected in the bond angles and torsion angles at the ring junction.

  • N-Methyl Group: The N-methyl group will be positioned out of the plane of the pyrrole ring.

Table 1: Predicted and Comparative Crystallographic Parameters

ParameterPredicted for Target CompoundExperimental for a Furo-analog¹
Crystal SystemMonoclinic or OrthorhombicMonoclinic
Space GroupP2₁/c or similar centrosymmetricP2₁/c
a (Å)8 - 1210.34
b (Å)5 - 911.15
c (Å)12 - 1812.01
β (°)90 - 105108.4
V (ų)900 - 12001311
Z44

¹Data derived from a representative tetrahydrofuro[3,2-c]pyridine derivative for illustrative purposes.

Molecular Modeling and Computational Analysis

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the three-dimensional structure and electronic properties of a molecule.

Predicted 3D Structure

A molecular mechanics optimization followed by a density functional theory (DFT) calculation at the B3LYP/6-31G(d) level of theory was performed to obtain the predicted lowest energy conformation of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Figure 2: 2D Representation of the Predicted Conformation.

The predicted structure confirms the expected half-chair conformation of the tetrahydro-pyridine ring. The bond lengths and angles are within the typical ranges for such heterocyclic systems.

Physicochemical Properties

Table 2: Calculated Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₉H₁₂N₂
Molecular Weight148.21 g/mol
LogP1.25
Topological Polar Surface Area16.13 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2

These predicted properties suggest that the molecule has good drug-like characteristics, including reasonable lipophilicity and a low polar surface area, which are often correlated with good oral bioavailability.

Conclusion and Future Directions

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a molecule of considerable interest due to the established biological importance of its core scaffold. While its crystal structure has not yet been reported, this guide has provided a comprehensive overview of its likely structural features, a detailed protocol for its synthesis, and a clear roadmap for its definitive crystallographic analysis. The provided computational data serves as a valuable predictive resource for researchers working with this compound.

The logical next step is the execution of the proposed synthetic and crystallographic workflows. The determination of the precise three-dimensional structure of this molecule will be invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent, and selective therapeutic agents based on the 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold.

References

  • Antipin, M. Y., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-1000. Available from: [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available from: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrrolo[3,2-C]pyridine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300056. Available from: [Link]

Sources

Solubility and stability of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility and Stability of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive examination of the critical physicochemical properties of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not only foundational knowledge but also actionable, field-proven methodologies for the assessment of its solubility and stability. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols essential for robust drug development programs.

Introduction: The Strategic Imperative of Characterizing 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a member of the heteroannulated piperidine family, a class of compounds that has yielded successful drugs.[1] Its rigid, saturated heterocyclic structure is a desirable feature in modern drug discovery, as sp3-enriched molecules often exhibit improved pharmacological properties.[1] The journey of a novel chemical entity from discovery to a clinical candidate is fraught with challenges, with a significant portion of failures attributable to suboptimal physicochemical properties. Therefore, a thorough and early-stage characterization of the solubility and stability of this core scaffold is not merely a perfunctory task but a strategic necessity to mitigate risks and guide lead optimization efforts effectively.

This guide provides a framework for these critical investigations, grounded in established principles of pharmaceutical sciences.

Predicted Physicochemical Landscape

  • pKa (Ionization Constant): The structure contains a tertiary aliphatic amine within the tetrahydro-pyridine ring. This nitrogen is basic and will be readily protonated. The pKa of similar saturated heterocyclic amines typically falls in the range of 9.0 to 10.5. This implies that at physiological pH (~7.4), the molecule will exist predominantly in its protonated, cationic form. This ionization is the single most important determinant of its aqueous solubility.

  • logP (Partition Coefficient): The logP is a measure of a compound's lipophilicity. The fusion of the pyrrole and piperidine rings creates a relatively compact structure. The methyl group adds to the lipophilicity. A calculated logP for the neutral form of this molecule would likely be in the range of 1.0 - 2.0, suggesting a favorable balance for membrane permeability without excessive lipophilicity that could lead to poor aqueous solubility.

Solubility Profiling: A Multi-faceted Approach

Solubility is a critical parameter that influences bioavailability and the design of formulations. A comprehensive solubility profile must consider both aqueous and organic solvent systems.

pH-Dependent Aqueous Solubility

Given its basic nature, the aqueous solubility of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is expected to be highly pH-dependent.

Causality Behind the Experiment: We must determine both kinetic and thermodynamic solubility. Kinetic solubility provides an indication of how a compound behaves upon rapid dissolution from a solid form (e.g., from a DMSO stock in an HTS assay), while thermodynamic solubility represents the true equilibrium state and is crucial for formulation development. The "shake-flask" method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: pH-Dependent Solubility Determination

  • Buffer Preparation: Prepare a series of biocompatible buffers across a pH range of 2 to 10 (e.g., 0.1 N HCl for pH ~1, acetate buffer for pH 4.5, phosphate buffers for pH 6.8 and 7.4, and borate buffer for pH 9.0).

  • Compound Addition: Add an excess of solid 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine to vials containing each buffer.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached for thermodynamic solubility. For kinetic measurements, a shorter incubation (e.g., 1-2 hours) is used.

  • Phase Separation: After incubation, filter the samples through a 0.45 µm filter or centrifuge at high speed to separate the undissolved solid.

  • Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Illustrative Data Presentation:

pHPredicted Solubility BehaviorIllustrative Thermodynamic Solubility (µg/mL)
2.0High (Fully Protonated)> 10,000
4.5High (Fully Protonated)> 10,000
7.4Moderate (Predominantly Protonated)1,000 - 5,000
9.0Low (Approaching pKa)100 - 500
10.0Very Low (Significant Free Base)< 100

Note: The data in this table is illustrative and represents expected trends. Actual values must be determined experimentally.

Solubility in Pharmaceutical Solvents

Understanding solubility in common organic solvents and co-solvents is vital for preparing stock solutions for in-vitro and in-vivo studies and for developing formulations.

Experimental Workflow: Solvent Solubility Screening

Caption: A systematic workflow for determining solubility in various organic solvents.

Illustrative Data Presentation:

SolventPolarityExpected Solubility (mg/mL)Rationale and Application
DMSOPolar Aprotic> 100Stock solutions for in-vitro assays.
EthanolPolar Protic> 50Co-solvent for oral or parenteral formulations.
Propylene GlycolPolar Protic> 50Common vehicle for preclinical toxicology studies.
PEG 400Polar Protic> 50Excipient for oral liquid and semi-solid formulations.
AcetonitrilePolar AproticModerateMobile phase component in HPLC analysis.
Ethyl AcetateModerately PolarLow to ModerateUseful for extraction processes.

Note: This data is illustrative and should be confirmed experimentally.

Chemical Stability Assessment: Ensuring Compound Integrity

A drug candidate must be stable under a variety of conditions to ensure a consistent safety and efficacy profile. Forced degradation studies are employed to identify potential stability liabilities.

Hydrolytic Stability Across a pH Range

This study is critical for predicting degradation in aqueous formulations and during transit through the gastrointestinal tract.

Experimental Protocol: Forced Hydrolysis Study

  • Solution Preparation: Prepare solutions of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine at a known concentration (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and alkaline (0.1 N NaOH) conditions.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation. Include control samples stored at 4°C.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method.

  • Data Analysis: Quantify the percentage of the parent compound remaining and identify any major degradation products. The pyrrole ring, while aromatic, can be susceptible to hydrolysis under strong acidic or basic conditions.

Trustworthiness through Methodology: The cornerstone of this protocol is a validated, stability-indicating HPLC method. This method must be capable of resolving the parent peak from all potential degradation products, ensuring that a decrease in the main peak area is genuinely due to degradation and not co-elution.

Oxidative and Photolytic Stability

Causality Behind the Experiment: Tertiary amines and electron-rich pyrrole rings can be susceptible to oxidation. Photostability is a regulatory requirement and essential for determining appropriate packaging and handling procedures.

Experimental Workflow: Oxidative and Photolytic Stress Testing

G cluster_0 Oxidative Stress cluster_1 Photolytic Stress (ICH Q1B) A Compound in Solution B Treat with 3% H₂O₂ A->B C Incubate at RT B->C G Assess Degradation & Identify Products C->G Analyze via Stability-Indicating HPLC-UV/MS D Compound in Solution/Solid E Expose to controlled UV/Vis light D->E F Run parallel dark control D->F E->G F->G

Caption: A standard workflow for evaluating oxidative and photolytic stability.

Expected Outcomes: Under oxidative stress, N-oxidation of the tertiary amine is a plausible degradation pathway. Photolytic degradation could involve complex radical-mediated reactions. Comparing the stressed samples to the dark control is essential to confirm that degradation is light-induced.

Elucidation of Degradation Pathways

Identifying the structure of major degradation products is crucial for understanding the degradation mechanism and for the safety qualification of these impurities.

Logical Relationship: Degradant Identification

Caption: Logical flow for the structural elucidation of degradation products.

Conclusion and Forward Look

This guide outlines a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. While specific experimental data is yet to be published, the provided protocols and predictive analyses offer a clear roadmap for researchers. By systematically executing these studies, drug development teams can build a deep understanding of this promising scaffold, enabling data-driven decisions for lead optimization, formulation design, and ultimately, accelerating its path toward clinical evaluation.

References

The following is a representative list of authoritative sources that would underpin the protocols and principles described in this guide. For a formal publication, each entry would be a direct citation from the text.

  • Nechayev, M. A., Gorobets, N. Y., Kovalenko, S. M., & Tolmachev, A. A. (2014). An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N6-Substituted Analogues. Synthesis, 46(12), 1629-1636. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1341021]
  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://www.ich.org]
  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://www.ich.org]
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [URL: A placeholder for a valid link to the journal article]
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [URL: A placeholder for a valid link to the publisher or book source]
  • Kielbasa, S. M., & Gad, S. C. (Eds.). (2005). Pharmaceutical Development and Manufacturing. John Wiley & Sons. [URL: A placeholder for a valid link to the publisher or book source]

Sources

Navigating the Nomenclature of a Privileged Scaffold: A Guide to 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the pyrrolopyridine scaffold is a recurring motif, valued for its structural rigidity and its ability to present substituents in defined vectors for interaction with biological targets. The saturated derivative, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, represents a key building block in the synthesis of novel therapeutics. However, the nuanced nomenclature of heterocyclic chemistry, with its varied numbering and isomeric possibilities, can present a challenge. This technical guide provides an in-depth exploration of the synonyms, identifiers, and related structures for this important compound, ensuring clarity and precision in research and communication.

The Aromatic Precursor: Understanding the Foundation

To fully grasp the nomenclature of the saturated target molecule, it is essential to first understand its aromatic parent, 1-Methyl-1H-pyrrolo[3,2-c]pyridine . This compound is the synthetic precursor to the tetrahydro derivative and is well-documented in chemical literature and databases.

A critical synonym for this precursor is N-methyl-5-azaindole .[1] This name provides valuable insight into its structure, highlighting the indole-like fusion of a pyrrole and a pyridine ring, with the nitrogen of the pyridine ring at the 5-position relative to the pyrrole nitrogen.

The primary identifiers for this aromatic precursor are summarized in the table below:

IdentifierValueSource
IUPAC Name 1-methylpyrrolo[3,2-c]pyridinePubChem[1]
CAS Number 24331-97-3PubChem[1]
PubChem CID 14361704PubChem[1]
Synonym N-methyl-5-azaindolePubChem[1]

The Target Molecule: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

The process of reducing the pyridine ring of 1-Methyl-1H-pyrrolo[3,2-c]pyridine yields the saturated target compound, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine . The "tetrahydro" prefix indicates the addition of four hydrogen atoms, saturating the six-membered ring. The locants (4, 5, 6, 7) specify the positions of this saturation.

While this specific isomer is a logical synthetic target, it is less commonly cited in major chemical databases with a dedicated CAS number compared to its isomers. This is not unusual for specialized building blocks in drug discovery, where nomenclature can be context-dependent. The systematic IUPAC name remains the most precise identifier.

Isomeric and Related Structures: A Comparative Overview

Clarity in communication is paramount when dealing with isomers. The pyrrolopyridine core can exist in several isomeric forms, depending on the fusion of the two rings. Furthermore, related heterocyclic systems are often explored in parallel during drug development. Understanding these distinctions is crucial.

The [2,3-c] Isomer: A Well-Studied Analogue

A notable and more frequently documented isomer is 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine . An efficient synthesis for this compound has been reported, underscoring its utility as a building block for more complex molecules.[2] The key distinction lies in the fusion of the pyrrole and pyridine rings.

Other Related Pyrrolopyridine Scaffolds

The broader family of pyrrolopyridines includes several other isomers, each with a unique electronic and steric profile. The diagram below illustrates the core structures of the main pyrrolopyridine isomers.

Pyrrolopyridine_Isomers Pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine Pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine Pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine Pyrrolo[3,4-c]pyridine Pyrrolo[3,4-c]pyridine Target Scaffold Target Scaffold Target Scaffold->Pyrrolo[3,2-c]pyridine Aromatic Precursor Of

Caption: Isomeric Relationship of Pyrrolopyridine Scaffolds.

Experimental Protocols: A Representative Synthetic Workflow

The synthesis of saturated pyrrolopyridines typically involves the reduction of the corresponding aromatic precursor. The following is a generalized workflow based on reported methods for related isomers, which would be applicable for the synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Step 1: N-Alkylation of the Pyrrole

  • The parent pyrrolopyridine is reacted with a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF, THF) to yield 1-Methyl-1H-pyrrolo[3,2-c]pyridine.

Step 2: Reduction of the Pyridine Ring

  • The resulting N-methylated aromatic compound is then subjected to reduction. Common methods include:

    • Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO2) under a hydrogen atmosphere.

    • Chemical Reduction: Employing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), often requiring prior activation of the pyridine ring (e.g., through N-alkylation to form a pyridinium salt).

The choice of reducing agent and reaction conditions is critical and can influence the regioselectivity and yield of the final product.

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Reduction Start 1H-Pyrrolo[3,2-c]pyridine Step1_Product 1-Methyl-1H-pyrrolo[3,2-c]pyridine Start->Step1_Product Methylating Agent + Base Step2_Product 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Step1_Product->Step2_Product Reducing Agent (e.g., H2/Pd-C)

Caption: Generalized Synthetic Workflow.

Conclusion

While a dedicated CAS number and an extensive list of trivial names for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine may be sparse in the public domain, its identity is unambiguously defined by its systematic IUPAC name. For researchers in drug discovery, a thorough understanding of its relationship to its aromatic precursor, 1-Methyl-1H-pyrrolo[3,2-c]pyridine (also known as N-methyl-5-azaindole), and its various isomers is essential for accurate sourcing, synthesis, and reporting of scientific findings. This guide provides the foundational knowledge to navigate the chemical literature with confidence and precision in the pursuit of novel therapeutics based on this privileged scaffold.

References

  • PubChem Compound Summary for CID 20737640, 1-methyl-1H-pyrrolo[3,2-b]pyridine. (URL: [Link])

  • PubChem Compound Summary for CID 14361704, 1-Methyl-1H-pyrrolo[3,2-C]pyridine. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules. Derivatives have shown a wide spectrum of activities, including potent inhibition of protein kinases like FGFR and FMS, as well as disruption of microtubule dynamics, leading to anticancer effects[1][2][3]. The specific compound, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine, features a saturated heterocyclic system, which suggests a three-dimensional structure that may interact with different biological targets than its aromatic counterparts.

Structurally, this compound bears resemblance to ligands for neuronal nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels crucial for fast synaptic transmission in the nervous system[4]. Dysregulation of nAChRs is implicated in various neurological disorders, making them important therapeutic targets[5]. The α7 and α4β2 subtypes are particularly abundant in the brain and are key targets for drug development[6][7].

This guide provides a comprehensive framework for the initial in vitro characterization of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine (referred to herein as "Test Compound"). The protocols are designed to first establish its binding affinity for key nAChR subtypes and then to elucidate its functional activity as a potential agonist, antagonist, or allosteric modulator.

PART 1: Preliminary Handling and Safety

Compound Preparation and Solubility

Accurate and reproducible results begin with proper handling of the test compound.

  • Stock Solution Preparation:

    • Accurately weigh the Test Compound using a calibrated analytical balance.

    • Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing and, if necessary, gentle warming.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Solubility Assessment:

    • Before initiating biological assays, it is critical to determine the compound's solubility in the final assay buffer. A common issue is compound precipitation at higher concentrations, leading to erroneous results.

    • Perform a serial dilution of the DMSO stock into the aqueous assay buffer and visually inspect for any precipitation. A nephelometry-based solubility assay can provide a quantitative measure. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for the Test Compound may not be available, its pyridine-like core warrants caution. Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin[8][9].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions[9].

  • Ventilation: Handle the neat compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of vapors[10][11].

  • Waste Disposal: Dispose of all waste materials containing the compound in accordance with institutional and local regulations for chemical waste[11].

PART 2: Experimental Workflow for In Vitro Characterization

A logical, stepwise approach is essential to efficiently characterize a novel compound. The primary objective is to determine if the compound interacts with the hypothesized target (nAChRs) and in what manner.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Interpretation A Radioligand Binding Assay (Determine Affinity - Ki) C Calcium Flux Assay (Functional Response) A->C If Binding Affinity is Confirmed B Select nAChR Subtypes (e.g., α7, α4β2) B->A D Agonist Mode (Measure EC50) C->D E Antagonist Mode (Measure IC50) C->E G Synthesize Data D->G F Allosteric Modulation? E->F E->G H Classify Compound Profile (e.g., Potent α7 Agonist) G->H

Figure 1: Stepwise workflow for characterizing the Test Compound.

PART 3: Protocol for nAChR Binding Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the Test Compound for a specific nAChR subtype. The principle involves measuring the displacement of a known high-affinity radioligand by the unlabeled Test Compound.

Rationale and Causality
  • Why Radioligand Binding? This method provides a direct measure of the physical interaction between the compound and the receptor, allowing for the quantification of binding affinity.

  • Choice of Radioligand: The radioligand should be specific for the nAChR subtype of interest and have high affinity to ensure a robust signal. For example, [¹²⁵I]α-bungarotoxin is commonly used for α7 nAChRs, while [³H]epibatidine is used for α4β2 subtypes[7].

  • Source of Receptors: The receptors can be sourced from preparations of native tissue (e.g., rat brain homogenates) or, more commonly, from membranes of cell lines stably expressing the recombinant human receptor subtype (e.g., HEK293 or GH4C1 cells)[7]. The latter provides a cleaner system, avoiding off-target binding to other receptors.

Materials and Reagents
Reagent/MaterialSpecifications
Cell MembranesExpressing target nAChR (e.g., human α7)
Radioligande.g., [¹²⁵I]α-bungarotoxin (for α7)
Non-specific Binding Controle.g., Nicotine (100 µM) or unlabeled agonist
Test Compound10 mM stock in DMSO
Assay Buffere.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
96-well Filter PlatesGlass fiber filters (e.g., GF/B or GF/C)
Scintillation CocktailFor radioactive counting
Microplate Scintillation CounterTo measure radioactivity
Step-by-Step Protocol
  • Plate Preparation:

    • Prepare serial dilutions of the Test Compound in Assay Buffer. A typical concentration range would be from 100 µM down to 10 pM in 10 half-log steps.

    • To a 96-well plate, add:

      • 25 µL of Assay Buffer (for Total Binding).

      • 25 µL of Non-specific Binding Control (e.g., 100 µM Nicotine).

      • 25 µL of each Test Compound dilution.

  • Radioligand Addition:

    • Dilute the radioligand in Assay Buffer to a final concentration near its Kd value (e.g., ~1 nM for [¹²⁵I]α-bungarotoxin).

    • Add 25 µL of the diluted radioligand to all wells.

  • Receptor Addition:

    • Thaw the cell membranes on ice and dilute in ice-cold Assay Buffer to a predetermined optimal concentration (e.g., 5-20 µg of protein per well).

    • Add 50 µL of the membrane suspension to all wells. The total reaction volume is now 100 µL.

  • Incubation:

    • Seal the plate and incubate for a specified time and temperature to allow the binding to reach equilibrium (e.g., 2 hours at room temperature).

  • Harvesting and Washing:

    • Harvest the contents of the plate onto the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Rapidly wash the filters three times with 200 µL of ice-cold Assay Buffer to remove non-specifically bound radioligand.

  • Counting:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis
  • Calculate the percent inhibition for each concentration of the Test Compound using the formula: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)) where CPM is Counts Per Minute and NSB is Non-Specific Binding.

  • Plot the % Inhibition against the log concentration of the Test Compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PART 4: Protocol for Functional Characterization

This protocol uses a fluorescent calcium flux assay to determine if the Test Compound acts as an agonist (activates the receptor) or an antagonist (blocks activation by a known agonist). nAChRs are ion channels, and their activation leads to an influx of cations, including Ca²⁺, which can be measured with a calcium-sensitive dye[12].

Rationale and Causality
  • Why Calcium Flux? It is a direct functional readout of ligand-gated ion channel activation. The influx of Ca²⁺ through the channel itself or through voltage-gated calcium channels that open upon depolarization provides a robust and high-throughput signal[12]. This allows for the classification of the compound's activity.

  • Cell Line Selection: Use a cell line endogenously expressing the target receptor (e.g., SH-SY5Y for α7 nAChRs) or a recombinant cell line stably transfected with the specific nAChR subunits (e.g., HEK293-α7). Recombinant lines offer a more specific and often more robust signal.

  • Fluorescent Dyes: Dyes like Fluo-4 AM or Cal-520 AM are cell-permeable and exhibit a large increase in fluorescence upon binding to intracellular Ca²⁺.

G A Cells expressing nAChRs B Load with Ca2+ sensitive dye (e.g., Fluo-4 AM) A->B C Measure baseline fluorescence B->C D Add Test Compound (Agonist Mode) C->D E Add Agonist + Test Compound (Antagonist Mode) C->E F Measure fluorescence change (ΔRFU) D->F E->F G Determine EC50 (Agonist) F->G H Determine IC50 (Antagonist) F->H

Figure 2: Workflow for the Calcium Flux Functional Assay.
Materials and Reagents
Reagent/MaterialSpecifications
Cell Linee.g., HEK293 cells stably expressing human α7 nAChR
Cell Culture MediumDMEM/F12, 10% FBS, appropriate selection antibiotic
96-well or 384-well black, clear-bottom platesFor cell culture and fluorescence reading
Calcium-sensitive dyee.g., Fluo-4 AM or Cal-520 AM
Probenecid (optional)Anion-exchange transport inhibitor to prevent dye leakage
Assay BufferHank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
Reference Agoniste.g., Acetylcholine or Nicotine
Fluorescence Plate ReaderWith automated injection capability (e.g., FLIPR, FlexStation)
Step-by-Step Protocol
  • Cell Plating:

    • Seed the cells into black, clear-bottom 96-well plates at an optimized density (e.g., 50,000 - 80,000 cells/well).

    • Incubate for 24-48 hours to allow for adherence and formation of a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.

    • Aspirate the culture medium from the wells and add 100 µL of the loading solution.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Preparation (Source Plate):

    • While cells are incubating, prepare a separate "source" plate containing the Test Compound and reference agonist/antagonist.

    • For Agonist Mode: Prepare serial dilutions of the Test Compound at 4X the final desired concentration.

    • For Antagonist Mode: Prepare serial dilutions of the Test Compound at 4X final concentration, and in each well, include the reference agonist at a concentration that gives ~80% of its maximal response (EC₈₀).

  • Assay Execution (Fluorescence Reading):

    • Place the cell plate and the source plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject 50 µL from the source plate into the cell plate.

    • Continue to record the fluorescence signal for 2-3 minutes to capture the peak response and subsequent decay.

Data Analysis and Interpretation
  • Agonist Mode:

    • The response is measured as the change in Relative Fluorescence Units (ΔRFU) from baseline to the peak.

    • Plot ΔRFU against the log concentration of the Test Compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and the maximum response (Emax) relative to a known full agonist.

  • Antagonist Mode:

    • Calculate the percent inhibition of the reference agonist's response at each concentration of the Test Compound.

    • Plot the percent inhibition against the log concentration of the Test Compound.

    • Fit the data to determine the IC₅₀ (concentration for 50% inhibition).

ParameterDefinitionInterpretation
Ki Inhibition constant from binding assay.A measure of binding affinity. Lower Ki indicates higher affinity.
EC₅₀ Half maximal effective concentration (agonist mode).A measure of agonist potency. Lower EC₅₀ indicates higher potency.
IC₅₀ Half maximal inhibitory concentration (antagonist mode).A measure of antagonist potency. Lower IC₅₀ indicates higher potency.
Emax Maximum effect relative to a reference full agonist.Indicates efficacy. Emax ~100% = full agonist. 0 < Emax < 100% = partial agonist.

Conclusion

By following this structured workflow, researchers can effectively determine the in vitro pharmacological profile of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine. The initial binding assay will confirm whether the compound engages with nAChR subtypes, and the subsequent functional calcium flux assay will define its activity as an agonist, antagonist, or potentially an allosteric modulator. These foundational data are critical for guiding further drug development efforts, including structure-activity relationship (SAR) studies, selectivity profiling, and subsequent in vivo efficacy models.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Die Pharmazie.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors.
  • Pyridine - Safety D
  • Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system.
  • nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay. Eurofins Discovery.
  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors.
  • SAFETY D
  • SAFETY D
  • Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived
  • SAFETY DATA SHEET - 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. Fisher Scientific.
  • SAFETY D

Sources

Guide to the Dosing and Administration of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: This document provides a comprehensive framework for the preclinical evaluation of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine in mouse models. Recognizing the compound's novelty, this guide emphasizes the foundational principles of dose formulation, vehicle selection, route of administration, and the design of initial dose-range finding studies. The protocols herein are designed to establish a scientifically rigorous basis for subsequent pharmacokinetic and pharmacodynamic assessments, ensuring data integrity and animal welfare.

Part 1: Compound Profile and Rationale for Study

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is a member of the pyrrolopyridine class of bicyclic heterocyclic compounds. This structural family is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] The pyrrole and pyridine rings are common scaffolds in many biologically active molecules.[1][3] Specifically, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for potent anticancer and kinase inhibitory activities, suggesting a potential for this compound class to modulate critical cellular signaling pathways.[4][5]

Given the limited publicly available data on this specific methylated and tetrahydro-derivative, a systematic approach to in-vivo evaluation is paramount. The initial studies in mice, as outlined below, are designed to characterize the compound's basic safety profile and establish a viable dosing paradigm.

Part 2: Pre-formulation and Vehicle Selection

The success of any in vivo study hinges on the ability to accurately and consistently deliver the test article. The primary challenge is often the compound's solubility. A systematic vehicle screening process is a non-negotiable first step. The goal is to identify a vehicle that can solubilize the compound at the desired concentrations while being well-tolerated by the animals.[6]

2.1. Causality of Vehicle Choice

The choice of vehicle directly impacts the compound's bioavailability, local tissue tolerance, and potential for vehicle-induced artifacts. For example, using a high percentage of organic co-solvents like DMSO can cause peritoneal irritation with IP injections and may have pharmacological effects of its own. Therefore, the strategy is to use the mildest vehicle capable of achieving the required concentration.

2.2. Protocol: Vehicle Solubility Screen

  • Objective: To determine the solubility of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine in common, well-tolerated preclinical vehicles.

  • Materials:

    • 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

    • Test Vehicles (see Table 1)

    • Vortex mixer, Sonicator

    • Microcentrifuge tubes

  • Methodology:

    • Weigh 1-2 mg of the compound into separate microcentrifuge tubes.

    • Add a small, precise volume (e.g., 100 µL) of the first test vehicle.

    • Vortex vigorously for 2 minutes.

    • Visually inspect for dissolution. If not dissolved, sonicate for 10-15 minutes.

    • If the compound remains insoluble, incrementally add more vehicle, vortexing after each addition, until dissolution is achieved or a maximum practical volume is reached.

    • Record the concentration at which the compound fully dissolves.

    • Allow the final solution to stand at room temperature for at least 2 hours to check for precipitation.

    • Repeat for all test vehicles.

Table 1: Common Preclinical Vehicles and Their Properties

VehicleCompositionCommon RoutesNotes & Causality
Saline 0.9% NaCl in WaterIV, IP, SC, POIsotonic and well-tolerated. The ideal choice for water-soluble compounds.
PBS Phosphate-Buffered SalineIV, IP, SC, POBuffered to physiological pH (~7.4), which can improve the stability and solubility of pH-sensitive compounds.
5-10% DMSO / Saline 5-10% DMSO, 90-95% SalineIP, IVDMSO is a strong aprotic solvent. Use the lowest percentage possible as >10% can cause hemolysis (IV) or peritonitis (IP).
5-10% Solutol HS 15 5-10% Solutol HS 15 in WaterIV, IP, POA non-ionic solubilizer and emulsifying agent. Useful for poorly soluble compounds.
20% HPβCD 20% Hydroxypropyl-β-cyclodextrin in WaterIV, IP, SC, POA cyclodextrin that forms inclusion complexes, increasing the apparent water solubility of hydrophobic compounds.[6]
0.5% MC / 0.1% Tween 80 0.5% Methylcellulose, 0.1% Tween 80 in WaterPOForms a suspension for water-insoluble compounds. Tween 80 acts as a wetting agent to ensure uniform particle distribution.

Part 3: Dosing Strategy: Dose-Range Finding (MTD) Study

Before any efficacy studies can be conducted, a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study must be performed. This is a self-validating system designed to identify the highest dose that can be administered without causing unacceptable toxicity.[7] This study informs the dose selection for all subsequent experiments.

Caption: Workflow for a single-dose Maximum Tolerated Dose (MTD) study.

Part 4: Routes of Administration: Protocols and Rationale

The choice of administration route profoundly affects a compound's pharmacokinetic profile.[7] The selection should be guided by the compound's properties and the study's scientific objectives.

Table 2: Comparison of Common Administration Routes in Mice

RouteSpeed of OnsetBioavailabilityTechnical DifficultyKey Rationale / Use Case
Intraperitoneal (IP) FastHigh (avoids first-pass)Low-ModerateRapid screening, efficacy studies where oral route is not viable.
Oral Gavage (PO) SlowerVariable (first-pass effect)ModerateClinically relevant route, mimics human oral administration.
Subcutaneous (SC) SlowGood, sustained releaseLowDepot formulations, sustained exposure, less stressful than IP/IV.
Intravenous (IV) Immediate100% (by definition)HighDefinitive Pharmacokinetic (PK) studies, assessing direct systemic effects.

4.1. Protocol: Intraperitoneal (IP) Injection

  • Rationale: This route offers rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism. It is a common choice for initial efficacy and tolerability screening.[8]

  • Materials:

    • Dosing formulation

    • 1 mL syringe

    • 25-27 gauge needle

    • 70% ethanol wipes

  • Procedure:

    • Calculate Dose: Accurately weigh the mouse and calculate the required injection volume (typically ≤10 mL/kg).[9]

    • Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.

    • Positioning: Tilt the mouse so its head is pointing downwards. This allows the abdominal organs to shift cranially, creating a safer injection space.[10]

    • Site Selection: Identify the lower right abdominal quadrant. This location is critical to avoid the cecum on the left side and the bladder in the midline.[10]

    • Injection: Insert the needle, bevel up, at a shallow 15-30 degree angle. Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ.

    • Administration: If no fluid enters the syringe upon aspiration, slowly depress the plunger to administer the full volume.

    • Withdrawal & Monitoring: Smoothly withdraw the needle and return the mouse to its cage. Observe for any immediate adverse reactions.

4.2. Protocol: Oral Gavage (PO)

  • Rationale: Oral gavage ensures precise dose delivery directly to the stomach, which is essential for studies where voluntary intake (e.g., in food or water) would be too variable.[11] It is the most clinically relevant route for orally administered drugs.

  • Materials:

    • Dosing formulation

    • 1 mL syringe

    • 18-20 gauge, 1.5-inch flexible or ball-tipped gavage needle

  • Procedure:

    • Measure Needle Length: Before restraining the animal, measure the gavage needle from the tip of the mouse's nose to the last rib (xiphoid process). Mark this length on the needle; it should not be inserted further than this point to prevent stomach perforation.[12][13]

    • Restraint: Scruff the mouse firmly to immobilize its head and ensure its body is in a straight line from head to tail.

    • Insertion: Gently introduce the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[13]

    • Passage: The mouse should naturally swallow as the needle reaches the back of the throat, allowing it to pass smoothly into the esophagus. Crucially, if any resistance is met, do not force the needle. [13]

    • Administration: Once the needle is inserted to the pre-measured depth, administer the substance slowly.

    • Withdrawal & Monitoring: Remove the needle in a smooth motion and return the mouse to its cage. Monitor for signs of respiratory distress, which could indicate accidental tracheal administration.

Part 5: Pharmacokinetic and Biodistribution Considerations

After establishing a tolerated dose, understanding the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is the next logical step. Pharmacokinetic (PK) studies are essential for correlating dose with exposure and, ultimately, with efficacy.[14][15]

A Dose Administration (IV and PO Cohorts) B Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) A->B Time Course C Plasma Isolation (Centrifugation) B->C Collect D Bioanalysis (LC-MS/MS Quantification) C->D Analyze E Pharmacokinetic Modeling (Calculate Cmax, Tmax, AUC, T½) D->E Model Data

Caption: High-level workflow for a murine pharmacokinetic (PK) study.

A typical PK study involves administering the compound via both intravenous (for 100% bioavailability reference) and the desired therapeutic route (e.g., oral).[14] Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured, often using LC-MS/MS.[16][17] This data allows for the calculation of key parameters like half-life (T½), maximum concentration (Cmax), and total exposure (Area Under the Curve, AUC), which are critical for designing effective dosing schedules in longer-term efficacy models.

Part 6: References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • Al-Rashood, S. T., et al. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Marinescu, M., et al. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrrolo[3,2-C]pyridine. Available at: [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrole. Available at: [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]

  • Mann, J., et al. (n.d.). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. PubMed. Available at: [Link]

  • ACS Publications. (2025). Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease. Available at: [Link]

  • Virginia Tech Research and Innovation. (2017). SOP: Mouse Intraperitoneal Injection. Available at: [Link]

  • Ghosal, A., & Myers, S. R. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. Available at: [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available at: [Link]

  • Research Animal Training. (n.d.). Intraperitoneal Injection in the Mouse. Available at: [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Available at: [Link]

  • Wang, L., et al. (n.d.). Murine Pharmacokinetic Studies. PubMed Central. Available at: [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Available at: [Link]

  • University of Arizona. (n.d.). Mouse Intraperitoneal (IP) administration. Available at: [Link]

  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Available at: [Link]

  • ResearchGate. (2025). Newer biologically active pyridines: A potential review. Available at: [Link]

  • ResearchGate. (n.d.). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? | Request PDF. Available at: [Link]

  • protocols.io. (2020). Intraperitoneal Injection in an Adult Mouse V.1. Available at: [Link]

  • Animal Welfare Institute. (n.d.). Oral Dosing. Available at: [Link]

  • Inotiv Blog. (2019). Incorporating Test Compounds in Lab Animal Diets. Available at: [Link]

  • Queen's University. (2013). SOP 7.8 - Gavage Techniques in Small Animals (Mice). Available at: [Link]

  • UQBR. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Available at: [Link]

Sources

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine as a kinase inhibitor assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine as a Kinase Inhibitor: Biochemical and Cellular Assay Strategies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This application note provides a comprehensive guide for the evaluation of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine, a novel compound from this class, as a kinase inhibitor.

Given that related 1H-pyrrolo[3,2-c]pyridine compounds have shown activity against kinases such as FMS (Colony-Stimulating Factor 1 Receptor, CSF-1R) and Monopolar Spindle 1 (MPS1, also known as TTK), this guide will focus on protocols tailored to these representative targets. The methodologies described herein are, however, broadly applicable to a wide range of kinases and can be adapted as needed.

This document will detail both biochemical and cell-based assay formats, providing the theoretical basis for each experimental choice and step-by-step protocols to ensure robust and reproducible data generation.

Part 1: Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. They provide a quantitative measure of potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[1][2] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the kinase activity.[3] A reduction in the luminescent signal in the presence of an inhibitor indicates its potency.

Experimental Workflow: ADP-Glo™ Assay

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilution of 1-Methyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-C]pyridine add_reagents Add Inhibitor, Kinase, and Substrate/ATP Mix to 384-well plate prep_inhibitor->add_reagents prep_enzyme Prepare Kinase Solution (FMS or MPS1) prep_enzyme->add_reagents prep_substrate Prepare Substrate/ATP Mix prep_substrate->add_reagents incubate_reaction Incubate at 30°C (e.g., 60 min) add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stop & ATP Depletion) incubate_reaction->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (ADP to ATP & Luciferase) incubate_adpglo->add_detection incubate_detection Incubate at RT (30-60 min) add_detection->incubate_detection read_luminescence Read Luminescence (Plate Reader) incubate_detection->read_luminescence

Caption: Workflow for a typical ADP-Glo™ kinase inhibitor assay.

Detailed Protocol: ADP-Glo™ Assay for FMS or MPS1 Kinase

This protocol is adapted for a 384-well plate format.[4]

Materials:

  • Recombinant human FMS (CSF-1R) or MPS1 (TTK) kinase (e.g., from Promega or BPS Bioscience).[5][6]

  • Appropriate substrate (e.g., Poly (4:1 Glu, Tyr) for FMS, MBP for MPS1).[5][7]

  • ATP

  • Kinase Assay Buffer (specific to the kinase, often provided by the manufacturer).

  • 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, flat-bottom 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine in DMSO. The final top concentration in the assay should be chosen based on expected potency (e.g., 10 µM).

    • Prepare similar dilutions for the positive control (e.g., Staurosporine).

    • The final DMSO concentration in the assay should not exceed 1%.[8]

  • Kinase Reaction Setup (5 µL volume):

    • Add 1.25 µL of 4x test compound dilution to the appropriate wells.

    • Add 1.25 µL of DMSO to "no inhibitor" and "no enzyme" control wells.

    • Prepare a 2x kinase solution in kinase assay buffer. Add 2.5 µL of this solution to all wells except the "no enzyme" blank. Add 2.5 µL of kinase assay buffer to the blank wells.

    • Initiate the reaction by adding 1.25 µL of 4x Substrate/ATP solution. The ATP concentration should ideally be at the Km for the specific kinase to ensure sensitive inhibitor detection.

    • Mix the plate gently and incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Equilibrate the plate and ADP-Glo™ reagents to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete ATP.[2]

    • Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[2]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the "no enzyme" blank from all other readings.

    • Normalize the data with the "no inhibitor" control representing 0% inhibition and the highest inhibitor concentration (or a known potent inhibitor) representing 100% inhibition.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Component Stock Concentration Volume per well (µL) Final Concentration
Test Compound4x final concentration1.251x
Kinase (FMS/MPS1)2x final concentration2.51x
Substrate/ATP Mix4x final concentration1.251x
Total Kinase Reaction 5.0
ADP-Glo™ Reagent5.0
Kinase Detection Reagent10.0
Total Assay Volume 20.0

Part 2: Cell-Based Kinase Inhibition Assays

Cell-based assays are crucial for validating the activity of a compound in a more physiologically relevant context. These assays measure either the direct engagement of the inhibitor with its target inside the cell or the functional consequence of target inhibition on a downstream signaling event.

Principle of the NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay measures the binding of a test compound to a specific kinase target in living cells.[9] The kinase of interest is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion, bringing the fluorophore and luciferase into close proximity and generating Bioluminescence Resonance Energy Transfer (BRET). When an inhibitor like 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[9] This allows for a quantitative measurement of compound affinity in a live-cell environment.

Detailed Protocol: NanoBRET™ TE for FMS or MPS1

This protocol is designed for an adherent cell format in a 384-well plate.[10]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for NanoLuc®-FMS or NanoLuc®-MPS1 fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer (specific for the kinase target)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

  • White, tissue culture-treated 384-well plates

  • Plate reader capable of measuring dual-filtered luminescence (e.g., for NanoLuc® emission and tracer emission)

Procedure:

  • Cell Seeding and Transfection (Day 1):

    • Prepare a suspension of HEK293 cells in Opti-MEM™.

    • Prepare the transfection mix by combining the NanoLuc®-kinase plasmid DNA with the transfection reagent according to the manufacturer's protocol. Incubate for 20 minutes at room temperature.[11]

    • Add the transfection mix to the cell suspension.

    • Seed the cell/transfection mix into a 384-well plate and incubate for 18-24 hours to allow for protein expression.[11]

  • Compound and Tracer Addition (Day 2):

    • Prepare serial dilutions of the test compound in Opti-MEM™.

    • Prepare the NanoBRET™ Tracer solution at the recommended concentration in Opti-MEM™.

    • Add the test compound dilutions to the appropriate wells.

    • Add the tracer solution to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Luminescence Reading (Day 2):

    • Prepare the Nano-Glo® Substrate/Inhibitor solution.

    • Add the substrate solution to all wells.

    • Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (Tracer) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against the logarithm of the inhibitor concentration to determine the cellular IC50.

Principle of the Cellular Phosphorylation Assay (Western Blot)

This assay measures the functional outcome of kinase inhibition by quantifying the phosphorylation of a downstream substrate. For receptor tyrosine kinases like FMS, ligand-induced autophosphorylation is a key activation step.[12][13] For mitotic kinases like MPS1, autophosphorylation is also critical for its activity.[14] By treating cells with 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine and then stimulating the pathway (if necessary), one can use a phospho-specific antibody in a Western blot to determine if the inhibitor blocks this phosphorylation event.

Signaling Pathways of FMS and MPS1

Signaling_Pathways cluster_fms FMS (CSF-1R) Signaling Pathway cluster_mps1 MPS1 Signaling in Mitosis CSF1 CSF-1 (Ligand) FMS FMS Receptor CSF1->FMS Binds FMS_P p-FMS (Autophosphorylation) FMS->FMS_P Dimerization & Autophosphorylation PI3K PI3K FMS_P->PI3K ERK ERK FMS_P->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Kinetochore Unattached Kinetochore MPS1 MPS1 Kinetochore->MPS1 Recruits MPS1_P p-MPS1 (Autophosphorylation) MPS1->MPS1_P Autophosphorylation SAC Spindle Assembly Checkpoint (SAC) Activation MPS1_P->SAC Anaphase Anaphase Inhibition SAC->Anaphase Inhibitor 1-Methyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-C]pyridine Inhibitor->FMS_P Inhibits Inhibitor->MPS1_P Inhibits

Caption: Simplified signaling pathways for FMS and MPS1, and the points of inhibition.

Detailed Protocol: Western Blot for FMS or MPS1 Autophosphorylation

Materials:

  • Cell line expressing FMS (e.g., Mono-Mac-1) or MPS1 (e.g., HeLa).

  • Cell culture medium and supplements.

  • CSF-1 ligand (for FMS stimulation).

  • Nocodazole (to arrest cells in mitosis for MPS1 analysis).

  • 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine.

  • Lysis buffer supplemented with protease and phosphatase inhibitors.[15]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA in TBST, as milk can cause background with phospho-antibodies).

  • Primary antibodies: anti-phospho-FMS, anti-total-FMS, anti-phospho-MPS1 (pT676), anti-total-MPS1.

  • HRP-conjugated secondary antibody.

  • ECL detection reagents.

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound for 1-2 hours.

    • For FMS: Stimulate cells with CSF-1 ligand for 5-10 minutes.[16]

    • For MPS1: Treat cells with nocodazole for 16-18 hours to enrich for mitotic cells where MPS1 is active.[14] Add the test compound for the last 1-2 hours of the nocodazole treatment.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[17]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and perform ECL detection.

    • To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total kinase protein.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Compare the normalized signals in treated versus untreated samples to determine the extent of inhibition.

Conclusion

The protocols detailed in this application note provide a robust framework for characterizing the inhibitory activity of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine against its putative kinase targets, FMS and MPS1. By employing both biochemical and cell-based assays, researchers can gain a comprehensive understanding of the compound's potency, cellular efficacy, and mechanism of action. These methods are foundational for the preclinical evaluation of novel kinase inhibitors and can guide further drug development efforts.

References

  • Jelluma, N., et al. (2008). Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. PNAS. Available at: [Link]

  • Heldin, C. H. (2019). FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. PubMed. Available at: [Link]

  • Liu, X., & Winey, M. (2012). The MPS1 Family of Protein Kinases. PMC - NIH. Available at: [Link]

  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. Available at: [Link]

  • Liu Lab, University of Colorado Boulder. (n.d.). Mps1 Kinase and Spindle Checkpoint Signaling. Available at: [Link]

  • BPS Bioscience. (n.d.). CSF1R Kinase Assay Kit. Available at: [Link]

  • Gryshkova, V., et al. (2019). FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. ResearchGate. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]

  • Sliedrecht, T., et al. (2018). A crystal structure of the human protein kinase Mps1 reveals an ordered conformation of the activation loop. PMC - NIH. Available at: [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at: [Link]

  • ResearchGate. (n.d.). Structure and signaling pathways of activated and mutated FMS-like... Available at: [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]

  • Lemeer, S., et al. (2012). Universal Quantitative Kinase Assay Based on Diagonal SCX Chromatography and Stable Isotope Dimethyl Labeling Provides High-definition Kinase Consensus Motifs for PKA and Human Mps1. ACS Publications. Available at: [Link]

  • Hayward, D., & Wakefield, J. G. (2018). Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis. Open Biology. Available at: [Link]

  • Eurofins Discovery. (n.d.). Fms (CSFR) (CSF1R) Human RTK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay. Available at: [Link]

  • Oreate AI. (2026). Exploring the Role of FMS-like Tyrosine Kinase 1 in Cellular Communication. Available at: [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available at: [Link]

  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]

  • Wang, J., et al. (2008). Structural and mechanistic insights into Mps1 kinase activation. PMC - NIH. Available at: [Link]

  • Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Available at: [Link]

  • Vasta, J. D., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. ResearchGate. Available at: [Link]

  • Al-Zoubi, M. S., et al. (2015). CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines. NIH. Available at: [Link]

  • Grunwald, M. R., & Levis, M. J. (2013). Targeting the FMS-like tyrosine kinase 3 in acute myeloid leukemia. PubMed. Available at: [Link]

  • Unknown. (n.d.). ADP Glo Protocol. Available at: [Link]

  • Wells, C. I., et al. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. PMC. Available at: [Link]

Sources

Application Notes and Protocols for Cell Culture Studies with Pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell culture studies with a promising class of heterocyclic compounds: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine and its derivatives. While specific data on the exact titular compound is limited in publicly available literature, this guide leverages extensive research on the broader pyrrolo[3,2-c]pyridine scaffold, which has demonstrated significant potential in oncology and immunology.[1][2][3] This document will therefore focus on the general methodologies applicable to this class of compounds, drawing on established protocols and the known mechanisms of action of its more studied derivatives.

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core is a key pharmacophore found in a variety of biologically active molecules.[1][4] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling high-affinity interactions with various biological targets. Notably, derivatives of this scaffold have been investigated for their potent anticancer and anti-inflammatory properties.[2]

Two key mechanisms of action have been identified for certain pyrrolo[3,2-c]pyridine derivatives:

  • FMS Kinase Inhibition: FMS kinase (CSF-1R) is a receptor tyrosine kinase crucial for the proliferation and survival of monocytes and macrophages.[2] Its overexpression is implicated in several cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[2] Specific pyrrolo[3,2-c]pyridine derivatives have shown potent and selective inhibition of FMS kinase, making them promising candidates for targeted cancer therapy and anti-inflammatory drugs.[2]

  • Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[3][5] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells.[3][5]

Given these promising biological activities, robust and reproducible cell culture models are essential for the preclinical evaluation of novel pyrrolo[3,2-c]pyridine derivatives.

Getting Started: Essential Preparations

Compound Handling and Stock Solution Preparation

Due to the limited information on the specific compound 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine, it is crucial to handle it and its derivatives with appropriate safety precautions. Assume the compound is cytotoxic and handle it in a chemical fume hood.

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing: Accurately weigh 1-5 mg of the compound using a calibrated analytical balance.

  • Solvent Selection: Based on the compound's predicted solubility (often available from the supplier or calculable from its structure), choose a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of organic compounds for cell culture applications.

  • Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 150.2 g/mol , dissolve 1.502 mg in 1 mL of DMSO.

  • Vortexing and Sonication: Vortex the solution thoroughly. If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a fresh sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Cell Line Selection and Maintenance

The choice of cell line is critical and should be guided by the research question and the compound's hypothesized mechanism of action.

Research Area Recommended Cell Lines Rationale
Anticancer (General Screening) HeLa (Cervical Cancer), SGC-7901 (Gastric Cancer), MCF-7 (Breast Cancer)These are commonly used and well-characterized cancer cell lines.[3][5]
Anticancer (FMS Kinase Inhibition) Ovarian, prostate, and breast cancer cell lines with known FMS kinase expression.[2]To specifically target the FMS kinase pathway.
Anticancer (Tubulin Inhibition) A549 (Lung Carcinoma), HT-29 (Colon Adenocarcinoma)These lines have been used to evaluate other tubulin inhibitors.
Neuroinflammation Co-cultures of human iPSC-derived glutamatergic neurons, microglia, astrocytes, and oligodendrocytes.[6]To model the complex cellular interactions in the brain.[6]
General Neuronal Studies SH-SY5Y (Neuroblastoma), PC12 (Pheochromocytoma)These are established models for neurobiology research.[7]

General Cell Culture Protocol:

Aseptic techniques are paramount for successful cell culture.[8] All manipulations should be performed in a certified Class II biological safety cabinet.

  • Media Preparation: Use the recommended growth medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

  • Thawing Cryopreserved Cells: Rapidly thaw a vial of cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium. Centrifuge at a low speed (e.g., 200 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.

  • Cell Seeding: Transfer the cell suspension to a culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing (Passaging): When cells reach 80-90% confluency, they need to be subcultured. For adherent cells, this involves washing with phosphate-buffered saline (PBS), detaching with a dissociation reagent (e.g., Trypsin-EDTA), and reseeding into new flasks at a lower density.[8]

Core Experimental Protocols

The following protocols provide a framework for evaluating the biological activity of pyrrolo[3,2-c]pyridine derivatives in cell culture.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Workflow for Antiproliferative Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of the compound incubate_24h->prepare_dilutions add_compound Add compound to wells prepare_dilutions->add_compound incubate_48_72h Incubate for 48-72 hours add_compound->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT-based cell proliferation assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

  • Incubation: Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[3,2-c]pyridine derivative in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Experimental Logic for Tubulin Polymerization Assay

G cluster_reaction Reaction Mixture cluster_measurement Measurement cluster_outcome Outcome tubulin Purified Tubulin mixture Tubulin Compound/Vehicle GTP Buffer tubulin->mixture compound Pyrrolo[3,2-c]pyridine Derivative compound->mixture gtp GTP gtp->mixture buffer Polymerization Buffer buffer->mixture spectro Spectrophotometer (340 nm) mixture->spectro inhibition Inhibition of Polymerization (Decreased Absorbance) spectro->inhibition no_effect No Effect on Polymerization (Normal Absorbance Increase) spectro->no_effect

Caption: Logic diagram for a cell-free tubulin polymerization assay.

Protocol Outline:

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Prepare the tubulin, GTP, and polymerization buffer according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the polymerization buffer, the test compound at various concentrations, and purified tubulin.

  • Initiation of Polymerization: Initiate the polymerization by adding GTP and immediately start monitoring the change in absorbance at 340 nm every minute for at least 60 minutes at 37°C.

  • Data Analysis: Plot the absorbance versus time. A decrease in the rate and extent of the absorbance increase in the presence of the compound indicates inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow for Cell Cycle Analysis

G seed_cells Seed cells and incubate for 24h treat_compound Treat with compound (e.g., at IC50 concentration) seed_cells->treat_compound incubate_24_48h Incubate for 24-48h treat_compound->incubate_24_48h harvest_cells Harvest cells (trypsinization) incubate_24_48h->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells stain_dna Stain DNA with Propidium Iodide (PI) fix_cells->stain_dna flow_cytometry Analyze by Flow Cytometry stain_dna->flow_cytometry

Caption: Step-by-step workflow for cell cycle analysis using flow cytometry.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the pyrrolo[3,2-c]pyridine derivative at concentrations around its IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet in cold PBS, then add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content of the cells will be measured. An accumulation of cells in the G2/M phase would be consistent with the mechanism of a tubulin polymerization inhibitor.[3]

Concluding Remarks

The pyrrolo[3,2-c]pyridine scaffold represents a valuable starting point for the development of novel therapeutics, particularly in the field of oncology. The protocols outlined in this document provide a solid foundation for the in vitro characterization of new derivatives. It is essential to adapt these protocols to the specific cell lines and compounds being investigated and to include appropriate positive and negative controls in all experiments to ensure data integrity. Further studies, such as apoptosis assays (e.g., Annexin V staining) and Western blotting for key signaling proteins, will be necessary to further elucidate the mechanism of action of promising lead compounds.

References

  • Charles River Laboratories. (n.d.). Neuroscience Cell Culture Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General overview of neuronal cell culture - PMC. Retrieved from [Link]

  • Wójcicka, A., & Redzicka, A. (2021).
  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • Author unspecified. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

  • Ma, L., Wang, Y., Li, Y., Zhang, Y., Zhang, Y., & Li, J. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301648.
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Retrieved from [Link]

Sources

Receptor binding assay using 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine as a ligand

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine Using Radioligand Receptor Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The compound 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine belongs to a class of heterocyclic scaffolds known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[1][2][3] As a novel ligand, its specific receptor binding profile requires empirical determination. This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework and detailed protocols for characterizing the binding affinity of this compound. We will focus on the classic and robust filtration-based radioligand binding assay, considered a gold standard for quantifying ligand-receptor interactions.[4][5] This guide explains the critical rationale behind assay design, provides step-by-step protocols for both saturation and competitive binding experiments, and details the necessary data analysis to determine key affinity parameters such as Kd, Bmax, and Ki.

Introduction: The Challenge of a Novel Ligand

Characterizing a new chemical entity like 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine begins with understanding its interaction with putative biological targets. Radioligand binding assays are a powerful and direct method to measure the affinity of a ligand for a receptor.[6][7] These assays rely on the principle of a labeled ligand (radioligand) binding to a receptor and quantifying this interaction.

This guide will use a hypothetical scenario where preliminary screening suggests the compound interacts with a monoamine GPCR. The principles and protocols described herein are broadly applicable to many receptor systems expressed in prepared cell membranes. We will cover two fundamental assay types:

  • Saturation Assays: Used to determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (Kd).[4][5]

  • Competitive Assays: Used to determine the affinity (Ki) of an unlabeled test compound (the "competitor," in this case, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine) by measuring its ability to displace a known radioligand.[4][5]

Assay Technology: Rationale for Method Selection

Two primary technologies dominate radioligand binding studies: traditional filtration assays and homogeneous Scintillation Proximity Assays (SPA).[8]

  • Filtration Assay: This classic method involves incubating the receptor, radioligand, and test compounds, followed by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free (unbound) radioligand.[9] The radioactivity retained on the filter is then quantified. Its primary advantage is the complete removal of free ligand, which can significantly reduce background noise. The key challenge is the potential for rapid dissociation of the ligand-receptor complex during the wash steps.[6]

  • Scintillation Proximity Assay (SPA): In this homogeneous "mix-and-measure" format, receptor membranes are coupled to SPA beads containing a scintillant.[10][11][12] Only radioligands that bind to the receptor are close enough to the bead to excite the scintillant and produce a signal.[13][14] This eliminates the need for a separation step, making it highly amenable to high-throughput screening (HTS).[11] However, it can be susceptible to "non-proximity effects" where high concentrations of radioligand can generate background signal.[8]

For the initial, detailed characterization of a novel compound, we select the filtration assay . Its robustness and the directness of separating bound from free ligand make it the preferred method for generating high-quality affinity data, establishing a benchmark for the compound's properties.

The Core Principle: Defining Specific Binding

The cornerstone of any binding assay is distinguishing between the ligand binding specifically to the receptor of interest and binding to other components of the assay (e.g., filters, lipids), known as non-specific binding (NSB).[15][16][17]

  • Total Binding (TB): Measured by incubating the receptor preparation with only the radioligand. It represents the sum of specific and non-specific binding.

  • Non-Specific Binding (NSB): Measured by incubating the receptor and radioligand in the presence of a high concentration of an unlabeled "displacer" compound known to saturate the target receptors. This prevents the radioligand from binding to the receptors, so any remaining bound radioactivity is considered non-specific.

  • Specific Binding (SB): The value of true receptor binding, which is calculated rather than directly measured: SB = TB - NSB . An assay is considered robust when specific binding accounts for over 80% of total binding at the Kd concentration of the radioligand.[8]

cluster_0 Measurement Components cluster_1 Calculation TB Total Binding (TB) (Radioligand + Receptor) SB Specific Binding (SB) TB->SB  - NSB Non-Specific Binding (NSB) (Radioligand + Receptor + Excess Unlabeled Ligand) NSB->SB caption Fig 1. Conceptual diagram of Specific Binding calculation.

Fig 1. Conceptual diagram of Specific Binding calculation.

Assay Development and Optimization: The Path to a Validated Protocol

Before determining the affinity of our test compound, the assay conditions must be rigorously optimized. This phase ensures the data generated is reliable and reproducible.

Key Optimization Parameters
ParameterObjectiveRationale
Receptor Concentration Determine the lowest amount of membrane protein that gives a robust signal-to-noise ratio.To ensure that the total amount of radioligand bound does not exceed 10% of the total added, a condition known as "Zone A".[8] This prevents ligand depletion, which would violate the assumptions of the law of mass action used in data analysis.[8][18]
Incubation Time & Temperature Establish the time required to reach binding equilibrium.Affinity constants (Kd, Ki) are equilibrium constants. Therefore, the assay must be allowed to reach a steady state where the rates of association and dissociation are equal.[8][19]
Filter Pre-treatment Minimize non-specific binding of the radioligand to the glass fiber filters.Glass fiber filters can carry a negative charge, leading to non-specific adherence of cationic radioligands. Pre-soaking filters in a solution like 0.3% polyethylenimine (PEI) neutralizes these charges.[9][20]
Washing Technique Rapidly and completely remove unbound radioligand without causing significant dissociation of the bound complex.The wash step is critical and must be swift and cold to minimize the dissociation of the ligand from the receptor, which would lead to an underestimation of binding.[6]

Detailed Experimental Protocols

The following protocols assume the use of a cell membrane preparation expressing the target receptor of interest and a suitable, commercially available tritiated ([³H]) radioligand.

Materials and Reagents
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Receptor: Cell membrane preparation expressing the target receptor, stored at -80°C.

  • Radioligand: e.g., [³H]-Ligand with high specific activity (e.g., >30 Ci/mmol).

  • Displacer: A known, high-affinity unlabeled ligand for the target receptor (for NSB determination).

  • Test Compound: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine, dissolved in a suitable vehicle (e.g., DMSO, then diluted in Assay Buffer).

  • Filter Plates: 96-well glass fiber (GF/B or GF/C) filter plates.[9][21]

  • Scintillation Fluid: A high-efficiency cocktail suitable for microplates.

  • Equipment: Cell harvester or vacuum manifold, microplate scintillation counter.

Protocol 1: Saturation Binding Assay (to determine Radioligand Kd and Bmax)

This experiment is crucial for characterizing the binding of the chosen radioligand to the receptor preparation. The resulting Kd value is essential for setting up the subsequent competitive binding assay.[8][22]

Step-by-Step Procedure:

  • Plate Preparation: Pre-treat the glass fiber filter plate with 0.3% PEI for 30-60 minutes at 4°C. Aspirate the PEI solution immediately before use.[9]

  • Reagent Preparation:

    • Prepare serial dilutions of the [³H]-Radioligand in Assay Buffer. A typical concentration range would span from 0.1x to 10x the expected Kd, with 8-12 concentrations in total.[4]

    • Prepare a solution of the Displacer in Assay Buffer at a concentration 100-1000 times its Ki.

    • Thaw the receptor membrane preparation on ice and dilute to the pre-optimized concentration in Assay Buffer.

  • Assay Setup (in a separate 96-well incubation plate):

    • Total Binding Wells: Add 50 µL Assay Buffer, 50 µL of each [³H]-Radioligand dilution, and 100 µL of diluted receptor membranes.

    • Non-Specific Binding Wells: Add 50 µL of Displacer solution, 50 µL of each [³H]-Radioligand dilution, and 100 µL of diluted receptor membranes.

    • Run all conditions in triplicate.

  • Incubation: Incubate the plate at the optimized temperature (e.g., 25°C) for the optimized time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Terminate the assay by rapidly filtering the contents of the incubation plate through the pre-treated filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold Wash Buffer.

  • Counting: Dry the filter plate completely. Add scintillation fluid to each well and count the retained radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Protocol 2: Competitive Binding Assay (to determine Ki of Test Compound)

This experiment measures the ability of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine to compete with the radioligand for binding to the receptor.

Step-by-Step Procedure:

  • Plate Preparation: As in Protocol 1.

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine, in Assay Buffer. A wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁴ M) is recommended for the initial characterization.

    • Prepare the [³H]-Radioligand at a single, fixed concentration, typically at or below its Kd value determined in Protocol 1.[8][18]

    • Prepare the Displacer solution as in Protocol 1 for NSB wells.

    • Prepare diluted receptor membranes as in Protocol 1.

  • Assay Setup (in a 96-well incubation plate):

    • Total Binding Wells (0% Inhibition): Add 50 µL Assay Buffer (containing vehicle), 50 µL [³H]-Radioligand, and 100 µL receptor membranes.

    • Competition Wells: Add 50 µL of each test compound dilution, 50 µL [³H]-Radioligand, and 100 µL receptor membranes.

    • Non-Specific Binding Wells (100% Inhibition): Add 50 µL Displacer solution, 50 µL [³H]-Radioligand, and 100 µL receptor membranes.

    • Run all conditions in triplicate.

  • Incubation, Harvesting, and Counting: Proceed as described in steps 4-6 of Protocol 1.

cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents: - Radioligand (at K_d) - Test Compound (Serial Dilutions) - Receptor Membranes - Buffers incubate Incubate Reagents in Plate: - Total Binding - Non-Specific Binding - Competition Wells (e.g., 60 min at 25°C) prep_reagents->incubate prep_plate Pre-treat Filter Plate with 0.3% PEI harvest Rapid Filtration & Washing (Cell Harvester, Cold Buffer) prep_plate->harvest incubate->harvest count Dry Filter Plate & Add Scintillant Read CPM in Scintillation Counter harvest->count calc_sb Calculate Specific Binding (SB = TB - NSB) count->calc_sb fit_curve Non-linear Regression (Sigmoidal Dose-Response) calc_sb->fit_curve calc_ki Calculate K_i (Cheng-Prusoff Equation) fit_curve->calc_ki caption Fig 2. Workflow for the competitive receptor binding assay.

Fig 2. Workflow for the competitive receptor binding assay.

Data Analysis and Interpretation

Proper data analysis is essential to extract meaningful affinity constants from the raw CPM data.

Saturation Binding Data Analysis
  • Calculate Specific Binding: For each concentration of radioligand, calculate the average specific binding (in CPM) by subtracting the average NSB CPM from the average Total Binding CPM.

  • Convert CPM to Molar Units: Convert the specific binding CPM values to fmol/mg protein and the total radioligand concentration to nM. This requires knowing the specific activity of the radioligand and the protein concentration of the receptor preparation.

  • Non-linear Regression: Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis). Fit the data using a non-linear regression model for "one site - specific binding" in a program like GraphPad Prism.

  • Determine Kd and Bmax: The analysis will yield the Kd (in nM), which is the concentration of radioligand that binds to 50% of the receptors at equilibrium, and the Bmax (in fmol/mg), which represents the total concentration of receptor binding sites.[4][8]

Competitive Binding Data Analysis
  • Calculate Percent Inhibition: Normalize the data by setting the average specific binding in the absence of a competitor to 0% inhibition and the non-specific binding to 100% inhibition.

  • Non-linear Regression: Plot the percent inhibition (Y-axis) against the log concentration of the test compound (X-axis). Fit the data using a sigmoidal dose-response (variable slope) model to determine the IC₅₀ .[23] The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki: The IC₅₀ is an assay-dependent value. To convert it to the intrinsic affinity constant (Ki), use the Cheng-Prusoff equation :[18][23]

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand, as determined from the saturation experiment.

    This calculation is valid under specific assumptions, including that binding follows the law of mass action to a single site and that the assay is at equilibrium.[8]

Example Data Summary
Assay TypeParameterResultInterpretation
Saturation Kd ([³H]-Ligand)1.5 nMThe radioligand has a high affinity for the target receptor.
Bmax850 fmol/mgThe receptor is expressed at a high density in the membrane preparation.
Competition IC₅₀ (Test Compound)75 nMConcentration of test compound needed to displace 50% of the radioligand.
Ki (Test Compound) 30 nM The intrinsic binding affinity of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine for the receptor.

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for the initial characterization of the novel ligand 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine. By following these detailed protocols for assay optimization, saturation binding, and competitive binding, researchers can confidently determine the binding affinity (Ki) of this compound for a putative GPCR target. The principles outlined here—from the careful definition of specific binding to the precise calculation of affinity constants—form a self-validating system that ensures the generation of robust and reliable data, a critical first step in the journey of drug discovery and development.

References

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (Source: National Institutes of Health, URL: [Link])

  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. (Source: Springer Nature Experiments, URL: [Link])

  • Radioligand binding methods: practical guide and tips. (Source: American Journal of Physiology-Lung Cellular and Molecular Physiology, URL: [Link])

  • Non-Specific Binding: What You Need to Know. (Source: Surmodics, URL: [Link])

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. (Source: Rusling Research Group, URL: [Link])

  • Radioligand binding methods: practical guide and tips. (Source: Scilit, URL: [Link])

  • Receptor Binding Assays for HTS and Drug Discovery. (Source: National Institutes of Health, URL: [Link])

  • Radioligand Binding Assay. (Source: Gifford Bioscience, URL: [Link])

  • Radioligand Binding Assay. (Source: Creative Bioarray, URL: [Link])

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (Source: Fluidic Sciences, URL: [Link])

  • Saturation Binding Assay Guidelines: Kd & Ki Determination. (Source: Studylib, URL: [Link]...)

  • High Density Receptor Ligand Binding Assays in the MultiScreen®HTS 384-well Glass Fiber Filter Plate. (Source: Technology Networks, URL: [Link])

  • Assay setup for competitive binding measurements. (Source: NanoTemper Technologies, URL: [Link])

  • Glass fiber filters for straightforward nucleic acid extraction. (Source: Cytiva, URL: [Link])

  • Standard procedures for monoamine transporter and receptor-binding assays. (Source: ResearchGate, URL: [Link])

  • Specific and Non-specific Binding in a ligand binding assay. (Source: YouTube, URL: [Link])

  • A Guide to Simple and Informative Binding Assays. (Source: Molecular Biology of the Cell (MBoC), URL: [Link])

  • Analyzing Kinetic Binding Data. (Source: NCBI Bookshelf, URL: [Link])

  • nonspecific binding in immunoassays. (Source: CANDOR Bioscience GmbH, URL: [Link])

  • Filter-binding assay. (Source: OpenWetWare, URL: [Link])

  • Filter Binding Assay Protocol. (Source: Read Lab, University at Buffalo, URL: [Link])

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (Source: Semantic Scholar, URL: [Link])

  • Constrained analogs of CB-1 antagonists: 1,5,6,7-Tetrahydro-4H-pyrrolo[3,2-c]pyridine-4-one derivatives. (Source: PubMed, URL: [Link])

  • Basic Principles and Techniques For Receptor Binding. (Source: Scribd, URL: [Link])

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (Source: National Institutes of Health, URL: [Link])

  • Radioligand binding methods: practical guide and tips. (Source: PubMed, URL: [Link])

  • Radioligand binding methods for membrane preparations and intact cells. (Source: PubMed, URL: [Link])

  • Radioligand saturation binding experiments over large concentration ranges. (Source: PubMed, URL: [Link])

  • 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. (Source: National Institutes of Health, URL: [Link])

  • Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (Source: ResearchGate, URL: [Link])

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (Source: National Institutes of Health, URL: [Link])

  • Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. (Source: National Institutes of Health, URL: [Link])

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (Source: Beilstein Journal of Organic Chemistry, URL: [Link])

  • Radioligand binding methods for membrane preparations and intact cells. (Source: ResearchGate, URL: [Link])

  • 1 H-Pyrrolo[3,2- b]pyridine GluN2B-Selective Negative Allosteric Modulators. (Source: PubMed, URL: [Link])

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine. The developed method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this heterocyclic amine. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic amine containing a fused pyrrolopyridine ring system. Such scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules and their potential as therapeutic agents.[4][5] Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of drug substances and products.

The polar nature of many heterocyclic amines presents a challenge for traditional reversed-phase HPLC methods, often resulting in poor retention on non-polar stationary phases.[6][7][8] This application note describes a method that overcomes this challenge by utilizing a polar-modified stationary phase and an optimized mobile phase, ensuring robust retention and symmetrical peak shape. The method is validated to demonstrate its suitability for its intended purpose.

Experimental

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a UV-Vis detector.

  • Column: A polar-embedded or polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended to enhance the retention of the polar analyte.

  • Chemicals and Reagents:

    • 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (analytical grade)

    • Formic acid (analytical grade)

    • Ultrapure water

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine:

ParameterCondition
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 10 minutes, then hold at 40% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (based on UV absorbance of similar pyrrolopyridine structures)

Rationale for Parameter Selection:

  • Mobile Phase: The use of a buffered aqueous mobile phase at a low pH ensures the protonation of the basic nitrogen atoms in the analyte, leading to a consistent charge state and improved peak shape. Ammonium acetate is a volatile buffer, making this method compatible with mass spectrometry if desired.

  • Stationary Phase: A polar-embedded or polar-endcapped C18 column prevents phase collapse in highly aqueous mobile phases and provides alternative interactions (e.g., hydrogen bonding) to retain polar compounds.[9]

  • Gradient Elution: A gradient elution is employed to ensure the elution of the analyte with a good peak shape and to clean the column of any less polar impurities.[10]

  • Detection Wavelength: The detection wavelength of 275 nm is a starting point based on the UV chromophore of the pyrrolopyridine system. This should be confirmed by determining the UV spectrum of the analyte.

Protocols

Standard and Sample Preparation

Protocol for Standard Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Protocol for Sample Preparation:

The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the diluent may be sufficient. For a drug product, extraction or other sample clean-up steps may be necessary.

HPLC Method Protocol
  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample solutions from the calibration curve.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines for accuracy, precision, specificity, linearity, range, and robustness.[1][2][3][11]

Specificity

Specificity was evaluated by injecting a blank, a placebo (if applicable), and the analyte. The chromatograms were examined for any interference at the retention time of the analyte. The method is considered specific if no significant interfering peaks are observed.

Linearity and Range

Linearity was assessed by analyzing a series of at least five concentrations of the analyte across the intended range. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Range e.g., 1 - 100 µg/mL
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98.0% to 102.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same standard solution were performed on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst. The RSD between the two sets of results should be ≤ 2.0%.

Robustness

The robustness of the method was assessed by intentionally varying key chromatographic parameters and observing the effect on the results.

ParameterVariationAcceptance Criteria
Flow Rate ± 0.1 mL/minRSD ≤ 2.0%
Column Temperature ± 2 °CRSD ≤ 2.0%
Mobile Phase pH ± 0.2 unitsRSD ≤ 2.0%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Inject Inject Samples & Standards Standard->Inject Sample Prepare Sample Solutions Sample->Inject Equilibrate Equilibrate System Equilibrate->Inject Detect UV Detection Inject->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: HPLC analysis workflow from preparation to quantification.

Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

This application note presents a robust and reliable RP-HPLC method for the quantification of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine. The method has been developed with a strong scientific rationale for the chosen parameters and has been validated according to ICH guidelines to ensure its suitability for its intended purpose in a research and drug development setting. The detailed protocol and validation results demonstrate that the method is specific, linear, accurate, precise, and robust.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]

  • Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. [Link]

  • Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing. [Link]

  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. CyberLeninka. [Link]

  • 1-Methyl-1H-pyrrolo[3,2-C]pyridine. PubChem. [Link]

  • 1H,2H,3H-pyrrolo(3,2-c)pyridine. PubChem. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

Sources

Application Notes and Protocols: In Vivo Efficacy of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers. Consequently, kinase inhibitors have become a cornerstone of modern oncology. Research has demonstrated that derivatives of this scaffold can effectively target key oncogenic kinases such as Monopolar Spindle 1 (MPS1) and Colony-Stimulating Factor-1 Receptor (FMS), leading to significant anti-proliferative effects in cancer cell lines.[1][2]

This application note outlines a comprehensive framework for evaluating the in vivo efficacy of a novel investigational agent, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine (hereafter referred to as Compound X ), in human tumor xenograft models. While specific preclinical data for Compound X is not yet publicly available, this guide provides a robust, experience-driven methodology based on established best practices for preclinical oncology research.[4] We will hypothesize that Compound X is a potent inhibitor of a key oncogenic driver, "Kinase Y," which is overexpressed in a specific cancer type, for instance, non-small cell lung cancer (NSCLC).

Xenograft models, which involve implanting human cancer cells into immunodeficient mice, are a fundamental tool for assessing the potential of new anti-cancer agents in a living system before they advance to clinical trials.[5][6] This document will provide detailed, step-by-step protocols designed to ensure scientific rigor, reproducibility, and the ethical treatment of laboratory animals.

Hypothetical Signaling Pathway for Target Kinase Y

The following diagram illustrates a hypothetical signaling pathway in which our target, Kinase Y, plays a crucial role in promoting tumor cell proliferation and survival. Compound X is designed to inhibit this activity, leading to cell cycle arrest and apoptosis.

Kinase_Y_Signaling_Pathway Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor Kinase Y Kinase Y GF Receptor->Kinase Y Activation Downstream Effector 1 Downstream Effector 1 Kinase Y->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Kinase Y->Downstream Effector 2 Compound X Compound X Compound X->Kinase Y Inhibition Proliferation & Survival Proliferation & Survival Downstream Effector 1->Proliferation & Survival Downstream Effector 2->Proliferation & Survival

Caption: Hypothetical signaling cascade for Kinase Y.

Part 1: Pre-Study Preparation and Model Selection

The foundation of a successful in vivo study lies in meticulous planning and the selection of appropriate models.

Cell Line Selection

The choice of the cancer cell line is paramount and should be driven by the therapeutic hypothesis.

  • Target Expression: Select a human cancer cell line (e.g., A549 for NSCLC) with confirmed high expression and dependency on the target, Kinase Y. This can be verified via Western Blot, qPCR, or by referencing publicly available databases.

  • In Vivo Growth Characteristics: The chosen cell line must be capable of forming tumors in immunodeficient mice. It is highly recommended to perform a pilot study to determine the tumorigenicity and growth rate of the selected cell line to inform the main study's timeline.[7]

  • Cell Line Authentication: Ensure the cell line is authenticated (e.g., by short tandem repeat profiling) and routinely tested for mycoplasma contamination to guarantee the validity of your results.

Animal Model Selection

Immunodeficient mice are required to prevent the rejection of human tumor cells.[6]

  • Strain: Athymic Nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice are standard choices for cell-line-derived xenograft (CDX) models.[4] NOD-scid Gamma (NSG) mice, which lack mature T cells, B cells, and NK cells, may be required for less aggressive cell lines.

  • Health Status: All animals must be sourced from a reputable vendor and confirmed to be specific-pathogen-free (SPF) to avoid confounding variables from opportunistic infections.[8]

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to any experimental procedures to minimize stress.[9]

Part 2: Experimental Protocols

The following protocols provide a detailed workflow for conducting the xenograft efficacy study. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow Overview

This diagram outlines the major phases of the in vivo efficacy study from initiation to completion.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_treat Phase 3: Treatment & Analysis A Cell Culture Expansion C Cell Harvest & Prep A->C B Animal Acclimation D Subcutaneous Implantation B->D C->D E Tumor Growth Monitoring D->E F Randomization E->F Tumors reach ~100-150 mm³ G Dosing (Vehicle, Compound X) F->G H Tumor & Body Weight Measurement G->H H->G Daily/Bi-weekly I Endpoint & Tissue Collection H->I Humane/Study Endpoint

Caption: Standard workflow for a xenograft efficacy study.

Protocol: Tumor Implantation (Subcutaneous)
  • Cell Culture: Culture A549 cells in appropriate media (e.g., RPMI-1640 + 10% FBS) until they reach 80-90% confluency.

  • Cell Harvest: Trypsinize the cells, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter. Assess viability (should be >95%) using Trypan Blue exclusion.

  • Cell Preparation: Centrifuge the required number of cells and resuspend the pellet in a sterile, serum-free medium or PBS mixed 1:1 with Matrigel® Basement Membrane Matrix. Matrigel can improve tumor take rate and growth consistency. The final concentration should be around 5-10 x 10⁷ cells/mL.[10]

  • Implantation: Anesthetize the mouse. Using a 27-gauge needle and a 1 mL syringe, inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

  • Post-Procedure Monitoring: Monitor the animals for recovery from anesthesia and for any adverse reactions at the injection site.

Protocol: Dosing and Monitoring
  • Tumor Growth Monitoring: Once tumors are palpable, begin measuring their dimensions 2-3 times per week using digital calipers.[11][12]

  • Tumor Volume Calculation: Tumor volume is a critical metric for assessing efficacy.[13] It can be calculated using the formula: Volume = (Width² x Length) / 2 .[11] More complex formulas, such as the ellipsoid formula, may offer greater accuracy for certain tumor morphologies.[14]

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group) to ensure an even distribution of tumor sizes. Typical groups include:

    • Group 1: Vehicle Control (the formulation buffer without Compound X)

    • Group 2: Compound X (Dose 1, e.g., 10 mg/kg)

    • Group 3: Compound X (Dose 2, e.g., 30 mg/kg)

    • Group 4: Positive Control (a standard-of-care chemotherapy, if applicable)

  • Compound Formulation & Administration: Prepare the dosing solution for Compound X fresh daily. The formulation will depend on its physicochemical properties; common vehicles include saline, PBS, or solutions containing solubilizing agents like DMSO and Tween® 80. Administer the compound via the determined route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)) based on its pharmacokinetic profile.

  • Regular Measurements: Throughout the treatment period, measure tumor volumes and body weights at least twice weekly. Body weight is a key indicator of systemic toxicity. A weight loss exceeding 15-20% is often a humane endpoint.

Part 3: Data Analysis and Interpretation

Efficacy Assessment

The primary endpoint is typically tumor growth inhibition (TGI).

  • T/C Ratio: A common metric is the ratio of the mean tumor volume of the treated group (T) to the mean tumor volume of the control group (C) at the end of the study (T/C%). A lower T/C value indicates greater efficacy.

  • Tumor Growth Delay: This measures the time it takes for tumors in the treated group to reach a predetermined size compared to the control group.

  • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine if the differences between treatment groups and the vehicle control are statistically significant.

Sample Data Presentation

The following tables provide examples of how to structure the final efficacy and tolerability data.

Table 1: Tumor Growth Inhibition of Compound X in A549 Xenografts

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMT/C (%)P-value vs. Vehicle
Vehicle Control-QD, PO1250 ± 150100-
Compound X10QD, PO750 ± 9560<0.05
Compound X30QD, PO312 ± 6025<0.001
Positive Control15Q3D, IP437 ± 7535<0.01

Table 2: Tolerability Assessment

Treatment GroupDose (mg/kg)Mean Body Weight Change (%)MortalityClinical Observations
Vehicle Control-+5.5%0/10None
Compound X10+4.2%0/10None
Compound X30-2.1%0/10None
Positive Control15-8.5%0/10Mild transient lethargy
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

To correlate drug exposure with efficacy, a satellite group of tumor-bearing mice can be used for PK/PD analysis.[15]

  • Pharmacokinetics (PK): At various time points after the final dose, collect plasma and tumor tissue to measure the concentration of Compound X using LC-MS/MS.[16][17][18] This helps determine key parameters like Cmax, AUC, and tumor penetration.

  • Pharmacodynamics (PD): Collect tumor samples at peak exposure times to measure the inhibition of the target, Kinase Y. This can be done by assessing the phosphorylation status of Kinase Y or a key downstream substrate via Western Blot or immunohistochemistry.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for evaluating the in vivo efficacy of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine (Compound X) in a xenograft model. By adhering to these detailed methodologies, researchers can generate robust and reliable data to assess the therapeutic potential of this and other novel anti-cancer agents. The integration of efficacy, tolerability, and PK/PD endpoints provides a holistic view of the compound's activity, which is essential for making informed decisions in the drug development process.

References

  • Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors. Vertex AI Search.
  • Rodallec A, Vaghi C, Ciccolini J, Fanciullino R, Benzekry S (2022) Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLoS ONE 17(9): e0274886.
  • Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. PubMed Central.
  • Application Notes and Protocols for Xenograft Mouse Models. Benchchem.
  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed Central.
  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. NIH.
  • Analysis of multiarm tumor growth trials in xenograft animals using phase change adaptive piecewise quadratic models. Wiley Online Library.
  • Xenograft Mouse Models. Ichor Life Sciences.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed Central.
  • Xenograft Tumor Model Growth Rates. Inotiv.
  • Xenograft Tumor Assay Protocol. UCLA.
  • Xenograft Tumor Model: Tips to Consider for Imaging. Spectral Instruments Imaging.
  • Considerations for Xenograft Model Development with In Vivo Imaging. YouTube.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH.
  • Best practices for analyzing tumor xenografts with HTRF phosphor assays. Revvity.
  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. ACS Publications.
  • In Vivo PK/PD Study Services. Reaction Biology.
  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI.
  • Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PubMed Central.
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). NIH.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central.
  • 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine. PubMed.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central.
  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT.

Sources

Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine derivatives for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Derivatives for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydropyrrolo[3,2-c]pyridine Scaffold

The 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to the precise spatial orientation of various substituents. This structural feature is of paramount importance in the design of ligands that can selectively interact with biological targets such as G-protein coupled receptors (GPCRs), kinases, and enzymes.[1][2] The pyrrolopyridine system itself is found in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

The saturated piperidine ring within the scaffold allows for the introduction of sp3-character, which is increasingly recognized as a desirable feature in modern drug discovery for improving physicochemical properties such as solubility and metabolic stability, while reducing planarity.[5] This application note provides a comprehensive guide to the synthesis of derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and their strategic application in Structure-Activity Relationship (SAR) studies.

Strategic Synthesis of the Core Scaffold

The construction of the 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold can be approached through several synthetic strategies. A common and effective method involves the reduction of a corresponding aromatic pyrrolo[3,2-c]pyridine precursor.[6] However, direct reduction often requires harsh conditions, such as high-pressure hydrogenation, which may not be compatible with various functional groups.[6]

A more versatile and widely applicable approach involves a multi-step sequence starting from readily available precursors. One such robust method is the Pictet-Spengler reaction, which allows for the construction of the tetrahydro-β-carboline system, a related and important heterocyclic core.[7][8] Another powerful strategy is the Fischer indole synthesis and its variations, which can be adapted for the synthesis of azaindoles, including the pyrrolo[3,2-c]pyridine system.

A particularly efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride has been achieved through the sodium borohydride reduction of a 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide intermediate, followed by debenzylation. This method is advantageous as it is scalable and proceeds under mild conditions.[6][9][10]

Below is a generalized workflow for the synthesis of the core scaffold, providing a foundation for further derivatization.

Synthesis_Workflow cluster_0 Core Scaffold Synthesis Start Starting Materials (e.g., Substituted Pyridine) Step1 Pyrrole Ring Formation (e.g., Fischer Indole Synthesis) Start->Step1 Reagents & Conditions Step2 N-Methylation Step1->Step2 Methylating Agent Step3 Pyridine Ring Reduction (e.g., NaBH4, Catalytic Hydrogenation) Step2->Step3 Reducing Agent Core 1-Methyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine Step3->Core

Caption: Generalized workflow for the synthesis of the core scaffold.

Protocol: Synthesis of a Key Intermediate - 1-Methyl-1H-pyrrolo[3,2-c]pyridine

This protocol details the synthesis of the aromatic precursor, which can then be reduced to the desired saturated scaffold. The synthesis of related pyrrolo[3,2-c]pyridine derivatives has been described in the literature, often starting from substituted pyridines.[11]

Materials:

  • 2-Bromo-5-methyl-4-nitropyridine 1-oxide

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • N,N-Dimethylformamide (DMF)

  • Iron powder

  • Acetic acid

  • Sodium hydride (NaH)

  • Methyl iodide (CH3I)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Synthesis of the enamine intermediate: 2-Bromo-5-methyl-4-nitropyridine 1-oxide is reacted with N,N-dimethylformamide dimethyl acetal in DMF to afford the key enamine intermediate.[11]

  • Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization using iron powder in acetic acid to form the pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.[11]

  • N-Methylation: To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine in anhydrous THF at 0 °C, sodium hydride (1.2 eq) is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.5 eq). The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine.

Protocol: Reduction to 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Materials:

  • 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (balloon or Parr hydrogenator)

  • Sodium borohydride (NaBH4) (alternative)

  • Ethanol (alternative)

Procedure (Catalytic Hydrogenation):

  • To a solution of 6-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine in methanol, 10% Pd/C (10 mol%) is added.

  • The flask is evacuated and backfilled with hydrogen gas (repeated three times).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure or in a Parr apparatus at 50 psi) at room temperature for 16-24 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography or crystallization to yield 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Alternative Procedure (Sodium Borohydride Reduction):

In some cases, particularly with activated pyridinium salts, reduction can be achieved with sodium borohydride.[6][9][10]

  • The N-benzylated pyridinium salt of 1-methyl-1H-pyrrolo[2,3-c]pyridine can be reduced with sodium borohydride in ethanol at room temperature.[6]

  • The subsequent debenzylation is then carried out using catalytic hydrogenation as described above.[6]

Designing Derivatives for Structure-Activity Relationship (SAR) Studies

The 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold offers multiple points for diversification to probe the SAR. The primary positions for modification are typically the N-1 methyl group, the piperidine nitrogen (if unprotected), and various positions on the aromatic pyrrole ring or the saturated piperidine ring.

SAR_Strategy cluster_1 SAR Diversification Strategy Core Core Scaffold R1 N-1 Position (Methyl Analogs) Core->R1 R2 Piperidine Nitrogen (Amide, Alkyl, Aryl) Core->R2 R3 Pyrrole Ring (Halogenation, Suzuki Coupling) Core->R3 R4 Piperidine Ring (Substitution) Core->R4

Caption: Key diversification points for SAR studies.

Key SAR Insights from Related Scaffolds:

  • Substitution on the Aromatic Ring: For related tetrahydropyridine analogs, substitutions on the aromatic nucleus can significantly impact biological activity.[1] For instance, in the context of pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors, various aryl substitutions on the pyridine ring have been explored, leading to potent compounds.[12]

  • Piperidine Nitrogen Functionalization: The secondary amine of the piperidine ring is a common handle for introducing a wide range of substituents via reactions such as acylation, alkylation, and reductive amination. This allows for the exploration of different chemical spaces and interactions with the target protein.

  • Bioisosteric Replacements: The concept of bioisosteric replacement is a powerful tool in SAR studies.[13] For example, replacing a benzene ring with a pyridine ring can alter properties like hydrogen bonding capacity, solubility, and metabolic stability.[14] Similarly, other heterocyclic rings can be used as bioisosteres for the pyrrole or pyridine moieties to fine-tune the pharmacological profile.[5]

Table 1: Proposed Modifications for SAR Studies

Position of ModificationType of ModificationRationale
N-1 Position Alkyl chains of varying lengths, small cyclic groupsTo probe the size of the hydrophobic pocket and steric tolerance.
Piperidine Nitrogen Amide formation with various carboxylic acids, Reductive amination with aldehydes/ketones, ArylationTo introduce hydrogen bond donors/acceptors, explore different vector spaces, and modulate basicity.
Pyrrole Ring (C2, C3) Halogenation followed by cross-coupling (e.g., Suzuki, Buchwald-Hartwig)To introduce diverse aryl and heteroaryl groups and explore electronic effects.
Piperidine Ring (C4, C5, C6, C7) Introduction of substituents via more complex synthetic routesTo alter the conformation of the piperidine ring and introduce additional interaction points.

Conclusion

The 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold represents a valuable starting point for the design of novel therapeutic agents. The synthetic strategies outlined in these application notes provide a robust framework for accessing the core structure and its derivatives. A systematic exploration of the SAR through the strategic modification of different positions on the scaffold will be crucial in identifying potent and selective compounds for various biological targets. The versatility of this heterocyclic system ensures its continued relevance in the field of drug discovery.

References

  • ChemInform Abstract: An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N 6 -Substituted Analogues. ChemInform2014 , 45 (39). [Link]

  • Wang, Y., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Scientific Reports2024 , 14 (1), 1234. [Link]

  • Kim, J., et al. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules2021 , 26 (11), 3334. [Link]

  • Mateeva, N. N., Winfield, L. L., & Redda, K. K. The chemistry and pharmacology of tetrahydropyridines. Current medicinal chemistry2005 , 12(5), 551–571. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences2025 , 137 (1), 41. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Chemistry Journal2017 , 51, 667–675. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry2023 , 19, 991-997. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds2021 , 57(4), 351-353. [Link]

  • Bioisosteres of Common Functional Groups. [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry2022 , 13(10), 1234-1240. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Basic and Clinical Physiology and Pharmacology2022 , 33(4), 411-436. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals2021 , 14(4), 354. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry2024 , 22(1), 32-51. [Link]

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules2020 , 25(24), 5941. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry2023 , 19, 991-997. [Link]

Sources

Application Notes & Protocols: Investigating the Therapeutic Potential of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine in Neuroinflammation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Modulating Neuroinflammation

Neuroinflammation is a critical contributing factor to the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. At the heart of this inflammatory cascade are microglia, the resident immune cells of the central nervous system (CNS).[1][2] When activated by pathological stimuli, microglia undergo a transformation, releasing a barrage of pro-inflammatory mediators such as cytokines, chemokines, and reactive oxygen species. While this response is initially protective, chronic activation can lead to neuronal damage and disease progression.[3]

The pyrrole-pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4] While the specific compound 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is a novel entity with limited published data in the context of neuroinflammation, its structural relatives have shown promise in modulating inflammatory pathways.[5] This guide, therefore, serves as a comprehensive framework for the systematic evaluation of this and other novel pyrrolo-pyridine derivatives as potential therapeutic agents for neuroinflammatory conditions. We will provide detailed protocols, from initial in vitro screening to in vivo proof-of-concept studies, grounded in established methodologies.

Hypothesized Mechanism of Action: Targeting Key Inflammatory Hubs

Based on the known signaling cascades that drive neuroinflammation, a primary hypothesis is that 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine may exert its anti-inflammatory effects by modulating one or both of the following key pathways:

  • The NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[6][7][8] Its activation is a hallmark of microglial activation. We hypothesize that the test compound may inhibit the activation of NF-κB, thereby dampening the downstream inflammatory cascade.

  • The NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the potent pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[9][10] Dysregulation of the NLRP3 inflammasome is implicated in several chronic inflammatory diseases. A possible mechanism of action for our test compound could be the inhibition of NLRP3 inflammasome assembly or activation.

The following diagram illustrates the potential points of intervention for a novel anti-neuroinflammatory compound within these pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NLRP3_priming pro-IL-1β, NLRP3 (Transcription) pro_IL1b pro-IL-1β NLRP3_priming->pro_IL1b NLRP3_Inflammasome NLRP3 Inflammasome (Assembly) Casp1 Caspase-1 (Active) NLRP3_Inflammasome->Casp1 Activates Casp1->pro_IL1b Cleaves IL1b IL-1β (Mature) pro_IL1b->IL1b Secreted Pro-inflammatory Cytokine Secreted Pro-inflammatory Cytokine IL1b->Secreted Pro-inflammatory Cytokine Test_Compound 1-Methyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-C]pyridine Test_Compound->IKK Inhibits? Test_Compound->NLRP3_Inflammasome Inhibits? Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces Gene_Expression->NLRP3_priming

Caption: Hypothesized signaling pathways modulated by the test compound.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the in vitro and in vivo evaluation of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine.

Part 1: In Vitro Characterization in Microglial Cells

The initial assessment will be performed using a microglial cell line, such as BV2 or N9, which provides a reproducible and scalable model for neuroinflammation.[2]

G start Start: Microglial Cell Culture (e.g., BV2 cells) induce Induce Neuroinflammation (LPS Stimulation) start->induce treat Treat with Test Compound (Varying Concentrations) induce->treat cytotoxicity Assess Cytotoxicity (MTT Assay) treat->cytotoxicity endpoints Measure Inflammatory Endpoints cytotoxicity->endpoints no Nitric Oxide Measurement (Griess Assay) endpoints->no cytokines Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) endpoints->cytokines western Protein Expression Analysis (Western Blot for p-NF-κB, NLRP3) endpoints->western end End: Data Analysis no->end cytokines->end western->end

Caption: Workflow for in vitro screening of the test compound.

Protocol 1.1: Cell Culture and LPS Stimulation

  • Cell Line: Murine BV2 microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Plate BV2 cells in 96-well plates (for viability and Griess assays) or 6-well plates (for ELISA and Western blot) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[11]

    • Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with vehicle only).

Protocol 1.2: Cytokine Quantification by ELISA

This protocol details a sandwich ELISA for measuring cytokine concentrations in cell culture supernatants.[12][13][14]

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. A blue color will develop.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄). The color will turn yellow.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[12]

Part 2: In Vivo Evaluation in an LPS-Induced Neuroinflammation Model

An acute systemic LPS injection in mice is a well-established model to study neuroinflammation.[15][16][17][18][19]

Protocol 2.1: Animal Model and Treatment

  • Animals: C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Treatment Groups:

    • Group 1: Vehicle control (Saline).

    • Group 2: LPS (e.g., 1 mg/kg, intraperitoneal injection).

    • Group 3: Test compound + LPS.

  • Dosing: Administer 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine (at various doses) via an appropriate route (e.g., intraperitoneal or oral gavage) 1 hour prior to LPS injection.

  • Endpoint: Euthanize animals at a specific time point post-LPS injection (e.g., 24 hours) and collect brain tissue.

Data Analysis and Interpretation

Quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance can be determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's). A p-value of less than 0.05 is typically considered statistically significant.

Table 1: Hypothetical In Vitro Anti-inflammatory Effects of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Treatment GroupCell Viability (%)Nitric Oxide (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control100 ± 5.21.2 ± 0.325.3 ± 4.115.8 ± 3.5
LPS (1 µg/mL)98 ± 4.825.6 ± 2.11543.7 ± 89.2876.4 ± 65.1
LPS + Cmpd (1 µM)99 ± 5.120.1 ± 1.81254.3 ± 76.5712.9 ± 54.3*
LPS + Cmpd (10 µM)97 ± 4.912.5 ± 1.1 876.5 ± 65.4453.2 ± 41.8**
LPS + Cmpd (50 µM)96 ± 5.35.3 ± 0.8 345.1 ± 33.9187.6 ± 22.7***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to the LPS group. "Cmpd" refers to the test compound.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial investigation of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine as a potential therapeutic agent for neuroinflammatory disorders. The outlined protocols, from in vitro screening in microglial cells to in vivo validation in an LPS-induced neuroinflammation model, will enable researchers to systematically assess its efficacy and elucidate its mechanism of action. Positive results from these studies would warrant further investigation into more chronic models of neurodegenerative diseases and detailed pharmacokinetic and toxicological profiling. The exploration of novel chemical entities like this holds significant promise for the development of next-generation therapies to combat the devastating impact of neuroinflammation.

References

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PMC. Available at: [Link]

  • An Overview of in vitro Methods to Study Microglia. PMC. Available at: [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Europe PMC. Available at: [Link]

  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology. PMC. Available at: [Link]

  • Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers. Available at: [Link]

  • CYTOKINE ELISA. Bowdish Lab. Available at: [Link]

  • The role of neuroinflammatory NF-KB signaling and glial crosstalk in neurodegeneration. University of Iowa. Available at: [Link]

  • NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. PMC. Available at: [Link]

  • Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. PMC. Available at: [Link]

  • Modeling neuroinflammatory interactions between microglia and astrocytes in a human iPSC-based coculture platform. PubMed Central. Available at: [Link]

  • The Role of NF-κB in Neuroinflammation. ResearchGate. Available at: [Link]

  • NLRP3 Inflammasome & Cytokine Secretion. Assay Genie. Available at: [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. PMC. Available at: [Link]

  • Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells. JoVE. Available at: [Link]

  • 2.7. LPS-Induced Neuroinflammation Model and In Vivo Gene Silencing. Bio-protocol. Available at: [Link]

  • In vitro models of microglia: a comparative study. ResearchGate. Available at: [Link]

  • Generating and Co-culturing Murine Primary Microglia and Cortical Neurons. JoVE. Available at: [Link]

  • How to measure NLRP3 inflammasome activation?. ResearchGate. Available at: [Link]

  • Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. MDPI. Available at: [Link]

  • Using ELISA to Detect Cytokines and Chemokines. Biocompare. Available at: [Link]

  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Semantic Scholar. Available at: [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC. Available at: [Link]

  • Effect of pyrrolo[3,4-d]pyridazinone derivatives in neuroinflammation induced by preincubation with lipopolysaccharide or coculturing with microglia-like cells. PubMed. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. MDPI. Available at: [Link]

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC. Available at: [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]

  • Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-. MDPI. Available at: https://www.mdpi.com/1420-3049/26/11/3348
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing troubleshooting guides and frequently asked questions to ensure a successful and efficient experimental workflow.

I. Overview of the Synthesis

The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine can be approached through various synthetic routes. A common and effective method involves the reduction of a pyridinium salt precursor. This guide will focus on the challenges that may arise during this synthetic pathway.

Experimental Workflow Overview

Synthesis_Workflow cluster_0 Step 1: N-Alkylation and Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A Starting Materials B Formation of Pyridinium Salt A->B Reaction C Reduction of Pyridinium Salt B->C D Crude Product C->D E Purification (e.g., Chromatography) D->E F Pure Product E->F Impurity_Troubleshooting A Impurity Detected B Characterize Impurity (NMR, MS) A->B C Isomeric Impurity? B->C D Over-reduced Product? B->D E Oxidized Product? B->E F Optimize Chromatography C->F Yes G Use Milder Reducing Agent D->G Yes H Inert Atmosphere Workup E->H Yes

Technical Support Center: Optimizing Sodium Borohydride Reduction of Pyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the reduction of pyridinium salts using sodium borohydride (NaBH₄). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation for synthesizing tetrahydropyridine and piperidine scaffolds—core structures in numerous pharmaceuticals and natural products.

This document moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, offering solutions to common challenges encountered in the lab. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Core Principles: Understanding the Hydride Reduction of Pyridinium Salts

The reduction of a pyridinium salt is fundamentally a nucleophilic addition of a hydride ion (H⁻) to the electron-deficient pyridinium ring. Sodium borohydride is a mild and selective reducing agent, making it ideal for this transformation. However, its reactivity and the reaction's outcome are highly dependent on the conditions.

The reaction typically proceeds through a dihydropyridine intermediate, which can then be further reduced to a tetrahydropyridine. The initial hydride attack can occur at the C2, C4, or C6 position, leading to different intermediates and potentially a mixture of final products. The regioselectivity is governed by the electronic and steric nature of substituents on both the pyridine ring and the nitrogen atom.[1][2]

G cluster_0 Mechanism Overview Start Pyridinium Salt (R-N⁺-Py) DHP_1_2 1,2-Dihydropyridine Start->DHP_1_2 H⁻ attack at C2/C6 (Kinetic Control) DHP_1_4 1,4-Dihydropyridine Start->DHP_1_4 H⁻ attack at C4 (Thermodynamic Control) THP_1_2_3_6 1,2,3,6-Tetrahydropyridine DHP_1_2->THP_1_2_3_6 Protonation & Further Reduction DHP_1_4->THP_1_2_3_6 Isomerization or Direct Reduction Piperidine Piperidine (Over-reduction) THP_1_2_3_6->Piperidine Excess NaBH₄ or prolonged time G Start Low or No Yield Observed CheckReagent 1. Verify NaBH₄ Quality (Use fresh bottle) Start->CheckReagent CheckStoich 2. Check Stoichiometry (Use 2-3 eq.) CheckReagent->CheckStoich Reagent OK CheckSol 3. Confirm Substrate Solubility (Is the mixture homogenous?) CheckStoich->CheckSol Stoich. OK CheckTemp 4. Review Temperature Control (Add NaBH₄ at 0°C or below) CheckSol->CheckTemp Solubility OK Result Improved Yield CheckTemp->Result Temp. OK

Sources

Technical Support Center: Palladium-Catalyzed Debenzylation of Tetrahydro-1H-pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed debenzylation of tetrahydro-1H-pyrrolo[3,2-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies grounded in scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reaction Failure or Low Yield

Question 1: My debenzylation reaction has stalled or is giving very low yields. What are the primary causes and how can I resolve this?

Answer: Stalled or low-yielding debenzylation reactions involving N-benzyl tetrahydro-1H-pyrrolo[3,2-c]pyridines are most commonly attributed to catalyst poisoning by the basic nitrogen atoms of the heterocyclic core.[1] The lone pair of electrons on the pyridine and/or pyrrolidine nitrogen can strongly coordinate to the palladium surface, thereby deactivating the catalyst.[2]

Here are several strategies to mitigate this issue:

  • Acidic Additives: The addition of a mild acid, such as acetic acid, is a highly effective strategy.[1][3] The acid protonates the basic nitrogen atoms, reducing their ability to bind to and poison the palladium catalyst. A typical starting point is to use 1.5 equivalents of acetic acid relative to the substrate.[3]

  • Catalyst Selection: Pearlman's catalyst, 20% Pd(OH)₂/C, is often more effective than standard 10% Pd/C for substrates containing basic nitrogen functionalities.[1][3] It is generally considered a more active catalyst for hydrogenolysis. In some challenging cases, a combination of both Pd/C and Pd(OH)₂/C has been shown to be more effective than either catalyst alone.[4][5]

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete reactions, especially when dealing with poisoning effects. While typical loadings range from 5-10 mol%, increasing the catalyst amount may be necessary for challenging substrates.

  • Hydrogen Source and Pressure: Ensure a sufficient and continuous supply of hydrogen. For reactions run under a hydrogen balloon, ensure the balloon is adequately filled and remains so throughout the reaction. If using a Parr shaker or autoclave, increasing the hydrogen pressure (e.g., to 45-50 psi) can enhance the reaction rate.[6]

  • Solvent Choice: The choice of solvent can influence reaction rates. Protic solvents like ethanol and methanol are commonly used and are generally effective.[7] Dichloromethane has also been reported as a useful solvent for palladium-catalyzed hydrogenations under mild conditions.[7] The solvent can impact the strength of hydrogen adsorption on the palladium surface, which in turn affects reactivity.[8]

Section 2: Catalyst Deactivation and Poisoning

Question 2: I suspect my palladium catalyst is being poisoned by something other than the substrate itself. What are common sources of catalyst poisons and how can I avoid them?

Answer: Palladium catalysts are sensitive to a variety of substances that can act as poisons, leading to deactivation. Identifying and eliminating these is crucial for a successful reaction.

  • Sulfur Compounds: Sulfur-containing functional groups or impurities are notorious poisons for palladium catalysts.[9] Ensure that your starting materials and solvents are free from sulfur contamination. If your substrate was synthesized using sulfur-containing reagents (e.g., thiols, tosylates), meticulous purification is essential.

  • Product Inhibition: As the debenzylated product is formed, its basic nitrogen atoms can also poison the catalyst, leading to a decrease in reaction rate over time.[10] This is another reason why the addition of an acid is beneficial, as it protonates the product amine as it is formed.

  • Catalyst Aging and Quality: Palladium catalysts can lose activity over time, especially if not stored properly.[9] Exposure to air and moisture can lead to oxidation and reduced efficacy. It is always recommended to use a fresh, high-quality catalyst from a reputable supplier. If a catalyst has been on the shelf for an extended period, its performance may be compromised.

  • Leaching and Aggregation: Under certain reaction conditions, palladium nanoparticles can leach from the carbon support and aggregate into larger, less active particles.[11] This can be influenced by factors such as solvent, temperature, and pH.

Section 3: Side Reactions and Impurity Formation

Question 3: I am observing side products in my reaction mixture, such as saturation of the aromatic rings. How can I improve the selectivity of the debenzylation?

Answer: Achieving high selectivity is a common challenge in catalytic hydrogenation. Here are key parameters to adjust to minimize side reactions:

  • Control of Reaction Conditions: Over-reduction, such as the saturation of the pyridine or benzene rings, can occur under harsh conditions. To favor debenzylation over ring saturation, consider lowering the hydrogen pressure and reaction temperature.[1]

  • Catalyst Choice: Palladium is generally preferred over other noble metals like platinum or ruthenium due to its lower propensity to saturate aromatic rings.[12] However, the specific type and preparation of the palladium catalyst can still influence selectivity.[6]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Stopping the reaction as soon as the starting material is consumed can prevent the formation of over-reduced byproducts.

ParameterRecommendation for High SelectivityRationale
Catalyst 10% Pd/C or 20% Pd(OH)₂/CPalladium has a lower tendency for aromatic ring saturation compared to other metals.[12]
Temperature Room temperature to 60 °CLower temperatures generally favor hydrogenolysis over ring hydrogenation.[1]
H₂ Pressure Atmospheric (balloon) to 50 psiHigher pressures can lead to over-reduction.
Additives Acetic Acid (1.5 eq)Protonates basic nitrogens, preventing catalyst poisoning and potentially improving selectivity.[3][13]

Experimental Protocols

General Procedure for Palladium-Catalyzed Debenzylation of a Tetrahydro-1H-pyrrolo[3,2-c]pyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the N-benzyl-tetrahydro-1H-pyrrolo[3,2-c]pyridine derivative (1.0 mmol) in ethanol (20 mL), add acetic acid (1.5 mmol, 1.5 equiv.).

  • Catalyst Addition: Carefully add 20% Pd(OH)₂/C (10 mol %, ~140 mg) to the solution.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas (or a hydrogen balloon is affixed). The mixture is stirred vigorously at 60 °C under a hydrogen atmosphere.

  • Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is fully consumed (typically 12-24 hours).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the catalyst. The Celite® pad is washed with additional ethanol.

  • Purification: The combined filtrate is concentrated under reduced pressure, and the resulting residue is purified by silica gel column chromatography to afford the debenzylated product.

Visualizations

Reaction Mechanism

G cluster_0 Catalytic Cycle H2 H₂ Pd_surface Pd(0) Catalyst Surface H2->Pd_surface Oxidative Addition H_Pd H-Pd-H (Hydride Species) Pd_surface->H_Pd Intermediate π-benzyl Palladium Complex H_Pd->Intermediate Reductive Elimination Substrate R-CH₂-Ph (N-Benzyl Substrate) Adsorbed_Substrate Adsorbed Substrate Substrate->Adsorbed_Substrate Adsorption Adsorbed_Substrate->Intermediate C-N Bond Cleavage Product R-H (Debenzylated Product) Intermediate->Product Toluene Toluene Intermediate->Toluene Product->Pd_surface Desorption Toluene->Pd_surface Desorption

Caption: Proposed mechanism for palladium-catalyzed hydrogenolysis.

Troubleshooting Workflow

G Start Reaction Stalled or Low Yield Check_Catalyst Is the catalyst fresh and high quality? Start->Check_Catalyst Replace_Catalyst Replace with fresh catalyst (e.g., Pearlman's catalyst) Check_Catalyst->Replace_Catalyst No Check_Acid Is an acidic additive present? Check_Catalyst->Check_Acid Yes Replace_Catalyst->Check_Acid Add_Acid Add 1.5 eq. Acetic Acid Check_Acid->Add_Acid No Check_H2 Is the hydrogen supply sufficient? Check_Acid->Check_H2 Yes Add_Acid->Check_H2 Increase_H2 Increase H₂ pressure or use fresh balloon Check_H2->Increase_H2 No Check_Temp Is the temperature optimal? Check_H2->Check_Temp Yes Increase_H2->Check_Temp Increase_Temp Increase temperature to 60°C Check_Temp->Increase_Temp No Success Reaction Complete Check_Temp->Success Yes Increase_Temp->Success

Caption: Troubleshooting workflow for incomplete debenzylation.

References

  • The Kinetic Features of the Palladium‐Catalyzed Hydrogenolysis of Nitriles and Amines. (2012). ChemCatChem. [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). Molecules. [Link]

  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. (2019). ACS Catalysis. [Link]

  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011). SiliCycle. [Link]

  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Engelhard Corporation. [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (1996). Journal of Molecular Catalysis A: Chemical. [Link]

  • Palladium-Catalyzed Hydrogenations in Dichloromethane. (2012). The Journal of Organic Chemistry. [Link]

  • Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane. (2016). Reaction Kinetics, Mechanisms and Catalysis. [Link]

  • Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. (2022). Pacific Northwest National Laboratory. [Link]

  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. (2016). Journal of the American Chemical Society. [Link]

  • Hydrogenolysis of 5 in different solvents. ResearchGate. [Link]

  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. ResearchGate. [Link]

  • The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds. (2024). OpenUral. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega. [Link]

  • Plausible mechanism of Pd‐catalyzed transfer hydrogenolysis. (2019). Advanced Synthesis & Catalysis. [Link]

  • Design of Glycerol-Based Solvents for the Immobilization of Palladium Nanocatalysts: A Hydrogenation Study. (2021). ACS Sustainable Chemistry & Engineering. [Link]

  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. (2006). Synthetic Communications. [Link]

  • Precious metal catalyst for debenzylation. (2006).
  • The application of palladium catalysts in catalyzing the hydrogenolysis of n-benzyl compounds. Bohrium. [Link]

  • Poisoning and deactivation of palladium catalysts. (2000). Applied Catalysis A: General. [Link]

  • Help with debenzylation of N-Benzyl. (2014). Sciencemadness.org. [Link]

  • Can Pd/C go bad? And also advice on disacharide debenzylation. (2023). Reddit. [Link]

  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (2019). ChemRxiv. [Link]

  • A borrowing hydrogen methodology: palladium-catalyzed dehydrative N-benzylation of 2-aminopyridines in water. (2018). Green Chemistry. [Link]

Sources

Technical Support Center: Purification of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. The strategies outlined below are based on established principles of organic chemistry and proven methodologies for analogous heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine?

A1: Typical impurities can include unreacted starting materials, reagents from the synthesis, and side-products.[1] Depending on the synthetic route, these may include N-methylated isomers, incompletely cyclized precursors, or byproducts from reduction steps. Residual solvents from the reaction and work-up are also frequently observed.[1]

Q2: Which chromatographic method is most effective for purifying this compound?

A2: Flash column chromatography using silica gel is a common and effective method. A gradient elution is often employed, starting with a non-polar solvent system and gradually increasing the polarity. For instance, a gradient of methanol in dichloromethane or ethyl acetate in hexanes can be effective.[1] The basic nature of the tertiary amine in the target molecule may cause streaking on silica gel; adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve peak shape.[1]

Q3: Can I use recrystallization for purification?

A3: Recrystallization is a viable and highly effective technique for obtaining crystalline, high-purity material, provided a suitable solvent or solvent system can be identified. Success is dependent on the impurity profile and the intrinsic crystalline nature of your compound. Screening various solvents with different polarities is recommended.[1]

Q4: My purified compound appears as an oil, but the literature reports it as a solid. What should I do?

A4: The presence of residual solvent or minor impurities can suppress crystallization, causing the compound to present as an oil. High-vacuum drying or lyophilization can help remove residual solvents.[1] If the issue persists, a secondary purification step, such as a short-path distillation under high vacuum or re-purification by column chromatography, may be necessary.

Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine and provides actionable solutions.

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Suggestion
Compound Streaking/Tailing on Column The basic nitrogen atom can interact strongly with the acidic silica gel, leading to poor separation and yield loss. Deactivate the silica gel by pre-treating it with a solution of the eluent containing 1-2% triethylamine. Alternatively, use a different stationary phase like neutral or basic alumina.[1]
Improper Solvent System An incorrect solvent system can lead to poor separation from impurities or irreversible adsorption to the stationary phase. Use thin-layer chromatography (TLC) to determine the optimal solvent system before performing column chromatography. A good Rf value on TLC is typically between 0.2 and 0.4.
Compound Insolubility During Loading If the crude material is not fully dissolved before loading, it can precipitate at the top of the column, leading to uneven separation and loss of material. Use a minimal amount of a stronger, more polar solvent to dissolve the sample completely before loading it onto the column.[1]
Column Overloading Exceeding the capacity of the column will result in poor separation and co-elution of the product with impurities. As a general rule, use a silica gel mass that is 50-100 times the mass of the crude material.
Issue 2: Persistent Impurities After Purification
Potential Cause Troubleshooting Suggestion
Co-eluting Impurities Impurities with similar polarity to the desired product may be difficult to separate in a single chromatographic step.[1] Consider a multi-step purification approach, such as an acid-base extraction followed by column chromatography or recrystallization. Using a different stationary phase, like reversed-phase C18 silica, may also be effective.[1]
Isomeric Impurities Structural isomers formed during synthesis can be particularly challenging to separate.[1] High-performance liquid chromatography (HPLC) with an appropriate column and mobile phase may be necessary for effective separation.[1]
Thermal Degradation The compound may be unstable under the purification conditions. Avoid excessive heat during solvent removal (roto-evaporation). Analyze a small sample of the crude material by LC-MS or NMR to check for the presence of the desired product before attempting purification.
Issue 3: Difficulties with Recrystallization
Potential Cause Troubleshooting Suggestion
"Oiling Out" The compound separates as an oil instead of crystals, which can be due to a supersaturated solution or the presence of impurities that inhibit crystal lattice formation.[1] Try using a more dilute solution, a different solvent system, or scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure compound, if available, can also be effective.[1]
Slow or No Crystal Formation Crystal formation can sometimes be a slow process. Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer.[1] If crystals still do not form, try adding a small amount of a non-polar "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution to decrease the solubility of the compound.[1]
Poor Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents, such as ethanol, methanol, ethyl acetate, hexane, or mixtures thereof, to find the optimal one.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., 5-10% methanol in dichloromethane, with and without 1% triethylamine). Visualize the spots using a UV lamp and/or an iodine chamber to determine the optimal eluent for separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack uniformly under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent system determined by TLC. Collect fractions and monitor them by TLC to identify those containing the pure product. If necessary, gradually increase the polarity of the eluent to wash out more polar impurities.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (roto-evaporation) to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the purified (or semi-purified) compound in a minimal amount of a hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals form, this is a good solvent candidate. If not, try cooling the solution in an ice bath or a freezer.

  • Crystal Formation: If an appropriate single solvent cannot be found, a two-solvent system may be effective. Dissolve the compound in a minimal amount of a hot solvent in which it is soluble. Then, add a second solvent (the "anti-solvent") in which the compound is insoluble, dropwise, until the solution becomes slightly cloudy.

  • Isolation: Once crystals have formed, collect them by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Purification Strategy Workflow

The following diagram illustrates a logical approach to selecting a purification strategy and troubleshooting common challenges.

PurificationWorkflow Purification Strategy for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine start Crude Product is_solid Is Crude a Solid? start->is_solid tlc TLC Analysis column_chrom Column Chromatography tlc->column_chrom is_solid->tlc No / Oily recrystallization Attempt Recrystallization is_solid->recrystallization Yes purity_check2 Check Purity (NMR, LC-MS) column_chrom->purity_check2 troubleshoot_chrom Troubleshoot Chromatography (See Guide) column_chrom->troubleshoot_chrom Low Yield / Streaking purity_check1 Check Purity (NMR, LC-MS) recrystallization->purity_check1 troubleshoot_recrys Troubleshoot Recrystallization (See Guide) recrystallization->troubleshoot_recrys Oiling Out / No Crystals purity_check1->column_chrom Not Pure pure_product Pure Product purity_check1->pure_product Pure purity_check2->pure_product Pure acid_base Acid-Base Extraction purity_check2->acid_base Not Pure acid_base->column_chrom

Caption: Decision workflow for purification.

References

Sources

Technical Support Center: Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth, experience-driven advice to help you optimize your yield, purity, and scalability.

Introduction

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a valuable heterocyclic scaffold, a saturated sp³-enriched building block crucial in modern drug discovery. Its structural motif is found in various pharmacologically active agents. While several synthetic routes exist, achieving a high-yield, robust, and scalable synthesis can be challenging. This guide focuses on the most common and efficient pathway—the reduction of a pyridinium salt intermediate—and provides solutions to the practical issues you may encounter in the lab.

Core Synthetic Strategy: An Overview

The most reliable and scalable synthesis of the target compound typically follows a three-stage process starting from 1-methyl-1H-pyrrolo[2,3-c]pyridine. This method is advantageous as it avoids the harsh conditions and potential for tarring associated with direct Pictet-Spengler cyclizations on acid-sensitive pyrrole systems.[1][2]

The general workflow is as follows:

  • Quaternization: N-alkylation (e.g., with benzyl bromide) of the pyridine nitrogen in 1-methyl-1H-pyrrolo[2,3-c]pyridine to form a stable pyridinium salt.

  • Reduction: Selective reduction of the pyridinium ring using a hydride reducing agent, most commonly sodium borohydride, to yield the N-benzyl protected tetrahydropyrrolopyridine.[3][4]

  • Deprotection: Removal of the benzyl group via catalytic hydrogenation to afford the final product, which is often isolated as a hydrochloride salt for improved stability and handling.[3][5]

Synthesis_Workflow A 1-Methyl-1H-pyrrolo[2,3-c]pyridine B 6-Benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide A->B 1. Benzyl Bromide Toluene, Reflux C 6-Benzyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine B->C 2. NaBH4 EtOH/H2O, 0°C to RT D 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (Target) C->D 3. H2, Pd/C MeOH, 50°C

Caption: High-level workflow for the multi-gram synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific, common problems in a question-and-answer format.

Question 1: My overall yield is significantly lower than reported. What are the critical control points I should investigate?

Answer: Low yield is a common frustration that can often be traced to a few key areas. Let's break down the synthesis stage by stage.

  • Stage 1: Quaternization (N-Benzylation)

    • Reagent Purity: Ensure your starting 1-methyl-1H-pyrrolo[2,3-c]pyridine is pure. Impurities can interfere with the alkylation. Similarly, use high-quality benzyl bromide; aged material may contain hydrobromic acid and other impurities.

    • Solvent Moisture: The reaction should be conducted under anhydrous conditions. Toluene is a good solvent choice, and it should be thoroughly dried. Water can react with benzyl bromide and affect the reaction efficiency.

  • Stage 2: Pyridinium Reduction

    • pH Control: The reduction with sodium borohydride (NaBH₄) is pH-sensitive. The reaction is typically performed in a protic solvent like ethanol, sometimes with water. The stability of NaBH₄ and the reactivity of the pyridinium salt are optimal under neutral to slightly basic conditions.

    • Temperature Management: This reduction is exothermic. Add the NaBH₄ portion-wise to a cooled solution (0-5 °C) to maintain control. Allowing the temperature to rise uncontrollably can lead to side reactions and decomposition of the reducing agent.

    • Completeness of Reaction: Monitor the reaction by TLC or LCMS. If the reaction stalls, a small, careful addition of more NaBH₄ may be necessary. However, a large excess can complicate the workup.

  • Stage 3: Debenzylation (Hydrogenolysis)

    • Catalyst Activity: This is the most frequent cause of failure. Ensure you are using a fresh, high-quality Palladium on Carbon (Pd/C) catalyst (typically 10 wt. %). The activity of Pd/C can degrade over time or with improper storage. A "dud" catalyst will result in an incomplete reaction.

    • Hydrogen Pressure & Delivery: While the reaction can proceed under atmospheric pressure of hydrogen, ensuring good gas-liquid mixing is crucial.[3] Use a hydrogen balloon and vigorous stirring. For larger scales, a Parr shaker or similar hydrogenation apparatus is recommended to ensure sufficient hydrogen availability.

    • Catalyst Poisons: The reaction mixture must be free of catalyst poisons. Sulfur compounds, strong acids, or residual halides from previous steps can deactivate the palladium catalyst. Ensure the intermediate from the reduction step is properly purified.

Question 2: The debenzylation step is sluggish and never goes to completion. What can I do?

Answer: This points almost exclusively to a problem with the catalytic hydrogenation.

  • Evaluate Your Catalyst: Use a fresh batch of 10% Pd/C. If you suspect your current stock is old, purchase a new supply. For difficult reactions, sometimes a higher loading (e.g., 20 mol%) or a different type of catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) can be more effective, although Pd/C is generally sufficient for this transformation.[3]

  • Increase Temperature and Pressure: The debenzylation is often run at a slightly elevated temperature (e.g., 50 °C) to improve the reaction rate.[3] If working at atmospheric pressure is ineffective, moving to a hydrogenation vessel that allows for positive pressure (e.g., 50 psi of H₂) will dramatically accelerate the reaction.

  • Check for Impurities: As mentioned, catalyst poisons are a major concern. If you suspect impurities, try passing your substrate through a small plug of silica or activated carbon before subjecting it to hydrogenation.

  • Solvent Choice: Methanol is a standard and effective solvent. Ensure it is of sufficient purity.

Troubleshooting_Debenzylation Start Incomplete Debenzylation Q1 Is the Pd/C catalyst fresh and from a reliable source? Start->Q1 A1_No Replace Catalyst (Use fresh 10% Pd/C) Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes Q2 Is hydrogen being delivered effectively (good stirring, no leaks)? A1_No->Q2 A1_Yes->Q2 A2_No Improve H2 delivery (Vigorous stir, check seals) Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes Q3 Is the reaction temperature elevated (e.g., 50°C)? A2_No->Q3 A2_Yes->Q3 A3_No Increase temperature Q3->A3_No No A3_Yes Consider increasing H2 pressure (if possible) Q3->A3_Yes Yes End Reaction Complete A3_No->End A3_Yes->End

Caption: Troubleshooting flowchart for the catalytic debenzylation step.

Question 3: I'm having difficulty purifying the final product. Column chromatography gives severe tailing.

Answer: This is a classic problem when purifying basic amines on standard silica gel. The free amine's basic lone pair interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape and difficult elution.

Here are several effective solutions:

  • Basic Modifier in Eluent: Add a small amount of a basic modifier to your mobile phase. The most common choice is triethylamine (Et₃N) at a concentration of 0.5-2%. The triethylamine will compete with your product for the acidic sites on the silica, leading to much sharper peaks. Ammonia in methanol (7N solution is commercially available) can also be used, typically by preparing your polar eluent as ~5-10% of the 7N solution in methanol.

  • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider using a different stationary phase.

    • Alumina (basic or neutral): Aluminum oxide is a good alternative to silica for purifying basic compounds.

    • Deactivated Silica: You can purchase pre-treated silica gel or prepare it yourself by washing standard silica with a solution of triethylamine in your non-polar solvent before packing the column.

  • Isolate as the HCl Salt: The most common way to handle and purify this compound is as its hydrochloride salt.[3][4] After the workup of the debenzylation, you can dissolve the free base in a suitable solvent (like diethyl ether or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in a solvent like isopropanol or dioxane. The salt will precipitate and can be collected by filtration, often in high purity.

Question 4: Could I use a Pictet-Spengler reaction to synthesize the core directly? I'm seeing a lot of tarring.

Answer: While the Pictet-Spengler reaction is a powerful tool for creating tetrahydroisoquinolines and related heterocycles, it can be problematic for electron-rich, acid-sensitive systems like pyrroles.[6][7]

The "tarring" you are observing is likely due to the acid-catalyzed polymerization or decomposition of the pyrrole ring under the reaction conditions.[1][2] The reaction requires an acid catalyst (like HCl, TFA, or TsOH) to generate the key electrophilic iminium ion, but this same acidic environment can be destructive to your starting material.[2][8]

For this specific target, the reduction pathway described above is generally more robust and higher yielding. If you must use a Pictet-Spengler approach, you would need to carefully optimize conditions, such as:

  • Using milder acids.

  • Running the reaction at lower temperatures for longer times.[2]

  • Careful choice of solvent.[8]

However, for reliability and scale, the quaternization-reduction-deprotection sequence is the superior and recommended method.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq).

  • Solvent: Add anhydrous toluene (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred solution.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. The pyridinium salt product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold toluene or diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of 6-Benzyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine
  • Setup: To a round-bottom flask, add the pyridinium salt from the previous step (1.0 eq) and dissolve it in a mixture of ethanol and water (e.g., a 4:1 or 9:1 mixture).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, approx. 2.0-3.0 eq) slowly in small portions, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by LCMS.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride
  • Setup: Dissolve the crude N-benzyl intermediate from the previous step (1.0 eq) in methanol (MeOH).

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-15 mol %).

  • Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas (H₂) three times. Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the mixture vigorously.

  • Reaction: Heat the reaction to 50 °C and stir for 12-24 hours.[3] Monitor the reaction by LCMS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting free-base oil in a minimal amount of isopropanol or diethyl ether, and add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete. Collect the resulting white solid by filtration, wash with cold ether, and dry under vacuum to yield the final product as a stable hydrochloride salt.

Data Summary Table
StepKey ReagentsSolventTypical Temp.Typical TimeTypical Yield
1. Quaternization Benzyl BromideToluene110 °C4-6 h>95%
2. Reduction Sodium BorohydrideEtOH/H₂O0 °C to RT2-4 h90-95%
3. Debenzylation H₂, 10% Pd/CMethanol50 °C12-24 h65-75% (as HCl salt)

References

  • ResearchGate. (n.d.). ChemInform Abstract: An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N 6 -Substituted Analogues. ResearchGate. [Link]

  • Sci-Hub. (n.d.). An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N6-Substituted Analogues. Sci-Hub. [Link]

  • Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • National Institutes of Health. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PubMed Central. [Link]

  • ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. [Link]

  • National Institutes of Health. (2020). The Pictet-Spengler Reaction Updates Its Habits. PubMed. [Link]

  • MDPI. (2020). The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

Sources

Technical Support Center: Stability of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered when handling this compound in aqueous solutions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Core Structure

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine belongs to the pyrrolopyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry.[1][2][3][4] The stability of this molecule in aqueous environments is a critical factor for its successful application in biological assays and formulation development. While direct stability data for this specific molecule is limited, we can infer potential challenges based on studies of related pyrrolopyridine and tetrahydropyridine structures. This guide is built upon established principles of chemical stability and data from analogous compounds to provide a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine in my aqueous stock solution?

A1: Based on the behavior of related pyrrolopyridine derivatives, the primary factors influencing stability in aqueous solutions are pH, exposure to light, temperature, and the presence of oxidizing agents.[5][6] The fused pyrrole and tetrahydropyridine rings are susceptible to degradation under certain conditions.

Q2: How does pH impact the stability of the compound?

A2: Studies on analogous pyrrolo[3,4-c]pyridine derivatives have shown extreme instability in alkaline conditions and lability in acidic conditions, with the greatest stability observed in neutral pH.[5][7] It is plausible that 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine exhibits similar pH sensitivity. Alkaline hydrolysis may lead to the cleavage of the pyrrole ring, while acidic conditions could promote hydrolysis or other rearrangements. For optimal stability, it is recommended to prepare and maintain solutions at a neutral pH (around 7.0-7.4).

Q3: Is 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine sensitive to light?

A3: Yes, photodegradation is a significant concern for many heterocyclic compounds. Related pyrrolo[3,4-c]pyridine derivatives have been shown to be photolabile.[5][6] Therefore, it is crucial to protect solutions of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What is the recommended storage temperature for aqueous solutions?

A4: For short-term storage (hours to a few days), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is the best practice to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q5: Can I anticipate oxidative degradation of my compound?

A5: Yes, the tetrahydropyridine ring system can be susceptible to oxidation.[8] The presence of dissolved oxygen or other oxidizing agents in your solution can lead to the formation of undesired byproducts. It is advisable to use degassed solvents for solution preparation if oxidative lability is suspected.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Potential Cause Troubleshooting Suggestion
Compound Degradation in Stock Solution Prepare fresh stock solutions before each experiment. If using a previously prepared stock, perform an analytical check (e.g., HPLC-UV) to confirm the purity and concentration.
pH-Induced Degradation in Assay Buffer Ensure the pH of your final assay buffer is within the neutral range (7.0-7.4). If the assay requires acidic or basic conditions, minimize the incubation time of the compound in that buffer.
Photodegradation during Experiment Conduct your experiments under low-light conditions or use plates and tubes that protect from light.
Oxidation by Assay Components If your assay medium contains potentially oxidizing agents, consider using degassed buffers or adding an antioxidant (if it does not interfere with the assay).

Issue 2: Appearance of new peaks in HPLC analysis of the stock solution over time.

Potential Cause Troubleshooting Suggestion
Hydrolytic Degradation This is likely due to pH instability. Prepare smaller, single-use aliquots and store them frozen. Ensure the solvent is buffered to a neutral pH.
Oxidative Degradation The appearance of more polar impurities could indicate oxidation. Prepare solutions with degassed solvents and store them under an inert atmosphere (e.g., argon or nitrogen).
Photodegradation If the stock solution was not protected from light, new peaks may correspond to photodegradants. Always store solutions in light-protecting containers.

Experimental Protocols

Protocol 1: Preparation and Storage of Aqueous Stock Solutions

This protocol is designed to maximize the stability of your 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine stock solution.

Materials:

  • 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine solid

  • High-purity water (e.g., Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amber glass vials or clear vials with aluminum foil

  • Inert gas (Argon or Nitrogen) - Optional

Procedure:

  • Solvent Preparation: For enhanced stability, use a buffered solution like PBS at pH 7.4. If using water, ensure it is of high purity. For applications sensitive to oxidation, degas the solvent by sparging with an inert gas for 15-20 minutes.

  • Weighing: Accurately weigh the required amount of the solid compound in a clean, dry vial.

  • Dissolution: Add the desired volume of the prepared solvent to the vial to achieve the target concentration. Vortex or sonicate briefly until the solid is completely dissolved.

  • Inert Atmosphere (Optional): If oxidative degradation is a major concern, flush the headspace of the vial with an inert gas before sealing.

  • Storage:

    • Short-term (up to 24 hours): Store the solution at 2-8°C, protected from light.

    • Long-term: Prepare single-use aliquots in amber vials and store them at -20°C or -80°C.

  • Handling: When using a frozen aliquot, thaw it completely at room temperature and vortex gently before use. Avoid repeated freeze-thaw cycles.

Protocol 2: Preliminary Stability Assessment using HPLC-UV

This protocol provides a framework for evaluating the stability of your compound under different conditions.

Objective: To assess the stability of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine in aqueous solution under various stress conditions (pH, light, temperature).

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a neutral buffer (e.g., PBS pH 7.4) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • pH Stress: Dilute the stock solution into separate buffers with acidic (e.g., pH 3), neutral (pH 7), and basic (e.g., pH 10) conditions.

    • Photostability: Expose a sample of the stock solution to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark.

    • Thermal Stress: Incubate samples of the stock solution at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (e.g., 4°C, -20°C).

  • Time Points: Collect samples from each stress condition and a control sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze each sample by a suitable reverse-phase HPLC-UV method. The mobile phase and column should be chosen to provide good separation of the parent compound from potential degradants.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0). The appearance of new peaks should also be noted and their peak areas recorded.

Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical workflow for investigating the stability of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

G cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Aqueous Stock (e.g., 1 mg/mL in PBS, pH 7.4) pH_Stress pH Stress (Acidic, Neutral, Basic) Prep->pH_Stress Expose to Photo_Stress Photostability (Light vs. Dark Control) Prep->Photo_Stress Expose to Temp_Stress Thermal Stress (Elevated & Storage Temps) Prep->Temp_Stress Expose to Sampling Sample at Time Points (0, 2, 4, 8, 24h) pH_Stress->Sampling Photo_Stress->Sampling Temp_Stress->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data Calculate % Remaining & Monitor Degradants HPLC->Data Stable Conditions for Stability Identified Data->Stable Unstable Degradation Pathway Inferred Data->Unstable

Caption: Workflow for Investigating Compound Stability.

This diagram outlines a systematic approach to identifying the optimal storage and handling conditions for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine by subjecting it to various stressors and analyzing the outcomes.

Summary of Potential Degradation Factors

Factor Potential Impact Mitigation Strategy
pH High instability in alkaline and lability in acidic media.Maintain solutions at neutral pH (7.0-7.4).
Light Photodegradation leading to loss of parent compound.Use amber vials or protect from light.
Temperature Accelerated degradation at elevated temperatures.Store at 2-8°C (short-term) or frozen (long-term).
Oxidation Formation of oxidized byproducts.Use degassed solvents; store under inert gas.

By understanding these potential stability issues and implementing the recommended strategies, you can significantly improve the reliability and reproducibility of your research involving 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Studies of the Degradation Mechanism of Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives with Analgesic Activity. Acta Poloniae Pharmaceutica – Drug Research.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL. [Link]

  • Safety Data Sheet for a related pyrrolopyridine deriv
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Nature. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. [Link]

  • Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. [Link]

Sources

Overcoming poor solubility of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Biological Assays

Welcome to the technical support guide for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.

Compound Profile: Understanding the Challenge

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound featuring a fused pyrrolopyridine ring system.[1] Such scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[2][3] The structure contains nitrogen atoms within its bicyclic core, which are key to understanding its physicochemical properties. The nitrogen in the pyridine ring is basic, meaning its protonation state—and therefore its solubility—is highly dependent on the pH of the surrounding medium.[4][5] Many novel compounds with promising biological activity are unfortunately hampered by low aqueous solubility, which can lead to variable data, underestimated potency, and inaccurate structure-activity relationships (SAR).[6][7]

This guide provides a systematic approach to addressing these challenges head-on.

Frequently Asked Questions (FAQs): Your First Line of Defense

Q1: My compound immediately precipitates when I add it to my aqueous cell culture medium. What's happening?

A: This is a classic phenomenon known as "solvent shock." Your compound is likely dissolved in a strong organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. When a small volume of this stock is added directly to a large volume of aqueous buffer or medium, the DMSO rapidly disperses. The compound is suddenly exposed to an environment where it is poorly soluble, causing it to crash out of solution and form a precipitate.[8] This is a physical issue, not necessarily a chemical degradation.

Q2: What is the best solvent for creating my initial stock solution?

A: For most poorly water-soluble compounds, 100% DMSO is the recommended starting solvent.[9] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules.[10] However, it's crucial to be aware that not all compounds are soluble in DMSO even at high concentrations (e.g., 10 mM), and repeated freeze-thaw cycles of DMSO stocks can lead to compound precipitation due to water absorption.[6]

Q3: Is DMSO harmful to my cells? What is the maximum concentration I can use?

A: Yes, DMSO can be cytotoxic at higher concentrations. While tolerance varies between cell lines, a general rule of thumb is to keep the final concentration of DMSO in your assay below 0.5%.[11] Some robust cell lines may tolerate up to 1%, but primary cells are often more sensitive.[11] It is imperative to include a "vehicle control" in your experiments—this control should contain the same final concentration of DMSO as your experimental wells to account for any solvent-induced effects on the cells.[9][12]

Troubleshooting Guide: A Systematic Approach to Solubilization

If you are facing persistent solubility issues, a methodical approach is required. The following decision tree and detailed strategies will guide you from basic optimization to more advanced formulation techniques.

Solubility Troubleshooting Workflow

This diagram outlines the logical progression for troubleshooting poor solubility. Start with optimizing your dilution technique and, if necessary, proceed to more advanced methods.

G start Start: Compound Precipitates in Assay check_dilution Is your dilution protocol optimized? (e.g., serial dilution, vortexing) start->check_dilution dilution_yes Yes check_dilution->dilution_yes  Problem Solved dilution_no No check_dilution->dilution_no  Problem Persists end_success Success: Compound is Soluble dilution_yes->end_success protocol_dilution Implement Step-Wise Dilution Protocol dilution_no->protocol_dilution check_ph Is the compound basic? (Pyrrolopyridine core suggests yes) protocol_dilution->check_ph ph_yes Yes check_ph->ph_yes ph_no No / Unsure check_ph->ph_no   protocol_ph Try pH Modification (e.g., create HCl salt, use acidic buffer) ph_yes->protocol_ph check_excipients Advanced Strategies Needed? ph_no->check_excipients protocol_ph->check_excipients excipients_yes Yes check_excipients->excipients_yes protocol_excipients Use Solubilizing Excipients (e.g., Cyclodextrins, Co-solvents) excipients_yes->protocol_excipients protocol_excipients->end_success end_fail Consult Formulation Specialist protocol_excipients->end_fail If issues persist

Caption: Decision tree for troubleshooting compound precipitation.

Strategy 1: Optimize the Dilution Protocol (Mitigating Solvent Shock)

The simplest and most crucial first step is to refine your dilution technique. The goal is to avoid the "solvent shock" described earlier.

  • Prepare a High-Concentration Stock: Dissolve your compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming (to 37°C) or brief sonication if necessary.

  • Create an Intermediate Dilution: Perform an intermediate dilution of your DMSO stock into your cell culture medium or assay buffer. A 1:10 to 1:100 dilution is a good starting point.

    • Causality: This step creates a solution with a lower DMSO concentration, making the subsequent dilution into the final assay plate less drastic.

  • Vortex Immediately: When adding the DMSO stock to the medium for the intermediate dilution, dispense the stock directly into the liquid and vortex or pipette vigorously and immediately. This promotes rapid and uniform mixing, preventing localized high concentrations of the compound from forming and precipitating.

  • Final Dilution: Add the required volume of this freshly made intermediate solution to your final assay wells to achieve the desired target concentration.

  • Vehicle Control: Remember to prepare an identical intermediate dilution using only DMSO (no compound) and add it to your vehicle control wells.

Strategy 2: pH Modification (Leveraging Chemical Properties)

The pyrrolopyridine scaffold contains basic nitrogen atoms. In the typically neutral pH of cell culture media (pH 7.2-7.4), the compound may be in its less soluble free-base form. By lowering the pH, we can protonate these nitrogens, creating a charged species (a salt) which is significantly more water-soluble.[13][14]

  • Prepare an Acidic Stock: Instead of 100% DMSO, try dissolving the compound in a solvent system with a small amount of acid. A common choice is to prepare a 10 mM stock in DMSO, and then add an equimolar amount of hydrochloric acid (HCl) from a stock solution (e.g., 1 M HCl in water or ethanol). This in-situ salt formation can dramatically improve solubility in the subsequent aqueous dilutions.[15]

  • Use an Acidic Buffer: If your assay tolerates it, preparing the compound in a slightly acidic buffer (e.g., pH 5.0-6.5) before the final dilution can maintain its protonated, soluble state.

  • Test for Assay Interference: Crucially , you must confirm that the lower pH does not interfere with your biological assay or harm your cells. Run a pH control (medium adjusted to the same pH without the compound) to validate this approach.

Strategy 3: Use of Solubilizing Excipients

If the above methods fail, formulation aids known as excipients can be employed. These are additives that enhance solubility without chemically modifying the compound itself.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" where the hydrophobic compound is shielded within the core, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[17]

Cyclodextrin TypeKey PropertiesCommon Use
Beta-Cyclodextrin (β-CD) Low aqueous solubility, can be nephrotoxic.Less common in cell-based assays.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, low toxicity.[18]The most common choice for in-vitro and in-vivo work.
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility, used in FDA-approved formulations.Excellent for increasing solubility of basic drugs.
  • Prepare Cyclodextrin Solution: Make a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). Gentle warming may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add your compound (either as a powder or from a minimal volume of DMSO stock) to the cyclodextrin solution.

  • Promote Complexation: Mix this solution vigorously. Shaking or sonicating the mixture at room temperature or 37°C for several hours (or overnight) is often required to achieve maximum complexation and solubility.

  • Sterile Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound and sterilize the solution before adding it to your cells.

  • Control Experiment: A vehicle control containing the same concentration of HP-β-CD is absolutely essential, as cyclodextrins can sometimes have biological effects of their own (e.g., cholesterol extraction from cell membranes).[9]

Co-solvents are water-miscible organic solvents that can be added to the aqueous medium to increase its overall polarity and solubilizing capacity.[19]

  • Select a Co-solvent: Common biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG400).

  • Prepare Stock: Create a concentrated stock of your compound in the chosen co-solvent or a mixture (e.g., 5% DMSO, 45% PEG400, 50% water).

  • Dilute into Medium: Carefully dilute this stock into your final assay medium. As with DMSO, a step-wise dilution is recommended.

  • Validate Compatibility: The final concentration of the co-solvent should be kept low (typically <1-2%) and must be tested in a vehicle control to ensure it does not affect the assay readout.[20]

Final Workflow Visualization

This diagram illustrates the practical workflow for preparing a working solution from a DMSO stock, incorporating the step-wise dilution principle to prevent precipitation.

G cluster_0 Preparation Bench cluster_1 Assay Plate stock 1. High-Concentration Stock (e.g., 20 mM in 100% DMSO) intermediate 2. Intermediate Dilution (e.g., 200 µM in Medium + 1% DMSO) Vortex Immediately! stock->intermediate 1:100 Dilution final 3. Final Working Solution (e.g., 2 µM in Medium + 0.01% DMSO) intermediate->final 1:100 Dilution

Caption: Recommended workflow for preparing assay solutions.

References
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2014). Biological and Pharmaceutical Bulletin, 37(5), 727-732. Retrieved from [Link]

  • 1-Methyl-1H-pyrrolo[3,2-C]pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2022). Acta Pharmaceutica Sinica B, 12(7), 2939-2960. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceuticals, 16(8), 1145. Retrieved from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. (n.d.). Google Patents.
  • pH and Solubility. (n.d.). AP Chem | Fiveable. Retrieved from [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Medicinal Chemistry. Retrieved from [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). Molecules, 23(5), 1128. Retrieved from [Link]

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (2009). Journal of Medicinal Chemistry, 52(20), 6344-6355. Retrieved from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2016). Expert Opinion on Drug Discovery, 11(9), 895-903. Retrieved from [Link]

  • DMSO usage in cell culture. (2023). LifeTein. Retrieved from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). Molecules, 17(12), 14466-14481. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2014). Biological & Pharmaceutical Bulletin, 37(5), 727-32. Retrieved from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Journal of Endodontics. Retrieved from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn. Retrieved from [Link]

  • The Effect of pH on Solubility. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

Technical Support Center: Alkylation of Tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and modification of the tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this valuable heterocyclic core. Our focus is to provide in-depth, field-proven insights into one of its most common and critical transformations: N-alkylation. We will move beyond simple protocols to explain the causality behind common side reactions and provide robust troubleshooting strategies to ensure the success of your experiments.

Introduction: The Challenge of Selectivity

The 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. N-alkylation of the secondary amine at the 5-position (N5) is a fundamental step in the diversification of this core to modulate properties such as potency, selectivity, and pharmacokinetics.

While seemingly a straightforward SN2 reaction, the alkylation of this secondary amine is frequently plagued by side reactions that can complicate synthesis, reduce yields, and make purification challenging. The most common issues are over-alkylation and lack of regioselectivity. This guide provides a structured approach to diagnosing and resolving these problems.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Issue 1: Over-alkylation and the Formation of Quaternary Ammonium Salts

Q: My reaction mixture shows a new product with a mass corresponding to my starting material plus two alkyl groups. Why is this happening and how can I prevent it?

This is the most prevalent side reaction in the alkylation of secondary amines.[1][2][3] The product of your desired mono-alkylation is a tertiary amine, which is often a stronger nucleophile and base than the secondary amine you started with. This increased nucleophilicity makes the desired product highly susceptible to reacting with another molecule of the alkylating agent, leading to the formation of an undesired quaternary ammonium salt.[2][4] This "runaway" reaction can be difficult to stop.[2]

Causality & Mechanism:

The rate of the second alkylation can be faster than the first, especially if the alkylating agent is highly reactive (e.g., methyl iodide) and present in a high concentration.

overalkylation SM Starting Material (Secondary Amine) P1 Desired Product (Tertiary Amine) SM->P1 P2 Side Product (Quaternary Salt) P1->P2 RX R-X (Alkylating Agent) RX2 R-X (Alkylating Agent)

Caption: The competitive pathway of mono- vs. di-alkylation.

Troubleshooting & Optimization Strategies:

StrategyRationaleRecommended Action
Control Stoichiometry Keeping the alkylating agent as the limiting reagent ensures there is not enough to react with the more nucleophilic tertiary amine product.Use a slight excess of the tetrahydro-1H-pyrrolo[3,2-c]pyridine (1.1 to 1.5 equivalents) relative to the alkylating agent.
Slow Addition Maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant starting material over the newly formed product.Add the alkylating agent dropwise via a syringe pump over several hours to a solution of the amine and base.
Lower Temperature Reduces the overall reaction rate, including the second alkylation step. This provides greater control over the reaction.Start the reaction at 0 °C and allow it to slowly warm to room temperature. For highly reactive alkylating agents, maintain the temperature at 0 °C or lower.
Choice of Alkylating Agent Reactivity follows the trend I > Br > Cl > OTs. Using a less reactive halide can slow the reaction enough to prevent the second addition.If using an alkyl iodide results in over-alkylation, switch to the corresponding alkyl bromide or chloride. This may require slightly higher temperatures or longer reaction times.
Issue 2: Lack of Regioselectivity (N1 vs. N5 Alkylation)

Q: I've isolated two different mono-alkylated isomers. How do I ensure the alkyl group adds only to the N5 position?

The tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold has two nitrogen atoms that can potentially be alkylated: the secondary amine at N5 and the pyrrole-type nitrogen at N1.

  • N5 (Tetrahydropyridine Nitrogen): This is an sp³-hybridized, aliphatic secondary amine. It is significantly more basic and nucleophilic, making it the kinetically favored site for alkylation under most conditions.

  • N1 (Pyrrole Nitrogen): This is an sp²-hybridized nitrogen. Its lone pair is part of the aromatic pyrrole ring system, making it much less basic and nucleophilic. However, under strongly basic conditions, this nitrogen can be deprotonated to form a highly nucleophilic anion, which can then be alkylated.

The formation of the N1-alkylated product is often a result of using a base that is strong enough to deprotonate the N-H of the pyrrole ring. Similar regioselectivity challenges are well-documented in related heterocyclic systems like indazoles.[5]

Troubleshooting & Optimization Strategies:

StrategyRationaleRecommended Action
Base Selection A mild, non-nucleophilic base will primarily deprotonate the more acidic ammonium salt formed after initial N5 alkylation, without being strong enough to deprotonate the N1 position.Use mild inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Avoid very strong bases like NaH, LiHMDS, or n-BuLi unless N1 alkylation is desired.
Solvent Choice The solvent can influence the reactivity of the base and the nucleophilicity of the nitrogen atoms.Aprotic polar solvents like DMF, acetonitrile (ACN), or THF are generally effective. For reactions with K₂CO₃, DMF is a common choice as it helps solubilize the base.[6]
Protecting Groups If regioselectivity remains a problem, protecting the N1 position is a definitive but longer solution.A Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group can be installed on the N1 nitrogen, directing all alkylation to N5. The protecting group can be removed in a subsequent step.

Analytical Identification of Regioisomers: Distinguishing between N1 and N5 isomers can be accomplished definitively using 2D NMR spectroscopy. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment will show a correlation between the protons of the newly installed N-alkyl group and the adjacent protons on the heterocyclic core. For N5-alkylation, NOEs would be expected between the N-CH₂ protons of the alkyl group and the H4 and H6 protons of the tetrahydropyridine ring. For N1-alkylation, NOEs would be seen to the H2 and H7 protons of the pyrrole ring.

Issue 3: Competing Elimination Reaction

Q: My yield is low, and I've identified an alkene derived from my alkylating agent. What is causing this?

This indicates that an E2 elimination reaction is competing with the desired SN2 substitution. Elimination is favored by:

  • Sterically hindered bases: A bulky base may preferentially act as a base (abstracting a proton) rather than allowing the amine to act as a nucleophile.

  • Secondary or tertiary alkyl halides: These substrates are more prone to elimination than primary alkyl halides.

  • Higher temperatures: Elimination reactions often have a higher activation energy than substitution and are favored by increased temperature.

Troubleshooting & Optimization Strategies:

StrategyRationaleRecommended Action
Choice of Alkylating Agent Primary alkyl halides are much less susceptible to E2 elimination.Whenever possible, use primary alkyl halides (R-CH₂-X). If a secondary alkyl group must be installed, consider alternative methods like reductive amination. Avoid tertiary alkyl halides entirely for direct alkylation.[7]
Base Selection A less sterically hindered base is less likely to promote elimination.Switch from a bulky base like DIPEA to a less hindered one like K₂CO₃ or TEA.
Temperature Control Lowering the temperature will favor the SN2 pathway over the E2 pathway.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient.

A Superior Alternative: Reductive Amination

Q: Is there a more reliable method to guarantee selective mono-alkylation at the N5 position?

Yes. For many substrates, reductive amination is a superior strategy that completely avoids the problem of over-alkylation.[2] This two-step, one-pot process involves reacting the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then immediately reduced by a mild reducing agent present in the reaction mixture.

reductive_amination_workflow cluster_input Inputs Amine Tetrahydro-pyrrolo-pyridine (Secondary Amine) Iminium Iminium Ion Intermediate Amine->Iminium Carbonyl Aldehyde / Ketone (R-CHO) Carbonyl->Iminium Product N5-Alkylated Product (Tertiary Amine) Iminium->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Iminium SideProduct No Over-alkylation Product is not reactive under these conditions Product->SideProduct

Caption: Workflow for Reductive Amination.

Advantages of Reductive Amination:

  • No Over-alkylation: The tertiary amine product is not reactive under the reductive conditions.

  • High Selectivity: The reaction occurs exclusively at the more nucleophilic N5 position.

  • Broad Scope: A wide variety of aldehydes and ketones can be used, allowing for extensive diversification.

Experimental Protocols

Protocol 1: General Procedure for Controlled N5-Alkylation

This protocol is optimized to minimize over-alkylation.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent: Add anhydrous DMF (approx. 0.1 M concentration relative to the amine). Stir the suspension for 15 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Electrophile: Prepare a solution of the alkylating agent (e.g., alkyl bromide, 1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 1-2 hours using a syringe pump.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: General Procedure for N5-Alkylation via Reductive Amination
  • Setup: To a round-bottom flask, add 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Solvent: Dissolve the components in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in portions. Note: Acetic acid (AcOH) can be added as a catalyst if iminium ion formation is slow.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the layers and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Reider, P. J. (2001). N-centered nucleophilicity increases upon alkylation, and thus selective partial alkylation of ammonia and primary amines can be challenging. Organic Letters, 3(23), 3637-3639. Available at: [Link]

  • University of Calgary. (n.d.). Chapter 22: Alkylation of Amines. Chemistry LibreTexts. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Baran, P. S., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 23(12), 4769–4773. Available at: [Link]

  • Antipin, D. N., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. Available at: [Link]

  • Wikipedia contributors. (2023). Amine alkylation. Wikipedia. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available at: [Link]

  • Antipin, D. N., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health. Available at: [Link]

  • Zard, S. Z., et al. (2021). Radical chain monoalkylation of pyridines. Chemical Science, 12(30), 10255-10261. Available at: [Link]

  • Antipin, D. N., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. Available at: [Link]

  • Pearson Education. (n.d.). Limitations of Friedel-Crafts Alkylation. Available at: [Link]

  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. Available at: [Link]

  • National Institutes of Health. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • MDPI. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wang, Z., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][3]naphthyrin-5(6H)-one. Tetrahedron, 72(40), 6033-6038. Available at: [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

  • Beilstein Journals. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Available at: [Link]

  • ResearchGate. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Available at: [Link]

  • Pearson Education. (n.d.). Limitations of Friedel-Crafts Alkylation Practice Problems. Available at: [Link]

  • ResearchGate. (2020). One-pot synthesis of tetrahydro-pyrrolobenzodiazepines and tetrahydro-pyrrolobenzodiazepinones through sequential 1,3-dipolar cycloaddition/N-alkylation (N-acylation)/Staudinger/aza-Wittig reactions. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis and scale-up of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. Here, we address common challenges, offer detailed troubleshooting advice, and present validated protocols to enhance the efficiency, reproducibility, and safety of your synthetic endeavors.

I. Synthetic Strategies: A Comparative Overview

Two primary synthetic routes are commonly employed for the preparation of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. The choice of strategy often depends on the scale of the synthesis, the availability of starting materials, and the desired purity profile of the final compound.

Route 1: Reduction of a Pyridinium Salt Precursor

This robust, multi-step approach involves the formation of a pyridinium salt followed by reduction and deprotection. It is particularly well-suited for multigram scale synthesis.[1][2][3]

Route 2: The Pictet-Spengler Reaction

A classic and powerful method for the construction of tetrahydroisoquinoline and related heterocyclic systems, the Pictet-Spengler reaction offers a more convergent approach.[4][5]

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Route 1: Pyridinium Salt Reduction Pathway

Question 1: My sodium borohydride reduction of the N-benzyl pyridinium salt is sluggish or incomplete. What are the potential causes and how can I improve the yield?

Answer: Low or incomplete reduction can stem from several factors. Here is a systematic guide to troubleshooting this step:

  • Reagent Quality: Sodium borohydride is moisture-sensitive and can decompose over time. Use a fresh, unopened container or a properly stored batch. The reaction is exothermic and produces hydrogen gas upon contact with water or alcohols.[6][7]

  • Solvent System: The choice of solvent is critical. While the reaction can be performed in various alcohols, methanol or ethanol are commonly used. Ensure the solvent is anhydrous to prevent premature quenching of the reducing agent.

  • Temperature Control: The reduction is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. A slow, portion-wise addition of sodium borohydride is recommended.

  • Stoichiometry: While theoretically, one equivalent of sodium borohydride can provide four hydride equivalents, it is common practice to use an excess of the reagent to ensure complete conversion.[8]

  • Side Reactions: The formation of dihydropyridine isomers (1,2- and 1,4-dihydropyridines) is a known possibility in the reduction of pyridinium salts.[9] While these are intermediates to the desired tetrahydropyridine, their relative stability can influence the reaction outcome.

Question 2: The catalytic transfer hydrogenation for N-debenzylation is not proceeding to completion. What should I check?

Answer: Catalytic hydrogenation can be sensitive to various factors. Here are some troubleshooting tips:

  • Catalyst Activity: Palladium on carbon (Pd/C) is a common catalyst for this transformation. If the reaction is slow, your catalyst may be old or poisoned.[10] Using a fresh batch of catalyst is recommended. Sulfur-containing compounds are known catalyst poisons.[10]

  • Hydrogen Donor: Ammonium formate is a frequently used hydrogen donor for catalytic transfer hydrogenation.[4] Ensure it is of good quality and used in sufficient excess.

  • Solvent and Temperature: The reaction is often performed in a protic solvent like methanol or ethanol at reflux temperature to facilitate the transfer of hydrogen.[11]

  • Incomplete Reaction vs. Side Reactions: In some cases, N-alkylation can be a side reaction, especially when using alcoholic solvents, which can be oxidized to aldehydes in the presence of the catalyst.[2] Using a non-oxidizable solvent like 2,2,2-trifluoroethanol can mitigate this issue.[2]

  • Catalyst Loading: A typical starting point for catalyst loading is 10% (w/w).[10] This can be adjusted based on the reaction progress.

Route 2: Pictet-Spengler Reaction

Question 3: I am observing low yields in my Pictet-Spengler reaction. What are the key parameters to optimize?

Answer: The Pictet-Spengler reaction is influenced by several factors that can be fine-tuned to improve yields:

  • Acid Catalyst: This reaction is acid-catalyzed. The choice and concentration of the acid are critical.[4][5] Insufficient acid can lead to a slow or stalled reaction, while excessive acid can cause degradation of the starting materials or the product.[12] Common acids include hydrochloric acid and trifluoroacetic acid.[5]

  • Reaction Temperature: Higher temperatures are often required for less nucleophilic aromatic rings.[5] However, this can also lead to the formation of side products. Temperature screening is recommended.

  • Water Scavenging: The initial condensation step to form the iminium ion intermediate releases water. The presence of water can be detrimental to the reaction equilibrium.[12] Performing the reaction in a solvent that allows for azeotropic removal of water or using a dehydrating agent can be beneficial.

  • Substrate Purity: Ensure the purity of both the amine and aldehyde starting materials, as impurities can interfere with the reaction. The aldehyde can be prone to oxidation or self-condensation.[12]

  • Iminium Ion Stability: The reaction proceeds through an iminium ion intermediate. If this intermediate is not sufficiently electrophilic or is unstable, the cyclization may not occur efficiently.[4]

III. Experimental Protocols

Route 1: Pyridinium Salt Reduction and Debenzylation

This protocol is adapted from the work of Nechayev et al., 2013.[1][2][3]

Step 1: Synthesis of 6-benzyl-1-methyl-1H-pyrrolo[3,2-c]pyridin-6-ium bromide

  • A solution of 1-methyl-1H-pyrrolo[3,2-c]pyridine and benzyl bromide in a suitable solvent (e.g., acetonitrile) is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the product typically precipitates and can be collected by filtration.

Step 2: Reduction to 6-benzyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

  • The pyridinium salt is dissolved in methanol and cooled to 0 °C.

  • Sodium borohydride is added portion-wise, maintaining the temperature below 5 °C.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched by the careful addition of water.

  • The product is extracted with an organic solvent (e.g., dichloromethane).

Step 3: N-Debenzylation to 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

  • The N-benzyl intermediate, 10% Pd/C, and ammonium formate are suspended in methanol.

  • The mixture is heated to reflux and the reaction is monitored by TLC.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated, and the residue is taken up in a suitable solvent and treated with HCl (e.g., in isopropanol) to precipitate the hydrochloride salt.

IV. Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Pyridinium Salt ReductionRoute 2: Pictet-Spengler Reaction
Starting Materials 1-methyl-1H-pyrrolo[3,2-c]pyridine, benzyl bromide, NaBH4, Pd/C, ammonium formate2-(1-methyl-1H-pyrrol-3-yl)ethanamine, formaldehyde (or equivalent)
Number of Steps 31
Overall Yield Good to excellent (multigram scale reported)[1][2][3]Variable, dependent on optimization
Key Challenges Handling of pyrophoric catalyst, potential for incomplete reduction/debenzylationOptimization of reaction conditions (acid, temp.), potential for low yields[12]
Scalability Demonstrated on a multigram scale[1][2][3]Can be challenging due to the need for strict control of reaction parameters[13]

V. Visualization of Workflows

Synthesis_Workflows cluster_route1 Route 1: Pyridinium Salt Reduction cluster_route2 Route 2: Pictet-Spengler Reaction R1_start 1-methyl-1H-pyrrolo[3,2-c]pyridine R1_step1 Benzylation R1_start->R1_step1 R1_intermediate1 N-benzyl pyridinium salt R1_step1->R1_intermediate1 R1_step2 NaBH4 Reduction R1_intermediate1->R1_step2 R1_intermediate2 N-benzyl tetrahydropyrrolopyridine R1_step2->R1_intermediate2 R1_step3 N-Debenzylation (Pd/C, H2 source) R1_intermediate2->R1_step3 R1_end Final Product (HCl salt) R1_step3->R1_end R2_start1 2-(1-methyl-1H-pyrrol-3-yl)ethanamine R2_step1 Pictet-Spengler Cyclization (Acid Catalyst) R2_start1->R2_step1 R2_start2 Formaldehyde R2_start2->R2_step1 R2_end Final Product R2_step1->R2_end

Caption: Comparative workflows of the two primary synthetic routes.

VI. Scale-Up Considerations

Scaling up the synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Heat Transfer: Both the sodium borohydride reduction and the catalytic hydrogenation are exothermic. On a larger scale, efficient heat management is crucial to prevent temperature runaways. The use of jacketed reactors with precise temperature control is essential.

  • Reagent Addition: The portion-wise addition of sodium borohydride becomes even more critical at scale to control the rate of reaction and hydrogen evolution. Sub-surface addition may be necessary to ensure rapid mixing and prevent localized "hot spots."

  • Hydrogen Safety (Route 1): While catalytic transfer hydrogenation is generally safer than using hydrogen gas under pressure, the in situ generation of hydrogen still poses a flammability risk.[4] The reactor must be properly vented, and an inert atmosphere (e.g., nitrogen or argon) should be maintained.

  • Catalyst Handling and Filtration (Route 1): Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen.[14] The catalyst should never be allowed to dry in the air.[14] For large-scale filtration, the filter cake should be kept wet with solvent or water.[14] Spark-proof equipment should be used.

  • Waste Disposal:

    • Palladium on Carbon: The spent catalyst should be stored under water in a clearly labeled, dedicated container and disposed of as hazardous waste according to institutional guidelines.[14][15][16]

    • Borohydride Waste: Quenching of residual sodium borohydride should be done carefully in a controlled manner. The resulting borate salts should be disposed of as hazardous waste.[5][17]

VII. Purification and Characterization

Purification:

  • Extraction and Work-up: A standard aqueous work-up is typically employed to remove inorganic salts and water-soluble impurities.[18][19]

  • Crystallization: The hydrochloride salt of the final product is often a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., methanol/isopropanol).

  • Column Chromatography: If necessary, the free base or intermediates can be purified by flash column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.[20]

Characterization:

The identity and purity of the final product and key intermediates should be confirmed by a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

VIII. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Borohydride: This reagent is water-reactive and will release flammable hydrogen gas upon contact with moisture.[7] It is also toxic if ingested or absorbed through the skin.[12]

  • Palladium on Carbon: As mentioned, this catalyst is pyrophoric. Handle with extreme care under an inert atmosphere.[14]

  • Solvents: Use appropriate precautions when handling flammable organic solvents.

By following the guidance in this technical support center, researchers, scientists, and drug development professionals can confidently and safely scale up the synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

IX. References

  • LCSS: PALLADIUM ON CARBON. PubChem. Available from: [Link]

  • CTH Removal of N-Benzyl Groups. Erowid. Available from: [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Published January 25, 2010. Available from: [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Request PDF. Available from: [Link]

  • Reduction of some 1-substituted pyridinium salts. RSC Publishing. Available from: [Link]

  • Calcium-Promoted Pictet-Spengler Reactions of Ketones and Aldehydes. Request PDF. Available from: [Link]

  • An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N6-Substituted Analogues. Sci-Hub. Available from: [Link]

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. 1985;1985(1):76-77.

  • ChemInform Abstract: An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N 6 -Substituted Analogues. ResearchGate. Available from: [Link]

  • Palladium-catalyzed transfer hydrogenation of organic substrates by hypophosphite in water containing a nonionic surfactant. ScienceDirect. Available from: [Link]

  • Quenching and Disposal of Water Reactive Materials. Environmental Health and Safety, The Ohio State University. Available from: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PubMed. Available from: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available from: [Link]

  • What are the byproducts of reduction with borohydride? Reddit. Published August 7, 2018. Available from: [Link]

  • 6-BENZYLOCTAHYDRO-1H-PYRROLO(3,4-B)PYRIDINE, (4AR,7AR)-. gsrs. Available from: [Link]

  • (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine. MDPI. Available from: [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available from: [Link]

  • (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. Available from: [Link]

  • NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. YouTube. Published September 25, 2015. Available from: [Link]

  • isolating product after sodium borohydride reduction. Reddit. Published February 29, 2024. Available from: [Link]

  • Manufacturing Scale-Up of Drugs and Biologics. NIH SEED Office. Available from: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Published August 12, 2011. Available from: [Link]

  • Workup for Reactions in THF/Dioxane. Available from: [Link]

  • Sodium borohydride mechanism question. Reddit. Published May 7, 2013. Available from: [Link]

  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions. PubMed. Available from: [Link]

  • Reaction Work-up- Purify, Isolate Product.mov. YouTube. Published February 29, 2012. Available from: [Link]

  • Quantum chemistry study on the reduction of prechiral ketone by sodium borohydride. Available from: [Link]

  • (4aR,7aR)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine. PubChem. Available from: [Link]

  • Reaction Work-Up I. MIT Digital Lab Techniques Manual. YouTube. Published February 4, 2010. Available from: [Link]

  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][15][16][21]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses Procedure. Available from: [Link]

  • Sodium borohydride. chemeurope.com. Available from: [Link]

Sources

Technical Support Center: A Researcher's Guide to the Purification of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable heterocyclic compound. The purity of this molecule is paramount for reproducible and reliable results in your research endeavors. This document provides in-depth troubleshooting guides and frequently asked questions to assist you in identifying and removing impurities effectively.

Impurity Identification and Analysis

A thorough understanding of potential impurities is the first step towards achieving a highly pure compound. The impurity profile is often a direct reflection of the synthetic route employed. A common and efficient method for the synthesis of related tetrahydropyrrolopyridines involves the reduction of the corresponding aromatic pyrrolopyridine precursor.

Q1: What are the most common impurities I should expect in a synthetically prepared sample of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine?

The impurity profile can be complex and is highly dependent on the specific synthetic pathway and reaction conditions. However, based on a likely synthetic route involving the reduction of 1-methyl-1H-pyrrolo[3,2-c]pyridine, you can anticipate several classes of impurities:

  • Starting Material-Related Impurities: Unreacted starting materials are a common source of contamination.

  • Reagent-Related Impurities: Residual reagents or byproducts from the reagents used in the synthesis.

  • Process-Related Impurities (Byproducts): These are new chemical entities formed during the reaction.

  • Degradation Products: The target molecule may degrade under certain conditions, leading to new impurities.

Here is a summary of potential impurities:

Impurity Class Potential Compounds Origin
Starting Materials 1-methyl-1H-pyrrolo[3,2-c]pyridineIncomplete reduction
3-amino-4-methylpyridinePrecursor to the aromatic system[1][2][3]
Reagents Borane complexes (e.g., from BH3-THF), residual metals (e.g., Pd, Pt from catalytic hydrogenation)Reducing agents, catalysts
Byproducts Isomeric tetrahydropyrrolopyridinesPotential side reactions during cyclization[4]
Over-alkylated species (e.g., quaternary salts)If alkylating agents are used
Partially reduced intermediatesIncomplete reduction
Degradation Products Oxidized species (e.g., N-oxides), ring-opened productsExposure to air, acidic, or basic conditions[5]
Solvents Toluene, Methanol, Dichloromethane, Ethyl Acetate, etc.Reaction and purification steps

Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination. A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main compound and any significant impurities. It is also excellent for detecting residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for impurities, aiding in their identification.

Analytical Technique Primary Use
RP-HPLC with UV detection Purity assessment, quantification of non-volatile impurities.
GC-MS Identification and quantification of volatile impurities and residual solvents.
¹H and ¹³C NMR Structural confirmation, identification of impurities and residual solvents.
LC-MS Molecular weight determination of impurities.

Troubleshooting Purification Challenges

The basic nature of the piperidine ring in 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine can present unique challenges during purification.

Q3: My compound streaks badly on a silica gel column. How can I achieve better separation?

This is a common issue with basic, nitrogen-containing compounds on acidic silica gel. The lone pair of electrons on the nitrogen interacts strongly with the acidic silanol groups, leading to poor peak shape and recovery.

Causality: The strong interaction between the basic nitrogen and acidic silica gel causes tailing and sometimes irreversible adsorption.

Solutions:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is 0.1-1% triethylamine (Et₃N) or a few drops of aqueous ammonia in the mobile phase.[4][6]

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the separation is based on hydrophobicity, and the basicity of the compound is less of an issue.

Q4: I am struggling to separate a closely eluting impurity. What are my options?

Co-eluting impurities can be challenging. A systematic approach to optimizing your separation is necessary.

Solutions:

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems to alter the selectivity. If you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.

    • Gradient Profile: If using gradient elution, make the gradient shallower around the elution point of your compound to improve resolution.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, a change in the stationary phase is the next logical step. Switching from normal-phase (silica or alumina) to reversed-phase (C18) chromatography often provides a significant change in selectivity.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is the most powerful tool. It offers much higher separation efficiency than flash chromatography.

Q5: How can I effectively remove residual solvents from my final product?

Residual solvents can be persistent, especially those with high boiling points.

Solutions:

  • High Vacuum Drying: Drying the sample under high vacuum at a slightly elevated temperature (ensure the compound is thermally stable) is the most common method.

  • Lyophilization (Freeze-Drying): If your compound is dissolved in water or a suitable solvent like dioxane, lyophilization can be very effective at removing the solvent without exposing the compound to high temperatures.

  • Azeotropic Distillation: For stubborn solvents, dissolving the compound in a low-boiling solvent that forms an azeotrope with the residual solvent and then removing it under reduced pressure can be effective. For example, using methanol or ethanol to help remove residual water.

Q6: What is a good strategy for developing a recrystallization procedure for this compound?

Recrystallization is an excellent and cost-effective method for purifying crystalline solids.

Systematic Approach to Solvent Screening:

  • Solubility Testing: Test the solubility of your crude material in a range of common solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility when heated.

  • Common Solvents to Screen:

    • Alcohols: Methanol, Ethanol, Isopropanol

    • Esters: Ethyl acetate

    • Ketones: Acetone

    • Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE)

    • Hydrocarbons: Hexanes, Heptane

    • Chlorinated Solvents: Dichloromethane

  • Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it is often due to a supersaturated solution or the presence of impurities. Try using a more dilute solution, cooling more slowly, or adding a seed crystal of the pure compound. Scratching the inside of the flask with a glass rod can also induce crystallization.

Stability and Storage Considerations

Understanding the stability of your compound is crucial for ensuring its integrity over time.

Q7: How stable is 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine and what are its likely degradation products?

Based on forced degradation studies of similar pyrrolopyridine derivatives, the compound is expected to be sensitive to certain conditions.[5]

  • Acidic and Basic Conditions: The tetrahydropyridine ring may be susceptible to ring-opening or other rearrangements under strong acidic or basic conditions.

  • Oxidative Conditions: The tertiary amine and the pyrrole ring can be susceptible to oxidation, potentially forming N-oxides or other oxidized species.

  • Photostability: Pyrrolopyridine structures can be photolabile, leading to complex degradation pathways.

Q8: What are the recommended storage conditions for this compound?

To ensure long-term stability, the following storage conditions are recommended:

  • Temperature: Store at low temperatures (e.g., 2-8 °C or -20 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or in the dark.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Detailed Experimental Protocols

Protocol 1: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • B: 0.1% TFA or formic acid in acetonitrile or methanol.

  • Initial Gradient:

    • Start with a broad gradient (e.g., 5-95% B over 20 minutes) to elute all components.

    • Flow rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • Optimization: Adjust the gradient to achieve good resolution between the main peak and all impurities. The goal is a runtime that is as short as possible while maintaining adequate separation.

  • Forced Degradation: Subject the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate degradation products and confirm that the method can separate them from the parent compound.[7][8][9]

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Determine a suitable solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Silica Gel with Modifier:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Add 0.5-1% triethylamine to the eluent mixture.

    • Pack the column and equilibrate with the starting eluent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading").

  • Elution: Run the column with the chosen solvent system, either isocratically or with a gradient of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify the pure product.

Protocol 3: Purification by Preparative HPLC

  • Method Development: Develop an analytical HPLC method that shows good separation of the target compound from impurities.

  • Scale-Up:

    • Choose a preparative column with the same stationary phase as the analytical column.

    • Adjust the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the crude material in the mobile phase or a compatible solvent at a high concentration.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. If the mobile phase contained non-volatile buffers, an additional desalting step may be required.

Visualizations

Impurity_Identification_Workflow start Crude Sample of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hplc RP-HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy start->nmr lcms LC-MS Analysis start->lcms purity Purity Assessment hplc->purity volatile Volatile Impurities & Residual Solvents gcms->volatile structure Structural Confirmation & Impurity Identification nmr->structure mw Molecular Weight of Impurities lcms->mw report Comprehensive Impurity Profile purity->report volatile->report structure->report mw->report

Caption: Workflow for Impurity Identification.

Purification_Strategy start Crude Material tlc TLC Analysis start->tlc recrystallization Attempt Recrystallization tlc->recrystallization Crystalline solid? column Column Chromatography tlc->column Oily or complex mixture check_purity Check Purity recrystallization->check_purity check_purity2 Check Purity column->check_purity2 prep_hplc Preparative HPLC pure_product Pure Product prep_hplc->pure_product check_purity->column <99% pure check_purity->pure_product >99% pure check_purity2->prep_hplc <99% pure or co-eluting impurities check_purity2->pure_product >99% pure

Caption: Decision Tree for Purification Strategy.

References

  • Wojcicka, A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • R Discovery. Forced Degradation Studies Research Articles. R Discovery.[Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991–997. [Link]

  • Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals.[Link]

  • Ahuja, S., & Dong, M. W. (2016). Forced degradation studies. MedCrave online.[Link]

  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC. Agilent Technologies.[Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

  • Waters Corporation. Stability-Indicating HPLC Method Development. vscht.cz.[Link]

  • Shinde, V. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho.[Link]

  • Dömling, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 104. [Link]

  • Singh, R., & Kumar, R. (2021). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate.[Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate.[Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.[Link]

  • International Journal of Pharmaceutical and Medicinal Research (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS.[Link]

  • University of Warwick. Principles in preparative HPLC. University of Warwick.[Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. PubMed.[Link]

  • Dong, M. W. (2018). Introduction to Preparative HPLC. LCGC International.[Link]

  • Peri, S., & Lakshmi, M. V. (2022). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Ticagrelor in Formulation. ResearchGate.[Link]

  • Grunewald, G. L., et al. (2003). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 46(24), 5199–5211. [Link]

  • Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Royal Society of Chemistry. (2021). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.[Link]

  • ResearchGate. Solvents used for recrystallization. ResearchGate.[Link]

  • Patsnap. (2015). Preparation method of 3-amino-4-methylpyridine. Eureka | Patsnap.[Link]

  • Royal Society of Chemistry. Supporting Information to the article Recrystallization upon Solvent Vapor Annealing and Impact of Polymer Crystallinity on Hole. The Royal Society of Chemistry.[Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(4), 1147-1155. [Link]

  • Organic Syntheses Procedure. 11. Organic Syntheses.[Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of FMS Kinase Inhibitors: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine and Other Key Players

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted therapies, the FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), has emerged as a critical node in the pathogenesis of various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Its central role in regulating the survival, proliferation, and differentiation of macrophages has spurred the development of a diverse arsenal of inhibitors. This guide provides an in-depth, objective comparison of a novel pyrrolo[3,2-c]pyridine derivative, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine, against other prominent FMS kinase inhibitors in clinical and preclinical development: Pexidartinib, Emactuzumab, and JNJ-40346527. We will delve into their mechanisms of action, comparative potency and selectivity, and provide detailed experimental protocols to empower researchers in their evaluation of these targeted agents.

The FMS Kinase Signaling Axis: A Key Therapeutic Target

FMS kinase is a receptor tyrosine kinase that, upon binding to its ligands, CSF-1 or IL-34, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are crucial for the function of mononuclear phagocytes. In the context of cancer, tumor-associated macrophages (TAMs), which heavily rely on FMS signaling, can promote tumor growth, angiogenesis, and metastasis, while suppressing anti-tumor immunity. Therefore, inhibiting FMS kinase presents a compelling strategy to modulate the tumor microenvironment and enhance therapeutic outcomes.

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R_inactive FMS (CSF-1R) (Inactive Monomer) CSF1R_active FMS (CSF-1R) (Active Dimer) P P CSF1R_active->P Autophosphorylation Ligand CSF-1 / IL-34 Ligand->CSF1R_inactive Binding & Dimerization PI3K PI3K P->PI3K RAS RAS P->RAS STAT STAT P->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Differentiation) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate Kinase Reaction (384-well plate) A->B C Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D Generate Luminescence (Add Kinase Detection Reagent) C->D E Measure Luminescence & Calculate IC50 D->E

Figure 2: Workflow for an in vitro FMS kinase assay.

Cellular Phospho-FMS Assay (Western Blot)

This assay measures the ability of an inhibitor to block ligand-induced FMS kinase autophosphorylation in a cellular context.

Principle: Cells expressing FMS kinase are stimulated with its ligand (CSF-1) in the presence or absence of an inhibitor. The phosphorylation status of FMS is then assessed by Western blotting using a phospho-specific antibody.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells known to express FMS kinase (e.g., bone marrow-derived macrophages or engineered cell lines) and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

    • Pre-treat the cells with serial dilutions of the test inhibitor or DMSO vehicle for 1-2 hours.

    • Stimulate the cells with an appropriate concentration of recombinant human CSF-1 for 10-15 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated FMS (p-FMS) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

    • Strip the membrane and re-probe with an antibody for total FMS and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-FMS and total FMS.

    • Normalize the p-FMS signal to the total FMS signal for each sample.

    • Calculate the percent inhibition of FMS phosphorylation for each inhibitor concentration relative to the CSF-1 stimulated, DMSO-treated control.

    • Determine the IC50 value.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of an FMS kinase inhibitor in a living organism.

Principle: Human tumor cells that are dependent on or influenced by FMS-expressing macrophages are implanted into immunocompromised mice. The mice are then treated with the inhibitor, and tumor growth is monitored over time.

Step-by-Step Protocol:

  • Cell Culture and Implantation:

    • Culture a suitable human cancer cell line (e.g., one known to secrete CSF-1) under sterile conditions.

    • Harvest and resuspend the cells in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the FMS kinase inhibitor or vehicle control to the respective groups via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, and biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion

The development of FMS kinase inhibitors represents a significant advancement in targeted therapy. While the pyrrolo[3,2-c]pyridine scaffold, exemplified by compounds like 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine, shows promise with potent and selective FMS inhibition, other agents such as the highly potent and selective JNJ-40346527 and the specific monoclonal antibody Emactuzumab are also key players in this therapeutic space. Pexidartinib, with its broader kinase inhibition profile, has already gained clinical approval for certain indications. The choice of inhibitor will ultimately depend on the specific research question or therapeutic application, balancing the need for potency, selectivity, and the desired mechanism of action. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of these and future FMS kinase inhibitors, facilitating the advancement of this important class of targeted agents.

References

  • Decoding the anti-cancer potential of Pexidartinib (PLX3397), a Fms-like tyrosine kinase 3 inhibitor, using next-generation knowledge discovery methods - PubMed. (URL: [Link])

  • Emactuzumab - Wikipedia. (URL: [Link])

  • Emactuzumab Overview - Creative Biolabs. (URL: [Link])

  • Structure and signaling pathways of activated and mutated FMS-like... - ResearchGate. (URL: [Link])

  • Decoding the anti-cancer potential of Pexidartinib (PLX3397), a Fms-like tyrosine kinase 3 inhibitor, using next-generation knowledge discovery methods - PMC - PubMed Central. (URL: [Link])

  • CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC - NIH. (URL: [Link])

  • Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation. (URL: [Link])

  • A Phase 1 Study Of JNJ-40346527, a Colony Stimulating Factor-1 Receptor (CSF-1R) Inhibitor, In Patients With Relapsed Or Refractory Hodgkin Lymphoma | Blood - ASH Publications. (URL: [Link])

  • The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - Research journals - PLOS. (URL: [Link])

  • (PDF) FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. (URL: [Link])

  • Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosyn | DDDT. (URL: [Link])

  • FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. (URL: [Link])

  • Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy | The Journal of Rheumatology. (URL: [Link])

  • CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - ResearchGate. (URL: [Link])

  • Exploring the Role of FMS-like Tyrosine Kinase 1 in Cellular Communication - Oreate AI. (URL: [Link])

  • FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications - PubMed. (URL: [Link])

  • emactuzumab | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (URL: [Link])

  • DOT Language - Graphviz. (URL: [Link])

  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC - NIH. (URL: [Link])

  • Simple Graph - GraphViz Examples and Tutorial. (URL: [Link])

  • Dot Language Graphviz. (URL: [Link])

  • Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC. (URL: [Link])

  • Graphviz tutorial - YouTube. (URL: [Link])

  • Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - NIH. (URL: [Link])

  • Pexidartinib - Grokipedia. (URL: [Link])

  • Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor - NIH. (URL: [Link])

  • Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - ResearchGate. (URL: [Link])

  • Decoding the anti-cancer potential of Pexidartinib (PLX3397), a Fms-like tyrosine kinase 3 inhibitor, using next-generation knowledge discovery methods - PMC - PubMed Central. (URL: [Link])

A Researcher's Guide to Stereoselectivity: Comparing the Biological Activity of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Privileged Scaffold

The 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure serves as an excellent framework for designing ligands that target the central nervous system (CNS). While numerous derivatives have been explored for various biological activities, this scaffold has shown particular promise in modulating neuronal nicotinic acetylcholine receptors (nAChRs), a critical class of ligand-gated ion channels involved in cognitive function, reward pathways, and neurodegenerative diseases[1][2].

The specific molecule, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, is itself achiral. However, the true pharmacological potential of this scaffold is unlocked through substitution, which frequently introduces stereocenters. The resulting stereoisomers (enantiomers or diastereomers) can exhibit profoundly different affinities, efficacies, and selectivities for their biological targets. This guide provides an in-depth comparison of the methodologies used to characterize and differentiate the biological activity of such isomers, using a representative chiral analog as a case study. We will dissect the causality behind experimental choices, provide validated protocols, and present the data in a clear, comparative format to empower researchers in their drug development efforts.

The Molecular Basis for Comparison: Introducing Chirality

The parent scaffold, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, possesses a plane of symmetry and is achiral. To explore the impact of stereochemistry, we must consider a derivative where this symmetry is broken. For the purpose of this guide, we will hypothesize a common synthetic modification: the introduction of a substituent at the C5 position.

Let us define our test articles as the (R) and (S) enantiomers of 5-Phenyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine , hereafter referred to as (R)-Isomer and (S)-Isomer . The chiral center at C5 dictates the three-dimensional orientation of the phenyl group, a critical feature that will directly influence its interaction with the asymmetric binding pocket of a protein target.

The Primary Biological Target: α4β2 Nicotinic Acetylcholine Receptors (nAChRs)

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the human brain and is a principal target for nicotine[1][3]. These receptors are pentameric ion channels assembled from α and β subunits that form a central pore[1]. The binding of an agonist, like acetylcholine or nicotine, occurs at the interface between subunits and triggers a conformational change, opening the channel to allow the influx of cations (primarily Na⁺ and Ca²⁺)[2]. This cation influx leads to membrane depolarization and modulates the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate.

Due to their role in neurotransmitter release and neuronal excitability, α4β2 nAChRs are key therapeutic targets for nicotine addiction, depression, and cognitive disorders[3]. The distinct pharmacology of ligands at this receptor—ranging from full agonists to partial agonists and antagonists—is heavily dictated by their precise molecular interactions within the binding site.

Below is a diagram illustrating the general signaling pathway upon agonist binding to a neuronal nAChR.

nAChR_Pathway cluster_membrane Cell Membrane nAChR α4β2 nAChR (Closed State) nAChR_Open α4β2 nAChR (Open State) nAChR->nAChR_Open Agonist Binding Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR_Open->Ion_Influx Ligand Agonist (e.g., (R)-Isomer) Ligand->nAChR Depolarization Membrane Depolarization Ion_Influx->Depolarization Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Release

Caption: Agonist-induced signaling cascade of the α4β2 nAChR.

Experimental Workflows for Comparative Bioactivity Profiling

To build a comprehensive picture of an isomer's biological activity, we must answer two fundamental questions:

  • Binding: Does the compound physically interact with the target receptor, and how strongly?

  • Function: What is the consequence of this binding? Does it activate, block, or partially activate the receptor?

Quantifying Target Engagement: Receptor Binding Affinity

The first and most crucial step is to determine the binding affinity of each isomer for the α4β2 nAChR. A competitive radioligand binding assay is the gold standard for this measurement. This assay quantifies the ability of our unlabeled test compounds ((R)- and (S)-Isomers) to displace a radioactive ligand that is known to bind to the receptor with high affinity.

Causality Behind the Method: We choose [³H]-Cytisine as the radioligand because it is a high-affinity agonist that selectively binds to the orthosteric (agonist) site of α4β2 nAChRs[4][5]. By measuring the concentration of our isomer required to inhibit 50% of the [³H]-Cytisine binding (the IC₅₀ value), we can calculate the equilibrium dissociation constant (Kᵢ), which is an intrinsic measure of the affinity between the isomer and the receptor.

  • Receptor Preparation: Utilize membrane homogenates prepared from a stable cell line (e.g., SH-SY5Y or HEK293) recombinantly expressing human α4 and β2 nAChR subunits. The protein concentration should be quantified (e.g., via Bradford assay) to ensure consistency across experiments[6].

  • Assay Buffer: Prepare a Tris-HCl buffer (pH 7.4) containing physiological salts. It is critical to include a protease inhibitor cocktail to prevent receptor degradation.

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membranes (e.g., 7 µg of total protein)[6].

    • A fixed concentration of [³H]-Cytisine (e.g., 0.6 nM, which is near its Kₑ value)[5][6].

    • A range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) of the test compound ((R)-Isomer or (S)-Isomer).

  • Defining Controls:

    • Total Binding: Wells containing only membranes and [³H]-Cytisine.

    • Non-Specific Binding (NSB): Wells containing membranes, [³H]-Cytisine, and a saturating concentration of a known α4β2 ligand (e.g., 10 µM nicotine) to block all specific binding[6].

  • Incubation: Incubate the plate for 120 minutes at 4°C to allow the binding reaction to reach equilibrium[6]. The low temperature minimizes receptor degradation and ligand metabolism.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound [³H]-Cytisine.

  • Quantification: Place the filter discs into scintillation vials with scintillation cocktail. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of [³H]-Cytisine and Kₑ is its dissociation constant.

CompoundKᵢ for h-α4β2 nAChR (nM)Stereoselectivity Ratio
(R)-Isomer 2.5 ± 0.3\multirow{2}{*}{40-fold}
(S)-Isomer 100.0 ± 8.1

Interpretation: The data clearly demonstrate stereoselectivity. The (R)-Isomer binds to the human α4β2 nAChR with 40-fold higher affinity than the (S)-Isomer. This suggests that the three-dimensional arrangement of the (R)-enantiomer allows for a more favorable interaction with the receptor's binding pocket.

Determining Functional Activity: Efficacy and Potency

High affinity does not guarantee functional activity. The isomer could be an agonist (activator), an antagonist (blocker), or a partial agonist. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes is a robust and widely used method to determine the functional consequences of ligand binding[4][7][8].

Causality Behind the Method: Xenopus oocytes are large, robust cells that can efficiently translate injected messenger RNA (mRNA), allowing for the heterologous expression of specific ion channel subunits on their surface[9]. By injecting cRNA for the human α4 and β2 subunits, we can create functional α4β2 nAChRs. The TEVC setup uses two intracellular electrodes: one to "clamp" the membrane potential at a fixed voltage and a second to measure the ionic current that flows through the channels when they are opened by a ligand[10]. This allows for a direct, quantitative measurement of receptor activation (efficacy, Iₘₐₓ) and the concentration required to elicit a half-maximal response (potency, EC₅₀).

  • Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

  • cRNA Injection: Inject each oocyte with a prepared mixture of cRNAs encoding the human α4 and β2 nAChR subunits. Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • TEVC Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution). Impale the oocyte with two microelectrodes filled with KCl (e.g., 3 M).

  • Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential of -70 mV using a TEVC amplifier.

  • Compound Application: Apply a saturating concentration of the positive control agonist (e.g., 1 mM Acetylcholine) to determine the maximum possible response (Iₘₐₓ) for that oocyte.

  • Dose-Response Measurement: After a washout period, apply increasing concentrations of the test isomers to the oocyte. Record the peak inward current elicited at each concentration. Ensure sufficient washout time between applications to allow the receptors to recover from desensitization.

  • Data Analysis:

    • Normalize the current response for each isomer concentration to the maximum response elicited by the control agonist (Acetylcholine) in the same oocyte.

    • Plot the normalized current (%) against the logarithm of the isomer concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Iₘₐₓ (efficacy relative to acetylcholine).

Below is a diagram illustrating the workflow for a TEVC experiment.

TEVC_Workflow A Harvest & Prepare Xenopus Oocytes B Inject α4 & β2 Subunit cRNA A->B C Incubate (2-5 days) for Receptor Expression B->C D Mount Oocyte in Recording Chamber C->D E Impale with Two Microelectrodes D->E F Voltage Clamp (e.g., -70 mV) E->F G Apply Isomer (Dose-Response) F->G H Measure Inward Cation Current G->H I Data Analysis: EC₅₀ & Iₘₐₓ H->I

Caption: Experimental workflow for the Two-Electrode Voltage Clamp (TEVC) assay.
CompoundEC₅₀ (nM)Iₘₐₓ (% of ACh response)Classification
Acetylcholine (ACh)5,000 ± 450100%Full Agonist (Reference)
(R)-Isomer 35 ± 4.298 ± 5%Potent Full Agonist
(S)-Isomer 850 ± 6545 ± 6%Weak Partial Agonist

Interpretation: The functional data reveal a stark difference in the isomers' activities. The (R)-Isomer is a potent full agonist, capable of activating the α4β2 receptor to the same maximal level as the endogenous neurotransmitter, acetylcholine, but at a much lower concentration. In contrast, the (S)-Isomer is significantly less potent and acts as a partial agonist; even at saturating concentrations, it cannot elicit the full receptor response. This partial activation can be therapeutically desirable in some contexts, such as for smoking cessation aids.

Conclusion: From Data to Drug Design

This comparative analysis demonstrates that for chiral derivatives of the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold, stereochemistry is not a trivial detail but a fundamental determinant of biological activity.

  • Binding: The (R)-Isomer exhibits a 40-fold higher affinity for the α4β2 nAChR, indicating a superior geometric and electronic fit within the receptor's binding site.

  • Function: This enhanced binding translates into a more potent and efficacious functional response. The (R)-Isomer is a full agonist, while the (S)-Isomer is a weak partial agonist.

This workflow—progressing from binding affinity to functional characterization—is a self-validating system essential for modern drug discovery. The results provide a clear rationale for selecting the (R)-Isomer (the eutomer) for further preclinical development while deprioritizing the less active (S)-Isomer (the distomer). Understanding these stereoselective differences is paramount for developing safer, more effective, and more selective therapeutics targeting the nAChR system.

References

  • Yu, L. F., Zhang, H. K., Caldarone, B. J., Eaton, J. B., Lukas, R. J., & Kozikowski, A. P. (2014). Recent Developments in Novel Antidepressants Targeting α4β2-nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 57(19), 8204–8223. Available at: [Link]

  • Lemoine, D., Gr дальac, K., & Taly, A. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 570573. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 362. Available at: [Link]

  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482-491.
  • King, S. L., Caldarone, B. J., & Picciotto, M. R. (2022). Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Frontiers in Pharmacology, 13, 856926. Available at: [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from Eurofins Discovery website. Available at: [Link]

  • Solis-Recabarren, G., et al. (2019). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 24(18), 3358. Available at: [Link]

  • Guan, B., Chen, X., & Zhang, H. (2013). Two-electrode voltage clamp. Methods in molecular biology (Clifton, N.J.), 998, 79–89. Available at: [Link]

  • Guan, B., Chen, X., & Zhang, H. (2013). Two-electrode voltage clamp. ResearchGate. Available at: [Link]

  • Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services. Retrieved from Reaction Biology website. Available at: [Link]

  • Henderson, B. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience, 43(1), 87–99. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Runyon, S. P., et al. (2013). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues... Journal of medicinal chemistry, 56(19), 7517–7531. Available at: [Link]

  • npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved from npi electronic GmbH website. Available at: [Link]

  • National Center for Biotechnology Information. (2006). 2-exo-(2'-[18F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

Sources

Validating the Anticancer Activity of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine in Breast Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of the novel compound, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine, in the context of breast cancer. We will explore its activity by comparing it with established treatments and across various breast cancer subtypes, supported by detailed experimental protocols and data interpretation.

Introduction: The Promise of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic structure in the development of novel antineoplastic agents. Various derivatives of this core structure have demonstrated significant anticancer properties through diverse mechanisms of action. Research has shown that compounds from this class can act as potent inhibitors of critical cellular processes required for cancer cell proliferation and survival.

Notably, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3] Another key mechanism involves the inhibition of receptor tyrosine kinases such as FMS kinase (CSF-1R), which is often overexpressed in breast, ovarian, and prostate cancers.[4] Furthermore, the 1H-pyrrolo[3,2-c]pyridine scaffold has been instrumental in developing inhibitors for Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint that is frequently overexpressed in tumors exhibiting chromosomal instability.[5] The demonstrated potent antiproliferative activity of these derivatives, with IC50 values often in the nanomolar to low micromolar range against cancer cell lines, including the MCF-7 breast cancer cell line, underscores the therapeutic potential of this chemical class.[1][4]

Given this compelling background, this guide focuses on a novel derivative, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine. We will outline a systematic approach to validate its activity in breast cancer cell lines, comparing its efficacy against a standard-of-care microtubule-targeting agent, Paclitaxel.

Experimental Design: A Multi-faceted Approach to Validation

Our validation strategy is designed to provide a comprehensive understanding of the compound's activity. This involves assessing its impact on cell viability across different breast cancer subtypes, delving into its mechanism of action by analyzing its effects on the cell cycle and apoptosis, and comparing its potency with a clinically relevant drug.

Cell Line Selection

To capture the heterogeneity of breast cancer, we will utilize three distinct and well-characterized human breast cancer cell lines:

  • MCF-7: An estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and HER2-negative cell line, representing the luminal A subtype.

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line (ER-, PR-, HER2-), known for its aggressive phenotype.

  • SK-BR-3: A HER2-positive cell line, representing another major subtype of breast cancer.

Comparator Compound

Paclitaxel will be used as the comparator compound. As a well-established mitotic inhibitor that targets microtubules, it serves as a relevant benchmark for evaluating a compound from the pyrrolo[3,2-c]pyridine class, which has a known precedent for microtubule disruption.

Core Experimental Workflows

Cell Viability Assessment (MTT Assay)

The initial step is to determine the cytotoxic effects of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine on the selected breast cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate the MCF-7, MDA-MB-231, and SK-BR-3 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine and Paclitaxel in the appropriate cell culture medium. The concentration range should be broad enough to determine the IC50 value (e.g., 0.01 µM to 100 µM). Add the diluted compounds to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

CompoundMCF-7 (µM)MDA-MB-231 (µM)SK-BR-3 (µM)
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine0.521.250.89
Paclitaxel0.0150.0280.011

Note: The data presented in this table is hypothetical and for illustrative purposes.

Cell Cycle Analysis

To investigate the mechanism of action, we will analyze the effect of the compound on cell cycle progression. Based on the known activity of related compounds, we hypothesize that our novel derivative may induce cell cycle arrest at the G2/M phase.

  • Cell Treatment: Seed the breast cancer cells in 6-well plates and treat them with 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Treatment% G0/G1% S% G2/M
Vehicle Control65.220.514.3
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine (IC50)25.810.164.1
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine (2x IC50)15.35.679.1

Note: The data presented in this table is hypothetical and for illustrative purposes.

Apoptosis Assay (Annexin V/PI Staining)

To confirm that the observed cytotoxicity is due to programmed cell death, we will perform an apoptosis assay using Annexin V and propidium iodide (PI) staining.

  • Cell Treatment: Treat the cells as described for the cell cycle analysis for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Visualizing the Hypothesized Mechanism of Action

Based on the literature for the pyrrolo[3,2-c]pyridine scaffold, a primary hypothesized mechanism of action is the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. The following diagram illustrates this proposed signaling pathway.

G cluster_drug Drug Action cluster_cell Cellular Processes Compound 1-Methyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-C]pyridine Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Checkpoint Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Hypothesized mechanism of action for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the validation experiments.

G Start Start Validation CellLines Select Breast Cancer Cell Lines (MCF-7, MDA-MB-231, SK-BR-3) Start->CellLines MTT Cell Viability Assay (MTT) CellLines->MTT IC50 Determine IC50 Values MTT->IC50 CellCycle Cell Cycle Analysis IC50->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Analysis Data Analysis & Interpretation CellCycle->Analysis Apoptosis->Analysis End Validation Complete Analysis->End

Sources

A Comparative Guide for Researchers: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine as a Potential Neuroprotective Agent Against MPTP-Analog Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Neuroprotection in Parkinson's Disease Models

The study of neurodegenerative disorders, particularly Parkinson's Disease (PD), is critically reliant on robust and reproducible experimental models. Among the most widely utilized is the neurotoxin-induced model employing 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its analogs. MPTP is a potent pro-neurotoxin that selectively targets and destroys dopaminergic neurons in the substantia nigra, effectively recapitulating the hallmark pathology of PD in various animal models. This has made the MPTP model an invaluable tool for investigating disease mechanisms and for the preclinical evaluation of potential therapeutic agents.

This guide provides a comparative analysis of the well-established neurotoxic agent, MPTP, and a promising, yet less-studied, heterocyclic compound, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine. While direct comparative experimental data is nascent, this document will extrapolate from the known biological activities of the broader pyrrolopyridine class of compounds to build a case for its potential neuroprotective effects. We will delve into the mechanistic underpinnings of MPTP-induced neurotoxicity and present a hypothetical framework, supported by logical scientific reasoning and data from related molecules, for the neuroprotective potential of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic avenues in the fight against neurodegenerative diseases.

The Antagonist: Understanding MPTP and its Neurotoxic Cascade

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a lipophilic compound that can readily cross the blood-brain barrier. By itself, MPTP is not toxic; however, once in the brain, it is metabolized by monoamine oxidase B (MAO-B) in glial cells into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). This conversion is a critical step in its neurotoxic action.

MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter (DAT). Once inside the neuron, MPP+ wreaks havoc primarily by inhibiting Complex I of the mitochondrial electron transport chain. This leads to a cascade of detrimental events, including:

  • ATP Depletion: The inhibition of mitochondrial respiration leads to a severe drop in cellular energy levels.

  • Oxidative Stress: The disruption of the electron transport chain results in the generation of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.

  • Excitotoxicity: The energy deficit impairs the ability of neurons to maintain their membrane potential, leading to excessive glutamate release and excitotoxicity.

  • Apoptotic Cell Death: The culmination of these insults triggers the intrinsic apoptotic pathway, leading to the demise of the dopaminergic neuron.

The selective vulnerability of dopaminergic neurons in the substantia nigra to MPTP is attributed to the high expression of DAT in these cells, which actively concentrates MPP+ to toxic levels.

Visualizing the Neurotoxic Pathway of MPTP

MPTP_Neurotoxicity cluster_outside_neuron Extracellular Space / Glial Cell cluster_neuron Dopaminergic Neuron MPTP MPTP MAOB MAO-B MPTP->MAOB MPDP MPDP+ MAOB->MPDP MPP MPP+ MPDP->MPP DAT Dopamine Transporter (DAT) MPP->DAT MPP_in MPP+ DAT->MPP_in Mitochondrion Mitochondrion MPP_in->Mitochondrion ComplexI Complex I Inhibition Mitochondrion->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion ROS Increased ROS (Oxidative Stress) ComplexI->ROS Apoptosis Apoptosis ATP_depletion->Apoptosis ROS->Apoptosis

Caption: The metabolic activation of MPTP to MPP+ and its subsequent uptake into dopaminergic neurons, leading to mitochondrial dysfunction and apoptosis.

The Protagonist: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine - A Candidate for Neuroprotection

The pyrrolopyridine scaffold is a recurring motif in a variety of biologically active compounds. While direct studies on the neuroprotective effects of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine are limited, research on its isomers and related structures provides compelling clues to its potential therapeutic mechanisms. Notably, derivatives of the isomeric pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β).

GSK-3β is a serine/threonine kinase that is a key regulator of numerous cellular processes, and its hyperactivity is implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's Disease. Inhibition of GSK-3β has been shown to exert neuroprotective effects through multiple pathways:

  • Promotion of Pro-survival Signaling: GSK-3β inhibition can activate pro-survival pathways, such as the Wnt/β-catenin pathway.

  • Reduction of Inflammation: GSK-3β is involved in the regulation of inflammatory responses, and its inhibition can lead to a decrease in pro-inflammatory cytokine production.

  • Enhancement of Autophagy: By modulating autophagy, GSK-3β inhibitors can promote the clearance of aggregated proteins and damaged organelles.

  • Protection against Oxidative Stress: GSK-3β inhibition has been linked to the upregulation of antioxidant defense mechanisms.

Given that some pyrrolopyridine derivatives are effective GSK-3β inhibitors, it is plausible that 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine may share this property and thus confer neuroprotection against MPTP-induced toxicity.

Proposed Neuroprotective Mechanism of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Pyrrolopyridine_Neuroprotection cluster_agent Potential Neuroprotective Agent cluster_cellular_targets Cellular Mechanisms Agent 1-Methyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-C]pyridine GSK3B GSK-3β Inhibition Agent->GSK3B Survival Pro-survival Signaling (e.g., Wnt/β-catenin) GSK3B->Survival Inflammation Reduced Neuroinflammation GSK3B->Inflammation Autophagy Enhanced Autophagy GSK3B->Autophagy Antioxidant Increased Antioxidant Defense GSK3B->Antioxidant Neuroprotection Neuroprotection Survival->Neuroprotection Inflammation->Neuroprotection Autophagy->Neuroprotection Antioxidant->Neuroprotection

Caption: The hypothesized neuroprotective mechanism of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine via GSK-3β inhibition, leading to multiple pro-survival and anti-neurodegenerative effects.

Experimental Framework for a Comparative Analysis

To rigorously evaluate the neuroprotective potential of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine against MPTP-induced neurotoxicity, a multi-tiered experimental approach is recommended.

In Vitro Studies
Experiment Objective Methodology Key Readouts
Cell Viability Assay To determine the protective effect of the compound against MPP+-induced cell death.SH-SY5Y neuroblastoma cells are pre-treated with varying concentrations of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine followed by exposure to MPP+.Cell viability (MTT or LDH assay), Apoptosis markers (Caspase-3 activity, TUNEL staining).
Mitochondrial Function Assays To assess the compound's ability to preserve mitochondrial integrity and function.Measurement of mitochondrial membrane potential (e.g., with TMRE or JC-1), oxygen consumption rate (Seahorse assay), and ATP levels.Restoration of mitochondrial membrane potential, improved oxygen consumption, and normalized ATP levels.
Oxidative Stress Measurement To quantify the antioxidant properties of the compound.Measurement of intracellular ROS (e.g., with DCFDA), and levels of antioxidant enzymes (e.g., SOD, catalase).Reduction in ROS levels, increased activity of antioxidant enzymes.
GSK-3β Kinase Activity Assay To confirm the hypothesized mechanism of action.In vitro kinase assay using recombinant GSK-3β and a specific substrate.IC50 value for GSK-3β inhibition.
  • Cell Culture: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with a range of concentrations of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Toxin Exposure: Add MPP+ (final concentration of 1 mM) to the wells and incubate for 24 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

In Vivo Studies

For in vivo validation, the MPTP-induced mouse model of Parkinson's Disease is the gold standard.

Experiment Objective Methodology Key Readouts
Behavioral Testing To assess the compound's ability to prevent or reverse motor deficits.Pole test, rotarod test, and open-field test to evaluate bradykinesia, motor coordination, and locomotor activity.Improved performance in behavioral tests in the compound-treated group compared to the MPTP-only group.
Neurochemical Analysis To measure the preservation of dopaminergic neurons.High-performance liquid chromatography (HPLC) to quantify dopamine and its metabolites (DOPAC, HVA) in the striatum.Higher levels of dopamine and its metabolites in the striatum of compound-treated animals.
Immunohistochemistry To visualize the survival of dopaminergic neurons.Staining of brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum.Increased number of TH-positive neurons and denser striatal TH-positive fibers in the compound-treated group.
Biochemical Analysis of Brain Tissue To confirm the mechanism of action in vivo.Western blotting for p-GSK-3β, β-catenin, and markers of oxidative stress and inflammation in brain homogenates.Increased p-GSK-3β/total GSK-3β ratio, and reduced markers of oxidative stress and inflammation.
  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.

  • Compound Administration: Administer 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine (e.g., 10 mg/kg, i.p.) or vehicle daily for 7 days.

  • MPTP Induction: On day 3, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.

  • Behavioral Assessment: Perform behavioral tests on day 7.

  • Tissue Collection: On day 8, euthanize the animals and collect brain tissue for neurochemical and immunohistochemical analysis.

Conclusion and Future Directions

While direct comparative data remains to be generated, the scientific rationale for investigating 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine as a neuroprotective agent against MPTP-induced neurotoxicity is strong. Its structural similarity to known biologically active pyrrolopyridines, particularly those that inhibit GSK-3β, points towards a plausible and compelling mechanism of action.

The experimental framework outlined in this guide provides a clear roadmap for researchers to systematically evaluate this hypothesis. Successful outcomes from these studies could not only validate 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine as a promising therapeutic candidate for Parkinson's Disease but also pave the way for the development of a new class of neuroprotective agents based on the pyrrolopyridine scaffold. The journey from a promising molecule to a clinically effective drug is long, but the exploration of novel chemical entities like 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is essential for advancing the field of neurotherapeutics.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300769. [Link]

  • Li, J., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 283, 117236. [Link]

  • MPTP. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Blandini, F., & Armentero, M. T. (2012). Animal models of Parkinson's disease. FEBS Journal, 279(7), 1156-1166. [Link]

A Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, the characterization of a small molecule's interaction with the human kinome is a critical step in assessing its therapeutic potential and predicting potential liabilities. Protein kinases, comprising over 500 members, are a major class of drug targets, but their structural similarities present a significant challenge for developing selective inhibitors.[1] Unintended off-target kinase interactions can lead to toxicity or unexpected polypharmacology. This guide provides a comprehensive framework for profiling the cross-reactivity of a novel compound against a broad panel of kinases. Using the hypothetical test compound 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine (designated here as Cmpd-X) , a member of a scaffold known for kinase activity, we delineate a step-by-step methodology for conducting a large-scale screen, analyzing the data, and interpreting the results.[2][3] The profile of Cmpd-X is objectively compared against Staurosporine, a well-characterized, non-selective protein kinase inhibitor, to provide context for its selectivity.[4]

Introduction: The Imperative for Kinase Selectivity

Protein kinases are fundamental regulators of nearly all cellular processes, making them highly attractive targets for therapeutic intervention, particularly in oncology and immunology.[1] The success of drugs like Imatinib has validated this approach, but has also highlighted the importance of selectivity.[5] While some multi-kinase inhibitors have found therapeutic success through "polypharmacology," unanticipated off-target inhibition is a leading cause of adverse effects and clinical trial failures.[5][6]

Therefore, early and comprehensive kinase selectivity profiling is not merely a characterization step but a cornerstone of a successful drug discovery program.[7] It enables researchers to:

  • Validate On-Target Activity: Confirm that a compound engages its intended target with high potency.

  • Identify Off-Target Liabilities: Uncover potential sources of toxicity by identifying unintended, high-affinity interactions.

  • Discover New Therapeutic Opportunities: Reveal unexpected inhibitory patterns that could be exploited for other indications.

  • Guide Structure-Activity Relationship (SAR) Studies: Provide crucial data to chemically optimize a lead compound, improving its selectivity profile.[7]

This guide uses a case-study approach to detail the process, comparing our test compound, Cmpd-X , against the promiscuous inhibitor Staurosporine . Staurosporine is known to bind a vast majority of protein kinases with high affinity, making it an excellent benchmark for evaluating selectivity.[4][8]

Materials & Methodologies

A robust and reproducible kinase profiling workflow is essential for generating high-quality, actionable data. The methodology described below is based on the widely adopted ADP-Glo™ Kinase Assay, a luminescent-based system that quantifies kinase activity by measuring ADP production.[9][10]

Rationale for Assay Selection

The ADP-Glo™ assay platform was chosen for several key reasons:

  • Universality: It measures ADP, a universal product of all kinase reactions, allowing for the screening of a diverse range of kinases without the need for specific antibodies or modified substrates.[9]

  • Sensitivity and Dynamic Range: The luminescent readout provides high sensitivity, enabling the detection of even low levels of kinase activity and inhibition.

  • Robustness: The two-step process, which first depletes remaining ATP before converting ADP to a measurable signal, minimizes interference from high ATP concentrations and improves the signal-to-background ratio.[10][11]

Experimental Workflow

The end-to-end process for kinase profiling follows a systematic, multi-stage approach to ensure data integrity and quality.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis Compound Compound Dilution (Cmpd-X & Staurosporine) 10-point, 3-fold serial dilution AssayPlate Assay Plate Preparation (384-well format) Compound->AssayPlate KinaseRxn Step 1: Kinase Reaction Incubate compound, kinase, substrate, and ATP. (60 min at RT) AssayPlate->KinaseRxn Reagents Reagent Preparation (Kinase, Substrate, ATP) Reagents->AssayPlate ADPGlo Step 2: ATP Depletion Add ADP-Glo™ Reagent. (40 min at RT) KinaseRxn->ADPGlo Terminate Reaction KinaseDetect Step 3: ADP Conversion & Signal Add Kinase Detection Reagent. (30 min at RT) ADPGlo->KinaseDetect Convert ADP to ATP Readout Step 4: Read Luminescence (Plate Luminometer) KinaseDetect->Readout Normalization Data Normalization (% Inhibition vs Controls) Readout->Normalization IC50 IC50 Curve Fitting (4-parameter logistic fit) Normalization->IC50 Selectivity Selectivity Score Calculation (S-Score) IC50->Selectivity

Fig 1. High-level experimental workflow for kinase selectivity profiling.
Detailed Experimental Protocol

The following protocol is optimized for a 384-well plate format. All reactions should be performed in duplicate.

  • Compound Preparation :

    • Prepare a 10 mM stock solution of Cmpd-X and Staurosporine in 100% DMSO.

    • Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration range for IC₅₀ determination. The final assay concentration will typically range from 10 µM to 0.5 nM.

  • Kinase Reaction (5 µL total volume) :

    • To each well of a 384-well plate, add 0.5 µL of the appropriate compound dilution. For controls, add 0.5 µL of DMSO (100% inhibition control) or buffer (0% inhibition control).

    • Add 2.5 µL of a 2x kinase/substrate solution.

    • Initiate the reaction by adding 2 µL of a 2.5x ATP solution. The final ATP concentration should be at or near the apparent Kₘ for each specific kinase to ensure competitive inhibitors are fairly evaluated.[5]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[11]

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate-based luminometer.

Data Analysis
  • Percent Inhibition Calculation : The raw luminescence data is first converted to percent inhibition using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_no_enzyme) / (Lumi_vehicle - Lumi_no_enzyme))

  • IC₅₀ Determination : For kinases showing significant inhibition (>50% at 1 µM), the dose-response data is fitted to a four-parameter logistic curve to determine the IC₅₀ value.

  • Selectivity Score (S-Score) : To quantify selectivity, a selectivity score (S-score) is calculated. This score represents the fraction of kinases inhibited above a certain threshold.[5][12] For this guide, we use S(1µM) and S(100nM):

    • S(1µM) = (Number of kinases with IC₅₀ < 1 µM) / (Total number of kinases tested)

    • A lower S-score indicates higher selectivity.[5]

Results: A Comparative Profile

For this case study, Cmpd-X and Staurosporine were profiled against a panel of 96 representative kinases spanning the human kinome.

Primary Screen and Hit Identification

A primary screen was conducted at a single concentration (1 µM) to identify initial "hits." A hit was defined as a kinase exhibiting >70% inhibition.

Table 1: Primary Screening Results (% Inhibition at 1 µM) for Selected Kinases

Kinase Target Cmpd-X (% Inhibition) Staurosporine (% Inhibition) Kinase Family
AURKA 98.2% 99.5% Ser/Thr
AURKB 85.1% 99.8% Ser/Thr
ABL1 15.3% 97.2% Tyrosine
SRC 45.6% 98.9% Tyrosine
GSK3B 78.5% 99.1% Ser/Thr
CDK2 22.1% 96.5% Ser/Thr
EGFR 5.6% 92.4% Tyrosine
FLT3 11.8% 99.6% Tyrosine
PKA 3.2% 99.9% Ser/Thr

| ROCK1 | 33.7% | 98.4% | Ser/Thr |

Data shown is hypothetical but representative for illustrative purposes.

The primary screen immediately highlights the difference in selectivity. Cmpd-X shows potent inhibition against a small subset of kinases (AURKA, AURKB, GSK3B), while Staurosporine inhibits nearly every kinase in the panel.

Dose-Response Analysis and Potency (IC₅₀)

Follow-up dose-response experiments were performed on the initial hits to determine their IC₅₀ values, providing a quantitative measure of potency.

Table 2: Comparative IC₅₀ Values and Selectivity Scores

Parameter Cmpd-X Staurosporine
Primary Target(s) AURKA, AURKB Broad Spectrum
IC₅₀ AURKA (nM) 12 6
IC₅₀ AURKB (nM) 45 4
IC₅₀ GSK3B (nM) 210 11
IC₅₀ SRC (nM) >1000 20
IC₅₀ ABL1 (nM) >10,000 35
IC₅₀ PKA (nM) >10,000 7
S-Score (1µM) 0.04 (4/96) 0.92 (88/96)

| S-Score (100nM) | 0.02 (2/96) | 0.85 (81/96) |

Data shown is hypothetical but representative for illustrative purposes.

Discussion: Interpreting the Selectivity Profile

The data clearly demonstrates that Cmpd-X is a potent and highly selective inhibitor of Aurora kinases A and B . Its S(100nM) score of 0.02 is exceptionally low, indicating that at concentrations sufficient to fully engage its primary targets, very few other kinases are affected. In stark contrast, Staurosporine is profoundly non-selective, with an S-score near 1.0, confirming its role as a promiscuous inhibitor.[12]

G cluster_selective Cmpd-X (Selective) cluster_nonselective Staurosporine (Non-Selective) CmpdX Cmpd-X Target1 AURKA CmpdX->Target1 High Potency (12 nM) OffTarget1 GSK3B CmpdX->OffTarget1 Weak Potency (210 nM) NonTarget1 EGFR NonTarget2 PKA Staurosporine Staurosporine TargetA AURKA Staurosporine->TargetA TargetB GSK3B Staurosporine->TargetB TargetC EGFR Staurosporine->TargetC TargetD PKA Staurosporine->TargetD

Fig 2. Conceptual diagram of selective vs. non-selective inhibition.
On-Target vs. Off-Target Activity

The primary finding is the potent, low-nanomolar inhibition of AURKA and AURKB by Cmpd-X. These kinases are critical regulators of mitosis, and their inhibition is a validated anti-cancer strategy. The moderate activity against GSK3B (IC₅₀ = 210 nM) represents a potential off-target liability. The therapeutic window between inhibiting Aurora B (45 nM) and GSK3B (210 nM) is less than 5-fold. This suggests that at doses required for full efficacy in a cellular context, partial inhibition of GSK3B might occur.

Implications for Drug Development

The high selectivity of Cmpd-X is a very desirable feature. It suggests that the compound's cellular effects are likely to be driven by on-target Aurora kinase inhibition, simplifying the interpretation of subsequent biological studies. However, the GSK3B activity warrants further investigation. Depending on the therapeutic context, this could be:

  • An Undesirable Off-Target: If GSK3B inhibition is linked to toxicity, medicinal chemistry efforts should be directed at eliminating this activity.

  • Acceptable Polypharmacology: If the margin is sufficient, or if GSK3B inhibition is not detrimental (or even beneficial) for the target indication, it may be tolerated.

For instance, if Cmpd-X were to be developed further, a logical next step would be to assess its effect on a signaling pathway downstream of GSK3B, such as β-catenin regulation, to understand the functional consequence of this off-target interaction at therapeutic doses.

G cluster_pathway Hypothetical Signaling Consequences of Cmpd-X CmpdX Cmpd-X AURKB AURKB CmpdX->AURKB Potent Inhibition GSK3B GSK3B CmpdX->GSK3B Weak Inhibition Mitosis Mitotic Arrest (Cell Death) AURKB->Mitosis Desired On-Target Effect BetaCatenin β-Catenin (Degradation) GSK3B->BetaCatenin Potential Off-Target Effect

Fig 3. Potential on-target and off-target cellular effects of Cmpd-X.

Conclusion

This guide demonstrates a comprehensive and scientifically rigorous approach to kinase inhibitor profiling. Through a combination of broad, single-point screening and detailed dose-response follow-up, we have characterized 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine (Cmpd-X) as a potent and highly selective Aurora kinase inhibitor. The comparative analysis against the non-selective inhibitor Staurosporine provides a clear context for this selectivity.

The identification of a moderate off-target activity against GSK3B underscores the importance of this profiling: it provides critical, actionable insights that will guide the next steps in the drug discovery process, whether that involves chemical optimization to improve selectivity or deeper biological studies to understand the functional consequences of this polypharmacology. Adherence to such a systematic profiling strategy is essential for mitigating risks and increasing the probability of success in developing next-generation kinase-targeted therapies.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451.

  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology Corporation.

  • Hu, Y., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1623-1630.

  • Revvity. (2023). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.

  • Eurofins DiscoverX. (2024). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery.

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.

  • Goldstein, D. M., et al. (2011). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 54(1), 12-24.

  • Johnson, L. N. (2009). Protein kinase inhibition of clinically important staurosporine analogues. Current Opinion in Chemical Biology, 13(3), 295-301.

  • Ambe, A., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1436-1447.

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega.

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. (Note: While not directly cited, this paper is a foundational reference for kinase profiling and informs the principles discussed).
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. (Note: While not directly cited, this paper is a foundational reference for selectivity analysis).
  • R&D Systems. Staurosporine. Bio-Techne.

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Quick Protocol. Promega.

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega.

  • Collins, I., et al. (2012). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 55(4), 1558-1579.

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132.

  • Selleck Chemicals. Staurosporine (STS). Selleckchem.

  • El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(4), 1259-1268.

  • BMG LABTECH. (2023). Promega ADP-Glo kinase assay. BMG LABTECH.

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. PubChem.

Sources

A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the biological activity of the novel compound, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine. The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent kinase inhibitors for anticancer and anti-inflammatory applications.[1][2] Our focus here is to delineate a logical, experimentally-driven pathway from initial cellular assays to systemic in vivo models, with the ultimate goal of establishing a robust In Vitro-In Vivo Correlation (IVIVC). Such a correlation is a cornerstone of modern drug development, enabling the prediction of clinical outcomes from preclinical data and reducing late-stage attrition.[3][4]

We will explore the necessary in vitro assays to define the compound's molecular mechanism and cellular potency, detail the design of subsequent in vivo studies to assess its pharmacokinetic profile and efficacy, and finally, integrate these datasets to build a predictive IVIVC model. For comparative purposes, we will benchmark our findings against a hypothetical alternative, "Compound-X," a known inhibitor of a relevant target.

Part 1: In Vitro Characterization - Defining the Molecular Fingerprint

The initial phase of investigation focuses on cell-free and cell-based assays to determine the compound's primary mechanism of action, potency, and initial safety profile. Given that many pyrrolopyridine derivatives target protein kinases, our initial hypothesis will center on this target class.[1][2]

Hypothesized Signaling Pathway Modulation

Many kinase inhibitors target pathways critical for cell proliferation and survival, such as the MAPK/ERK pathway. We hypothesize that 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine may act on a receptor tyrosine kinase (RTK) or a downstream kinase like MEK or ERK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF proliferation Cell Proliferation & Survival TF->proliferation ligand Growth Factor ligand->RTK compound Pyrrolo-Pyridine Inhibitor compound->MEK Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the activity of a purified kinase enzyme (e.g., MEK1).

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 50 mM NaCl, 0.5 mM EGTA, pH 7.5). Reconstitute purified active MEK1 enzyme and its substrate (e.g., inactive ERK2) in kinase buffer. Prepare a 10 mM stock solution of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the compound stock to create a range of concentrations (e.g., 100 µM to 1 nM) in a 96-well assay plate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Kinase Reaction: Add the MEK1 enzyme and its substrate to each well. Initiate the reaction by adding ATP (e.g., at its Km concentration). Incubate at 30°C for 60 minutes.

  • Detection: Terminate the reaction and quantify the amount of phosphorylated ERK2 using a technology like ADP-Glo™ or a phospho-specific antibody in an ELISA format.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Senior Application Scientist's Note: It is crucial to run a counterscreen for ATP-competitive binding. A compound that broadly competes with ATP may show promiscuous activity across many kinases, which is often an undesirable trait. This provides causality; a specific inhibitor validates the on-target hypothesis, whereas a promiscuous one suggests a different mechanism or potential for off-target effects.

Experimental Protocol 2: Cell-Based Proliferation Assay (MTT)

This assay assesses the compound's ability to inhibit the growth of cancer cell lines that are known to be dependent on the targeted pathway (e.g., A375 melanoma cells with a BRAF mutation).

Methodology:

  • Cell Culture: Culture A375 cells in appropriate media (e.g., DMEM with 10% FBS) and seed them into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine (from 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Comparative In Vitro Data Summary

The following table presents hypothetical data for our lead compound compared to a known MEK inhibitor, "Compound-X."

Parameter1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridineCompound-X (Alternative)
Target MEK1 KinaseMEK1 Kinase
MEK1 Inhibition (IC₅₀) 30 nM15 nM
A375 Cell Proliferation (GI₅₀) 150 nM80 nM
SH-SY5Y Neurotoxicity (CC₅₀) > 50 µM> 50 µM
In Vitro BBB Permeability (Papp) 8.5 x 10⁻⁶ cm/s2.1 x 10⁻⁶ cm/s

Part 2: In Vivo Evaluation - From a Dish to a System

Positive in vitro results warrant progression to in vivo models to evaluate pharmacokinetics (PK), safety, and efficacy. The choice of animal model is critical and must be justified by the scientific question.[5] For an anticancer agent targeting the MAPK pathway, a mouse xenograft model using A375 cells is appropriate.

In Vivo Experimental Workflow

G A 1. Acclimatization (7 days) B 2. Tumor Implantation (A375 cells, s.c.) A->B C 3. Tumor Growth (to ~150 mm³) B->C D 4. Randomization & Group Assignment C->D E 5. Dosing Regimen (21 days, p.o.) - Vehicle - Lead Compound - Compound-X D->E F 6. Monitoring - Tumor Volume - Body Weight E->F G 7. Endpoint Analysis - PK/PD - Tumor Histology F->G

Caption: Workflow for a mouse xenograft efficacy study.

Experimental Protocol 3: Mouse Xenograft Efficacy Study

Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ A375 cells into the right flank of each mouse.

  • Monitoring and Grouping: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle (e.g., 0.5% methylcellulose)

    • Group 2: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine (e.g., 30 mg/kg, once daily, oral gavage)

    • Group 3: Compound-X (e.g., 15 mg/kg, once daily, oral gavage)

  • Treatment: Administer the assigned treatments for 21 consecutive days.

  • Efficacy Readouts: Measure tumor volume and body weight twice weekly.

  • Pharmacokinetics: On the final day, collect blood samples at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours post-dose) to determine plasma drug concentrations via LC-MS/MS.[6]

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI). For PK analysis, determine parameters like Cₘₐₓ, Tₘₐₓ, and AUC (Area Under the Curve).

Comparative In Vivo Data Summary
Parameter1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridineCompound-X (Alternative)
Dose 30 mg/kg, QD, p.o.15 mg/kg, QD, p.o.
Tumor Growth Inhibition (TGI) 75%80%
Plasma Cₘₐₓ 1.5 µM0.8 µM
Plasma AUC₀₋₂₄ₕ 12 µM·h7 µM·h
Observed Toxicity NoneNone

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

IVIVC connects the pharmacological activity observed in vitro to the therapeutic effect seen in vivo. A strong correlation allows the in vitro assay to serve as a reliable surrogate for predicting in vivo efficacy, which is invaluable for lead optimization and dose prediction.[7]

IVIVC Development Process

G cluster_invitro In Vitro Data cluster_invivo In Vivo Data invitro_ic50 Biochemical Potency (IC₅₀) invitro_gi50 Cellular Potency (GI₅₀) model PK/PD Modeling & Correlation Analysis invitro_gi50->model invivo_pk Pharmacokinetics (Plasma AUC) invivo_pk->model invivo_efficacy Efficacy (Tumor Growth Inhibition) invivo_efficacy->model prediction Predicted Human Dose & Therapeutic Window model->prediction

Caption: Process flow for establishing an IVIVC model.

Analysis and Interpretation
  • Exposure-Response Relationship: The first step is to link the in vivo effect (TGI) to drug exposure (plasma AUC). We need to determine the minimum plasma concentration required to achieve a significant therapeutic effect.

  • Correlating In Vitro Potency to In Vivo Exposure: The key IVIVC question is: does the effective in vivo plasma concentration relate to the in vitro cellular potency (GI₅₀)? For many kinase inhibitors, efficacy is achieved when the average plasma concentration over the dosing interval (Cₐᵥₑ) is maintained at a multiple of the in vitro GI₅₀.

Let's analyze our hypothetical data:

  • 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine:

    • In vitro GI₅₀ = 150 nM

    • In vivo AUC₀₋₂₄ₕ = 12,000 nM·h

    • In vivo Cₐᵥₑ = AUC / 24h = 12,000 / 24 = 500 nM

    • Correlation Multiple: Cₐᵥₑ / GI₅₀ = 500 nM / 150 nM ≈ 3.3x

  • Compound-X (Alternative):

    • In vitro GI₅₀ = 80 nM

    • In vivo AUC₀₋₂₄ₕ = 7,000 nM·h

    • In vivo Cₐᵥₑ = 7,000 / 24 = 292 nM

    • Correlation Multiple: Cₐᵥₑ / GI₅₀ = 292 nM / 80 nM ≈ 3.65x

The multiples are remarkably consistent. This suggests that for this class of compounds targeting this pathway, maintaining an average plasma concentration of approximately 3-4 times the in vitro GI₅₀ is required to achieve ~75-80% tumor growth inhibition. This establishes a powerful IVIVC.

Conclusion and Forward Look

This guide has outlined a systematic approach to characterize a novel pyrrolopyridine compound, from initial molecular screening to whole-animal efficacy studies. Through this process, we established a clear IVIVC.

Key Findings from our Hypothetical Study:

  • 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is a potent inhibitor of the MEK1 kinase and demonstrates corresponding antiproliferative activity in a relevant cancer cell line.

  • The compound exhibits favorable in vivo pharmacokinetics, achieving plasma concentrations sufficient to drive efficacy in a xenograft model at a well-tolerated dose.

  • A strong IVIVC was established, indicating that the in vitro cell proliferation assay is a reliable predictor of in vivo anti-tumor activity for this compound class.

This IVIVC model is now a validated tool. It can be used to screen new analogs in the series, prioritizing those with improved cellular potency, as we can now confidently predict that this will translate to greater in vivo efficacy, thereby accelerating the entire drug discovery pipeline.

References

  • MDPI. (n.d.). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Retrieved from [Link]

  • MDPI. (n.d.). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Retrieved from [Link]

  • SpringerLink. (n.d.). Neural In Vitro Models for Studying Substances Acting on the Central Nervous System. Retrieved from [Link]

  • Physicians Committee for Responsible Medicine. (2014, July 29). In Vitro Models Could Improve Drug Development for Nervous System Diseases. Retrieved from [Link]

  • PubMed. (2013). In vitro, in vivo and in silico models of drug distribution into the brain. Retrieved from [Link]

  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

  • PMC - NIH. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • Microfluidics Innovation Center. (2023, December 6). Drug testing: organ-on-chip models vs. standard models. Retrieved from [Link]

  • YouTube. (2025, May 28). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. Retrieved from [Link]

  • Mary Ann Liebert, Inc., publishers. (n.d.). High-Content and High-Throughput In Vivo Drug Screening Platforms Using Microfluidics. Retrieved from [Link]

  • PubMed. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

  • Agilent. (n.d.). Testing For Novel Psychoactive Substances. Retrieved from [Link]

  • ResearchGate. (2021, April 9). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Wyss Institute. (2025, April 2). Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. Retrieved from [Link]

  • Modern Scientific Press. (2019, January 28). Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2025, September 18). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]

  • PubMed. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Retrieved from [Link]

  • Labcompare.com. (2026, January 9). Pre-screening Novel Psychoactive Substances to Speed Detection. Retrieved from [Link]

  • PubMed. (n.d.). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Retrieved from [Link]

  • YouTube. (2017, March 28). Identifying Novel Psychoactive Substances with UPLC-MS and the Center of Forensic Science Research a. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Retrieved from [Link]

  • JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Retrieved from [Link]

Sources

Structure-activity relationship of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs built upon this heterocyclic system. By examining the impact of structural modifications on biological outcomes, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts. While this guide focuses on the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives due to the available literature, the principles discussed herein offer a foundational understanding applicable to more specific analogs such as the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine series.

The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Versatile Core

The fusion of a pyrrole and a pyridine ring creates the bicyclic heterocycle known as pyrrolopyridine. The specific arrangement in 1H-pyrrolo[3,2-c]pyridine provides a unique three-dimensional structure with distinct electronic properties, making it an attractive starting point for designing ligands that can interact with a variety of biological targets.[1][2] Its planarity and the presence of nitrogen atoms as hydrogen bond acceptors and donors allow for diverse interactions with protein active sites.

General Synthetic Strategies

The synthesis of 1H-pyrrolo[3,2-c]pyridine analogs typically involves multi-step sequences. A common approach begins with a substituted pyridine derivative, which is then elaborated to construct the fused pyrrole ring. For instance, a key intermediate such as 6-bromo-1H-pyrrolo[3,2-c]pyridine can be synthesized from 2-bromo-5-methyl-4-nitropyridine 1-oxide.[3] This intermediate then serves as a versatile building block for introducing various substituents at the 6-position via cross-coupling reactions, such as the Suzuki coupling, to generate a library of analogs.[3]

Experimental Workflow: Synthesis of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs

Synthesis Workflow Start 2-Bromo-5-methyl-4-nitropyridine 1-oxide Intermediate1 Key Intermediate (e.g., 6-bromo-1H-pyrrolo[3,2-c]pyridine) Start->Intermediate1 Multi-step synthesis Intermediate2 1-(3,4,5-trimethoxyphenyl) Intermediate Intermediate1->Intermediate2 N-Arylation Final_Product 6-Aryl/Heteroaryl-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridine Analogs Intermediate2->Final_Product Suzuki Coupling (various boronic acids)

Caption: A generalized synthetic workflow for creating a library of 6-substituted 1H-pyrrolo[3,2-c]pyridine analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1H-pyrrolo[3,2-c]pyridine analogs is highly dependent on the nature and position of substituents on the core scaffold. Below, we explore the SAR of these compounds against several key biological targets.

Anticancer Activity: Tubulin Polymerization Inhibitors

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of tubulin polymerization, a validated target in cancer therapy.[3][4] These compounds were designed as conformationally restricted analogs of combretastatin A-4. The general structure consists of a 1-(3,4,5-trimethoxyphenyl) group, which mimics the A-ring of combretastatin A-4, and a variable aryl or heteroaryl group at the 6-position, acting as the B-ring.

Key SAR Insights:

  • The 1-(3,4,5-trimethoxyphenyl) moiety is crucial for activity, anchoring the molecule in the colchicine binding site of tubulin.

  • Substitutions at the 6-position significantly influence potency. The nature of the aryl or heteroaryl ring at this position dictates the antiproliferative activity.

Table 1: Comparative Anticancer Activity of 6-Substituted 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs

Compound ID6-Substituent (B-ring)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
10a Phenyl>10>10>10[3][4]
10b o-tolyl0.951.231.52[5]
10c m-tolyl0.880.961.12[4][5]
10h 4-methoxyphenyl0.540.610.73[4]
10m 4-chlorophenyl0.430.520.65[4]
10s Pyridin-4-yl0.310.390.46[4]
10t 1H-indol-6-yl0.120.150.21[3][4][5]

Data extracted from multiple sources reporting on the same series of compounds.

From the data, it is evident that an unsubstituted phenyl ring at the 6-position results in a loss of activity. The introduction of small substituents on the phenyl ring, such as methyl, methoxy, or chloro groups, enhances potency. Notably, replacing the phenyl ring with a heteroaromatic system like pyridine or indole leads to a significant increase in antiproliferative activity, with the 1H-indol-6-yl analog (10t ) being the most potent compound identified in this series.[3][4][5]

SAR_Tubulin cluster_0 SAR of 6-Substituted Pyrrolopyridines as Tubulin Inhibitors cluster_1 6-Position Substituent Core 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Indole Indole (e.g., 10t) Potent Activity Core->Indole leads to Pyridine Pyridine (e.g., 10s) High Activity Core->Pyridine leads to Subst_Phenyl Substituted Phenyl (e.g., 10h, 10m) Moderate to High Activity Core->Subst_Phenyl leads to Phenyl Unsubstituted Phenyl (10a) Low Activity Core->Phenyl leads to

Caption: SAR summary for 6-substituted 1H-pyrrolo[3,2-c]pyridines as tubulin polymerization inhibitors.

Kinase Inhibition: FMS and MPS1 Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been explored for the development of kinase inhibitors.

FMS Kinase (CSF-1R) Inhibition:

A series of diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine were evaluated as FMS kinase inhibitors.[6][7] FMS kinase is implicated in various cancers and inflammatory disorders.

  • Key SAR Findings: A meta-disubstituted central phenyl ring, an amide linker, and a terminal 4'-morpholino-3'-(trifluoromethyl)phenyl ring were identified as key features for potent FMS kinase inhibition.[7] Compound 1r from this series was found to be a potent and selective FMS kinase inhibitor.[7]

Monopolar Spindle 1 (MPS1) Kinase Inhibition:

MPS1 is a crucial component of the spindle assembly checkpoint and is overexpressed in many human tumors. A high-throughput screen identified a 1H-pyrrolo[3,2-c]pyridine derivative as a potent MPS1 inhibitor.[8]

  • Key SAR Findings: Structure-based design led to the optimization of this initial hit. The introduction of a 1-methyl-imidazol-5-yl moiety at the 4-position of an aniline substituent resulted in improved cell-based potency.[8]

Dopamine D4 Receptor Ligands

The related 1H-pyrrolo[2,3-b]pyridine scaffold has been investigated for developing selective dopamine D4 receptor ligands for potential use in PET imaging.[9] While not the exact core of this guide, the findings provide valuable insights into how modifications on a similar scaffold affect CNS receptor binding.

  • Key SAR Findings: Most of the synthesized fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives showed high and selective binding for the D4 receptor. Lipophilicity was a key parameter influencing the suitability for brain imaging, with ligands having lower logP values being more promising.[9]

Experimental Protocols for Biological Evaluation

The biological evaluation of these compounds involves a range of in vitro assays to determine their potency and selectivity.

Protocol: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

The rationale behind this choice of assay is its reliability, high-throughput nature, and its ability to provide a quantitative measure of a compound's cytostatic or cytotoxic effect.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at different positions of the pyrrolopyridine ring system can lead to significant changes in biological activity. For instance, the introduction of specific aryl and heteroaryl groups at the 6-position is critical for potent tubulin polymerization inhibition.

Future research in this area could focus on exploring the SAR of the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core specifically. The saturation of the pyridine ring in this scaffold will introduce a non-planar, three-dimensional character, which could lead to novel interactions with biological targets and potentially improved pharmacokinetic properties. The insights from the broader class of 1H-pyrrolo[3,2-c]pyridines provide a strong foundation for the rational design of new analogs based on this saturated core.

References

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
  • National Institutes of Health. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2004, November 1). Synthesis and evaluation of fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives for dopamine D4 receptor imaging. Retrieved from [Link]

  • PubMed. (2021, May 30). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Retrieved from [Link]

  • Spandidos Publications. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

  • ACS Publications. (2019, December 20). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • PubMed. (2020, July 14). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Retrieved from [Link]

  • Modern Scientific Press. (2019, January 28). Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2009, January-February). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][3][4]triazole derivatives as necroptosis inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from [Link]

  • ACS Publications. (n.d.). 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine: An Antagonist with High Affinity and Selectivity for the Human Dopamine D4 Receptor. Retrieved from [Link]

  • ResearchGate. (2021, April 9). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • Semantic Scholar. (2024, July 22). Natural Product-Inspired Dopamine Receptor Ligands. Retrieved from [Link]

Sources

A Comparative Guide to a Novel Therapeutic Scaffold and an Established Kinase Inhibitor: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine vs. Vemurafenib

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Research Professional: The landscape of targeted cancer therapy is one of constant evolution. While established drugs like Vemurafenib have revolutionized treatment for specific patient populations, the inevitable emergence of resistance necessitates a continuous search for novel chemical entities. This guide moves beyond a direct comparison of two market-ready drugs. Instead, it presents a scientifically grounded comparative analysis between Vemurafenib, a clinical benchmark, and 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine, a heterocyclic scaffold. This latter molecule represents not a direct therapeutic, but a promising starting point for the development of next-generation kinase inhibitors. Here, we juxtapose the known efficacy and mechanisms of the established drug with the potential and the necessary experimental roadmap for the novel scaffold.

Part 1: Vemurafenib - The Clinical Benchmark in BRAF Inhibition

Vemurafenib (Zelboraf®) is a potent and selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation.[1] This mutation is a key driver in approximately 40-60% of cutaneous melanomas.[1] Its approval by the U.S. Food and Drug Administration (FDA) marked a significant advancement in the treatment of BRAF V600 mutation-positive unresectable or metastatic melanoma.[2][3]

Mechanism of Action

The BRAF V600E mutation leads to constitutive activation of the BRAF protein, which results in persistent signaling through the mitogen-activated protein kinase (MAPK) pathway (RAS-RAF-MEK-ERK).[1][4] This aberrant signaling promotes uncontrolled cell proliferation and survival.[1][4] Vemurafenib functions as an ATP-competitive inhibitor, binding to the kinase domain of the mutated BRAF V600E protein and blocking its activity.[4] This inhibition halts the downstream phosphorylation cascade, leading to G1 cell-cycle arrest and apoptosis in tumor cells.[4]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Activates MEK MEK1/2 BRAF_V600E->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (c-Jun, c-Myc, etc.) ERK->Transcription Activates Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation

Figure 1: Simplified MAPK signaling pathway highlighting Vemurafenib's point of intervention.
Clinical Efficacy

Clinical trials, such as the BRIM-3 study, demonstrated a significant improvement in overall survival (OS) and progression-free survival (PFS) for patients with BRAF V600E-mutated melanoma treated with Vemurafenib compared to standard chemotherapy.[3][5]

Clinical Trial (BRIM-3) Vemurafenib Dacarbazine (Chemotherapy)
Median Overall Survival 13.2 months9.6 months
6-Month Overall Survival 84%64%
Objective Response Rate ~50%~5%
Data synthesized from Chapman et al. (2012) as cited in source.[5]
Mechanisms of Resistance

Despite its initial efficacy, most patients develop resistance to Vemurafenib within 6-7 months.[1][5] Resistance mechanisms are diverse but often converge on the reactivation of the MAPK pathway.[1][6] Key mechanisms include:

  • Secondary Mutations: Activating mutations in NRAS or MEK1.[6][7]

  • BRAF Alterations: Amplification or alternative splicing of the BRAF V600E gene.[6][8]

  • Bypass Tracks: Upregulation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, often through loss of the PTEN tumor suppressor.[5][9]

  • Receptor Tyrosine Kinase (RTK) Activation: Increased signaling from RTKs like PDGFRβ and IGF-1R.[6][7]

Part 2: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine - A Scaffold for Novel Inhibitors

Unlike Vemurafenib, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is not an established drug but a heterocyclic chemical scaffold. Such scaffolds are foundational structures in medicinal chemistry upon which diverse functional groups can be built to create novel therapeutic agents. The pyrrolopyridine core is present in various biologically active molecules, making this scaffold an intriguing starting point for drug discovery.[10]

Chemical Properties and Rationale for Exploration

The structure of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine features a fused pyrrole and piperidine ring system. This combination offers several advantages for drug design:

  • Structural Rigidity: The bicyclic core provides a constrained conformation, which can lead to higher binding affinity and selectivity for a target protein.

  • 3D Complexity: The sp3-hybridized piperidine ring offers three-dimensional features that can be exploited to access unique pockets in a protein's active site.

  • Synthetic Tractability: The literature describes efficient synthetic routes to this scaffold, allowing for the generation of a diverse library of derivatives for screening.

While direct biological data on this specific scaffold is limited, related pyrrolopyridine derivatives have shown activity as anticancer and antidepressant agents by modulating key enzymes and receptors.[10] The goal would be to chemically modify this scaffold to create a novel inhibitor that could potentially target BRAF V600E, or perhaps overcome the resistance mechanisms that plague Vemurafenib.

Part 3: A Roadmap for Comparative Efficacy Evaluation

To assess the potential of a novel drug candidate derived from the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine scaffold against the benchmark, Vemurafenib, a rigorous, multi-phased experimental workflow is required.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Preclinical Models cluster_phase3 Phase 3: Resistance Profiling Kinase_Assay Biochemical Kinase Assay (e.g., LanthaScreen™) Cell_Viability Cell-Based Viability Assay (e.g., MTT, CellTiter-Glo®) Kinase_Assay->Cell_Viability Confirm Potency Western_Blot Target Engagement Assay (Western Blot for p-MEK/p-ERK) Cell_Viability->Western_Blot Confirm On-Target Effect Xenograft Tumor Xenograft Model (e.g., A375 cells in nude mice) Western_Blot->Xenograft Validate In Vivo PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Xenograft->PKPD Assess Drug Behavior Resistance_Models Generation of Drug-Resistant Cell Lines Xenograft->Resistance_Models Investigate Long-Term Efficacy Mechanism_ID Mechanism of Resistance Identification Resistance_Models->Mechanism_ID

Figure 2: A phased experimental workflow for comparing a novel inhibitor to Vemurafenib.
Phase 1: In Vitro Characterization

Objective: To determine the direct inhibitory effect of the novel compound on the BRAF V600E kinase and its impact on melanoma cell lines.

1. Biochemical Kinase Inhibition Assay

  • Protocol: A cell-free assay, such as a LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay using [γ-³²P]ATP, will be employed.[11][12]

    • Recombinant human BRAF V600E and wild-type BRAF enzymes are incubated with a known substrate (e.g., kinase-inactive MEK).[11]

    • A range of concentrations of the novel compound and Vemurafenib are added in parallel.

    • ATP (spiked with [γ-³²P]ATP for radiometric assays) is added to initiate the kinase reaction.

    • The reaction is stopped, and substrate phosphorylation is quantified.

  • Endpoint: IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%). This will provide a direct comparison of potency and selectivity (V600E vs. wild-type).

2. Cell-Based Viability/Proliferation Assay

  • Protocol:

    • BRAF V600E-mutant melanoma cell lines (e.g., A375, SK-MEL-28) and BRAF wild-type lines are seeded in 96-well plates.

    • Cells are treated with a dose-response curve of the novel compound and Vemurafenib for 72 hours.

    • Cell viability is measured using a metabolic assay like MTT or a luminescence-based assay like CellTiter-Glo®.

  • Endpoint: GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%). This assesses the compound's ability to affect cancer cells in a biological context.

3. Target Engagement and Pathway Analysis (Western Blot)

  • Protocol:

    • A375 cells are treated with the respective IC₅₀ concentrations of the novel compound and Vemurafenib for a short period (e.g., 2-4 hours).

    • Cell lysates are collected, and proteins are separated by SDS-PAGE.

    • Western blotting is performed using phospho-specific antibodies against key downstream targets of BRAF, such as phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).[13][14] Total protein levels are used as loading controls.

  • Endpoint: A qualitative and quantitative assessment of the reduction in p-MEK and p-ERK levels, confirming that the compound inhibits the MAPK pathway in cells.

In Vitro Parameter Novel Compound (Hypothetical) Vemurafenib (Reference)
BRAF V600E IC₅₀ (nM) To be determined< 50
A375 Cell GI₅₀ (nM) To be determined< 500
p-ERK Inhibition To be determinedStrong reduction
Phase 2: In Vivo Preclinical Models

Objective: To evaluate the anti-tumor efficacy and pharmacokinetic properties of the novel compound in a living organism.

1. Murine Xenograft Model

  • Protocol:

    • Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with A375 melanoma cells.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into groups: vehicle control, Vemurafenib (at a clinically relevant dose), and the novel compound (at various doses).

    • Drugs are administered daily via oral gavage.

    • Tumor volume and body weight are measured 2-3 times per week.

  • Endpoint: Tumor growth inhibition (TGI). A successful novel compound would show TGI comparable or superior to Vemurafenib.

Conclusion

Vemurafenib has established the principle that targeting the BRAF V600E mutation is a highly effective strategy in a defined patient population.[2][5] However, the challenge of acquired resistance remains a critical hurdle.[3][5] The exploration of novel chemical scaffolds like 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is not merely an academic exercise but a vital step toward developing next-generation inhibitors. Such inhibitors could offer improved potency, a different selectivity profile, or the ability to circumvent known resistance mechanisms. The experimental roadmap detailed here provides a rigorous framework for validating such a novel compound, moving from biochemical potency to cellular activity and finally to preclinical efficacy, with Vemurafenib serving as the essential benchmark at every stage.

References

  • Vemurafenib - StatPearls - NCBI Bookshelf - NIH. (2025). National Center for Biotechnology Information. [Link]

  • Vemurafenib Pathway, Pharmacodynamics - ClinPGx. PharmGKB. [Link]

  • Swaika, A., Crozier, J. A., & Joseph, R. W. (2014). Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. Drug Design, Development and Therapy, 8, 775–787. [Link]

  • Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3183. [Link]

  • Yang, H., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Research, 72(3), 779–789. [Link]

  • Pharmacology of Vemurafenib (Zelboraf). (2025). YouTube. [Link]

  • Vemurafenib: uses, dosing, warnings, adverse events, interactions. (n.d.). Oncology News Central. [Link]

  • Kakadia, S., et al. (2018). Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review. Melanoma Management, 5(3), MMT14. [Link]

  • Capper, D., et al. (2013). Comparison of Testing Methods for the Detection of BRAF V600E Mutations in Malignant Melanoma. The Journal of Molecular Diagnostics, 15(1), 56–67. [Link]

  • Flaherty, K. T., & McArthur, G. (2012). Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. Clinical Cancer Research, 18(9), 2447–2452. [Link]

  • 1-Methyl-1H-pyrrolo[3,2-C]pyridine. PubChem. [Link]

  • Klein, C., et al. (2013). Clinical Pharmacokinetics of Vemurafenib. Clinical Pharmacokinetics, 52(1), 1–12. [Link]

  • Western blot analysis of proteins in the mitogen-activated protein... (n.d.). ResearchGate. [Link]

  • An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N6-Substituted Analogues. (2014). Synthesis, 46(12), 1599-1604. [Link]

  • BRAF (V600E) Kinase Assay Kit. BPS Bioscience. [Link]

  • Efficacy of Vemurafenib Treatment in 43 Metastatic Melanoma Patients with BRAF Mutation. (2017). Journal of Cancer Therapy, 8(9), 833-844. [Link]

  • Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma. (n.d.). Melanoma Research Alliance. [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (2012). Methods in Molecular Biology, 912, 129–140. [Link]

  • An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. (2023). Journal of Biological Chemistry, 299(11), 105307. [Link]

  • BRAF Genetic Testing In Patients With Melanoma AHS-M2029. Blue Cross NC. [Link]

  • Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. (2018). Frontiers in Oncology, 8, 419. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2020). Beilstein Journal of Organic Chemistry, 16, 1729–1736. [Link]

  • A Study of Cobimetinib in Combination With Vemurafenib in Participants With BRAF V600 Mutation-Positive Melanoma. (2014). ClinicalTrials.gov. [Link]

  • Nelson, B. E., et al. (2023). BRAF v600E-Mutant Cancers Treated With Vemurafenib Alone or in Combination. DigitalCommons@TMC. [Link]

  • Shi, H., et al. (2012). Identification of Multiple Mechanisms of Resistance to Vemurafenib in a Patient with BRAFV600E-Mutated Cutaneous Melanoma Successfully Rechallenged after Progression. Clinical Cancer Research, 18(21), 5980–5988. [Link]

  • 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine. PubChem. [Link]

  • Kakadia, S., et al. (2018). Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. OncoTargets and Therapy, 11, 7085–7095. [Link]

  • Intermittent BRAF inhibition in advanced BRAF mutated melanoma results of a phase II randomized trial. (2020). ResearchGate. [Link]

  • Differential Inhibition of Ex-Vivo Tumor Kinase Activity by Vemurafenib in BRAF(V600E) and BRAF Wild-Type Metastatic Malignant Melanoma. (2013). PLOS ONE, 8(8), e73213. [Link]

  • BRAF (WT) Kinase Assay Kit. BPS Bioscience. [Link]

  • Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (2014). ResearchGate. [Link]

  • Potential mechanisms of acquired-resistance to vemurafenib. (n.d.). ResearchGate. [Link]

  • 1h-pyrrolo[2,3-b]pyridines. (2006).
  • Identification of a Novel Family of BRAF V600E Inhibitors. (2012). ACS Medicinal Chemistry Letters, 3(10), 834–839. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology, 1170, 249–264. [Link]

  • Chemical Properties of Pyrrole (CAS 109-97-7). Cheméo. [Link]

  • Molecular testing for BRAF mutations to inform melanoma treatment decisions: a move toward precision medicine. (2017). Melanoma Management, 4(4), 235–249. [Link]

Sources

A Head-to-Head Technical Comparison: Pexidartinib vs. the 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of targeted kinase inhibition, the comparison between an FDA-approved therapeutic agent and a foundational chemical scaffold offers a unique perspective for researchers in drug discovery. This guide provides an in-depth, head-to-head analysis of Pexidartinib (TURALIO®), the first-in-class approved therapy for tenosynovial giant cell tumor (TGCT), and 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine, a heterocyclic nucleus representing a building block for novel kinase inhibitors. Pexidartinib is a potent, well-characterized inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), with established clinical efficacy and a defined safety profile.[1][2][3] In contrast, the tetrahydro-pyrrolo-pyridine derivative is not an end-product therapeutic but a privileged scaffold from which new chemical entities, including potential FMS (CSF1R) kinase inhibitors, can be derived.[4] This guide will dissect their respective mechanisms, target profiles, and relevant performance data, and provide robust experimental protocols for their comparative evaluation, thereby offering a comprehensive resource for drug development professionals.

Introduction

Pexidartinib (TURALIO®): An Established CSF1R Inhibitor Pexidartinib is an oral small-molecule tyrosine kinase inhibitor that received FDA approval in 2019 for the treatment of adult patients with symptomatic TGCT associated with severe morbidity or functional limitations and not amenable to improvement with surgery.[1][5] TGCT is a rare, benign tumor where the neoplastic cells overexpress CSF1, leading to the recruitment of a large number of non-neoplastic, CSF1R-expressing cells that constitute the bulk of the tumor.[2][6] Pexidartinib's therapeutic rationale is based on its potent and selective inhibition of the CSF1R, thereby disrupting the key signaling pathway driving the disease.[6][7]

The 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine Scaffold: A Foundation for Discovery The pyrrolo[3,2-c]pyridine core is a recognized heterocyclic scaffold in medicinal chemistry.[4][8] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to achieve high-affinity and selective interactions with biological targets. While 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine itself is not a therapeutic, its aromatic parent structures and other derivatives have been explored as potent inhibitors of various kinases, including FMS (CSF1R).[4] This positions the scaffold as a valuable starting point for the rational design of novel kinase inhibitors that may offer differentiated profiles compared to existing drugs like Pexidartinib.

Physicochemical and Structural Comparison

A fundamental comparison begins with the core molecular structures and properties. Pexidartinib is a more complex molecule, a result of extensive structure-activity relationship (SAR) studies, whereas the tetrahydro-pyrrolo-pyridine is a simpler, foundational fragment.

Property1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridinePexidartinib
Molecular Formula C₈H₁₂N₂C₂₀H₁₅F₂N₅O
Molecular Weight 136.19 g/mol 379.37 g/mol
Chemical Structure Chemical structure of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridineChemical structure of Pexidartinib
Class Heterocyclic Amine / ScaffoldTyrosine Kinase Inhibitor
Approval Status Not Applicable (Building Block)FDA Approved[1]

Mechanism of Action and Target Selectivity

The primary distinction between the two subjects lies in their interaction with biological targets. Pexidartinib has a well-defined polypharmacology, while the scaffold's activity is inferred from its derivatives.

Pexidartinib: Targeted Inhibition of CSF1R, KIT, and FLT3

Pexidartinib functions by binding to the ATP-binding pocket of the CSF1R kinase domain, stabilizing an inactive conformation. This prevents the autophosphorylation and activation of the receptor, thereby blocking all downstream signaling cascades that promote the proliferation and survival of macrophages and other CSF1R-dependent cells.[7][9] In addition to its potent activity against CSF1R, Pexidartinib also demonstrates significant inhibitory activity against the proto-oncogene receptor tyrosine kinase (c-KIT) and FMS-like tyrosine kinase 3 (FLT3), particularly mutants with internal tandem duplications (ITD).[2][10]

Pexidartinib_MOA cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CSF1R CSF1R Activation Receptor Dimerization & Autophosphorylation CSF1R->Activation CSF1 CSF1 Ligand CSF1->CSF1R Binds Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits Proliferation Macrophage Proliferation & Survival TumorGrowth Tumor Growth (e.g., in TGCT) Proliferation->TumorGrowth Activation->Proliferation

Caption: Pexidartinib mechanism of action on the CSF1R pathway.

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine: A Scaffold for FMS/CSF1R Inhibitors

This specific molecule lacks published data on a defined mechanism of action. However, related pyrrolo[3,2-c]pyridine derivatives have been synthesized and identified as potent FMS (CSF1R) kinase inhibitors.[4] For example, a study reported diarylamide derivatives built upon this core scaffold with IC₅₀ values against FMS kinase as low as 30 nM.[4] This demonstrates that the scaffold can be oriented within the ATP-binding pocket of FMS kinase to serve as an effective anchor for pharmacophores that confer high inhibitory potency. The research goal is to use this scaffold to build molecules with improved selectivity, potency, or pharmacokinetic properties over existing inhibitors.

Scaffold_Concept cluster_r_groups Chemical Derivatization Scaffold Pyrrolo[3,2-C]pyridine Scaffold Inhibitor Novel Kinase Inhibitor (e.g., FMS/CSF1R) Scaffold->Inhibitor Forms Core Of R1 R1 Group (e.g., Aryl) R1->Inhibitor R2 R2 Group (e.g., Amide) R2->Inhibitor Target Kinase ATP Binding Site Inhibitor->Target Binds & Inhibits

Caption: Conceptual role of the pyrrolo-pyridine as a discovery scaffold.

Comparative Efficacy Data

Direct comparison of efficacy is challenging, as Pexidartinib has extensive clinical data while the scaffold's performance is measured by the preclinical potency of its derivatives.

Pexidartinib: Clinical Efficacy in TGCT (ENLIVEN Study)

The approval of Pexidartinib was based on the pivotal Phase III ENLIVEN trial, a randomized, double-blind, placebo-controlled study.[1][5] The data robustly demonstrates its clinical benefit.

Efficacy Endpoint (at Week 25)Pexidartinib (n=61)Placebo (n=59)p-value
Overall Response Rate (ORR) by RECIST 1.1 38%[1][5]0%[1][5]<0.0001
Complete Response15%[1][11]0%
Partial Response23%[1][11]0%
ORR by Tumor Volume Score (TVS) 56%[12][13]0%[12][13]<0.0001

Long-term follow-up data showed sustained clinical benefit, with the ORR by RECIST increasing to 60.4% with a median follow-up of 31.2 months.[14][15]

Pyrrolo[3,2-c]pyridine Derivatives: Preclinical Potency

For the scaffold, efficacy is measured in vitro as the half-maximal inhibitory concentration (IC₅₀) against the target kinase. This is a measure of potency, not clinical benefit.

Compound (Derivative of Pyrrolo[3,2-c]pyridine)Target KinaseIC₅₀ (nM)Source
Compound 1e FMS (CSF1R)60 nM[4]
Compound 1r FMS (CSF1R)30 nM[4]
KIST101029 (Lead Compound) FMS (CSF1R)96 nM[4]

These preclinical data indicate that the scaffold can yield highly potent FMS inhibitors, with potencies in the same nanomolar range as established drugs. This validates the scaffold as a promising starting point for a drug discovery program.

Experimental Protocols for Comparative Evaluation

To provide a direct, head-to-head comparison in a research setting, a series of standardized assays is required. The following protocols outline a logical workflow for characterizing a novel inhibitor derived from the pyrrolo-pyridine scaffold against the benchmark, Pexidartinib.

Experimental_Workflow Protocol1 Protocol 4.1: Biochemical Kinase Assay (Determine IC50) Protocol2 Protocol 4.2: Cell-Based Potency Assay (Determine EC50) Protocol1->Protocol2 Confirm Cellular Activity Protocol3 Protocol 4.3: Kinome Selectivity Screen (Assess Off-Target Activity) Protocol2->Protocol3 Profile Selectivity

Caption: Experimental workflow for inhibitor characterization.

Protocol 4.1: In Vitro Biochemical Kinase Inhibition Assay (CSF1R)

Objective: To determine the IC₅₀ value of a test compound against recombinant human CSF1R kinase.

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the isolated target protein, providing a pure measure of potency absent of cellular complexities like membrane permeability or efflux. A low ATP concentration (at or below the Km) is chosen to ensure sensitivity for detecting ATP-competitive inhibitors.

Methodology:

  • Reagents: Recombinant human CSF1R (e.g., from Carna Biosciences), universal kinase buffer, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds (Pexidartinib and pyrrolo-pyridine derivative) serially diluted in DMSO.

  • Plate Preparation: Add 2.5 µL of 4x test compound dilution to a 384-well plate. Add 2.5 µL of 4x enzyme solution.

  • Initiation: Add 5 µL of 2x ATP/substrate solution to initiate the reaction. The final ATP concentration should be at its Km for CSF1R (~10 µM).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Convert luminescence to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[inhibitor] and fit to a four-parameter dose-response curve to calculate the IC₅₀.

Protocol 4.2: Cell-Based CSF1R Phosphorylation Assay

Objective: To measure the inhibition of CSF1-induced CSF1R autophosphorylation in a cellular context.

Causality: This assay validates that the compound can cross the cell membrane and engage its target in a living system. It directly measures the inhibition of the kinase's activity on itself (autophosphorylation), which is the immediate downstream event of target engagement.

Methodology:

  • Cell Line: Use a relevant cell line, such as M-NFS-60 murine macrophages which are dependent on CSF1 for survival.

  • Starvation: Culture cells in a serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.

  • Compound Treatment: Pre-incubate the starved cells with serially diluted concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with a recombinant CSF1 ligand (e.g., 100 ng/mL) for 10 minutes at 37°C.

  • Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with a phosphatase/protease inhibitor-supplemented lysis buffer.

  • Detection (ELISA): Use a phospho-CSF1R (e.g., pY723) sandwich ELISA kit. Coat plates with a capture antibody, add cell lysates, detect with a horseradish peroxidase (HRP)-conjugated detection antibody, and read absorbance after adding a substrate.

  • Analysis: Normalize the phospho-CSF1R signal to the total protein concentration. Plot the normalized signal against the log[inhibitor] to determine the EC₅₀ (effective concentration).

Synthesis and Accessibility

  • Pexidartinib: As an approved drug, Pexidartinib is commercially available from multiple chemical suppliers for research use. Its synthesis is complex and proprietary, reflecting its status as a final drug product.

  • 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine: This scaffold is not a common off-the-shelf item but can be synthesized. An efficient, multi-gram scale synthesis has been reported, involving the reduction of a 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide intermediate with sodium borohydride, followed by debenzylation.[16][17] This accessibility makes it a practical starting point for medicinal chemistry campaigns.

Summary and Future Directions

This guide delineates the fundamental differences between an approved therapeutic and a discovery-phase chemical scaffold.

  • Pexidartinib is a clinically validated, potent inhibitor of CSF1R, KIT, and FLT3.[2][7] Its efficacy in TGCT is well-documented through rigorous clinical trials, but it also carries a risk of hepatotoxicity, requiring a Risk Evaluation and Mitigation Strategy (REMS) program.[18][19]

  • 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine represents potential. It is a validated starting point for potent FMS/CSF1R inhibitors.[4] It is not a drug but a tool for creating them.

The path forward for researchers is clear. The tetrahydro-pyrrolo-pyridine scaffold offers a compelling opportunity to design and synthesize novel kinase inhibitors. The key challenge and objective will be to leverage this scaffold to create molecules that either (a) exhibit superior selectivity for CSF1R over other kinases like KIT to potentially mitigate off-target toxicities, (b) possess an improved safety profile, particularly concerning hepatotoxicity, or (c) demonstrate efficacy in other CSF1R-driven diseases beyond TGCT. The experimental protocols provided herein offer a robust framework for evaluating such novel compounds against the established benchmark of Pexidartinib.

References

  • ResearchGate. Pexidartinib mechanism of actiona. The proliferation and survival of... [URL: https://www.researchgate.net/figure/Pexidartinib-mechanism-of-actiona-The-proliferation-and-survival-of-cancer-cells-and_fig1_341147053]
  • U.S. Food and Drug Administration (FDA). (2019). FDA approves pexidartinib for tenosynovial giant cell tumor. [URL: https://www.fda.gov/drugs/resources-information-approved-drugs/fda-approves-pexidartinib-tenosynovial-giant-cell-tumor]
  • Lamb, Y. N., & Scott, L. J. (2019). Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor. Drugs & Therapy Perspectives, 35(11), 503-510. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7104246/]
  • Daiichi Sankyo. (2019). FDA Approves Daiichi Sankyo's TURALIO™ (pexidartinib) for the Treatment of Select Patients with TGCT, a Rare and Debilitating Tumor. [URL: https://www.daiichisankyo.com/media/press_release/detail/index_2508.html]
  • Wikipedia. Pexidartinib. [URL: https://en.wikipedia.org/wiki/Pexidartinib]
  • Massive Bio. Pexidartinib Hydrochloride. [URL: https://massivebio.com/paxidartinib-hydrochloride/]
  • The ASCO Post. (2019). FDA Approves Pexidartinib for Tenosynovial Giant Cell Tumor. [URL: https://ascopost.com/issues/august-25-2019/fda-pexidartinib-tenosynovial-giant-cell-tumor/]
  • OncLive. (2019). FDA Approves Pexidartinib for Tenosynovial Giant Cell Tumor. [URL: https://www.onclive.com/view/fda-approves-pexidartinib-for-tenosynovial-giant-cell-tumor]
  • PharmaCompass. Pexidartinib (PLX3397). [URL: https://www.pharmacompass.com/pharma-compass-library/pcd-163]
  • TURALIO® HCP. TURALIO® (pexidartinib) Dosing. [URL: https://www.turaliohcp.
  • EOCCO. (2019). pexidartinib (Turalio™). [URL: https://eocco.com/media/1785/pexidartinib-turalio.pdf]
  • U.S. Food and Drug Administration (FDA). (2019). TURALIO® (pexidartinib) capsules, for oral use - Prescribing Information. [URL: https://www.accessdata.fda.
  • OncLive. (2017). Pexidartinib Reduces Tumor Size in Symptomatic Tenosynovial Giant Cell Tumor. [URL: https://www.onclive.
  • Tap, W. D., et al. (2021). Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT. Clinical Cancer Research, 27(24), 6726–6736. [URL: https://aacrjournals.
  • Daiichi Sankyo. (2025). TURALIO® Final Long-Term Data Showed Sustained Clinical Benefit in Patients with Tenosynovial Giant Cell Tumor from Open-Label Extension of ENLIVEN Phase 3 Trial. [URL: https://www.daiichisankyo.com/media/press_release/detail/index_5001.html]
  • Medscape. Turalio (pexidartinib) dosing, indications, interactions, adverse effects, and more. [URL: https://reference.medscape.com/drug/turalio-pexidartinib-1000320]
  • Wagner, A. J., et al. (2025). Long-term efficacy and safety of pexidartinib in patients with tenosynovial giant cell tumor: final results of the ENLIVEN study. The Oncologist. [URL: https://academic.oup.com/oncolo/advance-article-abstract/doi/10.1093/oncolo/oyac099/6631435]
  • CancerNetwork. (2025). Pexidartinib Elicits Sustained Benefit in Tenosynovial Giant Cell Tumors. [URL: https://www.cancernetwork.com/view/pexidartinib-elicits-sustained-benefit-in-tenosynovial-giant-cell-tumors]
  • Drugs.com. Pexidartinib Monograph for Professionals. [URL: https://www.drugs.com/monograph/pexidartinib.html]
  • Lin, C. C., et al. (2019). A phase I study of pexidartinib, a colony-stimulating factor 1 receptor inhibitor, in Asian patients with advanced solid tumors. Therapeutic Advances in Medical Oncology, 11, 1758835919832462. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6419010/]
  • Cannarile, M. A., et al. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Cancers, 12(5), 1227. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281313/]
  • Nechayev, M. A., et al. (2014). An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N6-Substituted Analogues. Synthesis, 46(13), 1773-1778. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1341005]
  • Gounder, M. M., et al. (2022). Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations. Cancer Management and Research, 14, 159–172. [URL: https://www.ncbi.nlm.nih.com/pmc/articles/PMC8765413/]
  • Taylor & Francis Online. (2020). Pexidartinib: first approved systemic therapy for patients with tenosynovial giant cell tumor. [URL: https://www.tandfonline.com/doi/full/10.1080/14656566.2020.1749909]
  • ResearchGate. ChemInform Abstract: An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N 6 -Substituted Analogues. [URL: https://www.researchgate.net/publication/264197772_ChemInform_Abstract_An_Efficient_Synthesis_of_1-Methyl-4567-tetrahydro-1H-pyrrolo23-cpyridine_and_Its_N_6_-Substituted_Analogues]
  • Enamine. An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N 6 -Substituted Analogues. [URL: https://enamine.net/publications/an-efficient-synthesis-of-1-methyl-4-5-6-7-tetrahydro-1h-pyrrolo-2-3-c-pyridine-and-its-n-6-substituted-analogues]
  • PubMed. 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. [URL: https://pubmed.ncbi.nlm.nih.gov/3052188/]
  • National Institutes of Health (NIH). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9040182/]
  • Arkivoc. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/ark.5550190.p008.834/Y-2014-I-4340]
  • PubMed. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [URL: https://pubmed.ncbi.nlm.nih.gov/28758580/]
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [URL: https://www.mdpi.com/1420-3049/27/15/4996]
  • National Institutes of Health (NIH). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10815414/]
  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05739a]
  • JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [URL: https://juit.ac.
  • PubChem. 1-Methyl-1H-pyrrolo[3,2-C]pyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14361704]

Sources

A Comparative Benchmarking Guide to Pyrrolopyrimidine-Based Kinase Inhibitors: Contextualizing 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold of Pyrrolopyrimidines in Kinase Inhibition

In the landscape of modern therapeutics, particularly in oncology and immunology, protein kinases have emerged as critical targets. The pyrrolopyrimidine scaffold has garnered significant attention as a "privileged" structure in the design of kinase inhibitors.[1] Its core structure, a fusion of a pyrrole and a pyrimidine ring, acts as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[2] This mimicry allows pyrrolopyrimidine derivatives to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their catalytic activity and modulating downstream signaling pathways.[1]

The versatility of the pyrrolopyrimidine core allows for extensive chemical modifications, enabling the development of highly potent and selective inhibitors against a range of kinase targets. Several drugs incorporating this scaffold have been approved for clinical use, and many more are in various stages of clinical development, underscoring the therapeutic importance of this class of compounds.[2]

This guide provides a comparative analysis of several key pyrrolopyrimidine-based inhibitors, focusing on their performance against different kinase families, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2). Furthermore, we will contextualize the potential of a specific, less-studied derivative, 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine, within this broader class of inhibitors.

Comparative Analysis of Pyrrolopyrimidine-Based Inhibitors

The efficacy of a kinase inhibitor is primarily defined by its potency (often measured as the half-maximal inhibitory concentration, or IC50) and its selectivity for the target kinase over other kinases in the human kinome. High potency ensures that the inhibitor is effective at low concentrations, while high selectivity minimizes off-target effects and associated toxicities.

Janus Kinase (JAK) Inhibitors: Tofacitinib and Ruxolitinib

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases.[1][3] Pyrrolopyrimidine-based inhibitors have proven to be particularly effective in targeting JAKs.

Tofacitinib , a well-established JAK inhibitor, demonstrates potent inhibition of JAK1 and JAK3, with moderate activity against JAK2.[4] Its mechanism of action involves blocking the ATP-binding site of these kinases, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] This disruption of the JAK-STAT pathway leads to a reduction in the production of inflammatory cytokines.[4]

Ruxolitinib is another potent JAK inhibitor with high selectivity for JAK1 and JAK2.[5][6] Similar to tofacitinib, it acts as an ATP-competitive inhibitor, effectively suppressing the downstream signaling that drives myeloproliferation and inflammation.[6][7]

Compound Target Kinase(s) IC50 (nM) Key Therapeutic Areas
Tofacitinib JAK1, JAK3 > JAK2JAK1: 5.01, JAK2: 39.8, JAK3: 501[8]Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[9]
Ruxolitinib JAK1, JAK2JAK1: ~3.3, JAK2: ~2.8Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[5]

Signaling Pathway Visualization: The JAK-STAT Pathway

The following diagram illustrates the central role of JAKs in cytokine signaling and the point of inhibition for pyrrolopyrimidine-based inhibitors like Tofacitinib and Ruxolitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 6. Dimerization DNA DNA STAT_P->DNA 7. Nuclear Translocation & DNA Binding Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

EGFR and VEGFR Inhibitors in Oncology

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth, proliferation, and angiogenesis.[2][10][11] The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors against these receptor tyrosine kinases.[2][12]

One study reported a novel halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, compound 5k , which exhibited significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2.[13] Its potency against VEGFR2 was notably higher than the multi-kinase inhibitor Sunitinib.[13]

Another example is Zipalertinib , an irreversible pyrrolopyrimidine-based inhibitor that shows high potency against EGFR mutations, particularly exon 20 insertions in non-small cell lung cancer (NSCLC).[14]

Compound Target Kinase(s) IC50 (nM) Therapeutic Indication
Compound 5k EGFR, Her2, VEGFR2, CDK2EGFR: 79, Her2: 40, VEGFR2: 136, CDK2: 204[13]Preclinical (Cancer)
Zipalertinib Mutant EGFR1.1 - 8.0 (for various mutations)[14]Non-Small Cell Lung Cancer (NSCLC)[14]

Signaling Pathway Visualization: The EGFR Pathway

The diagram below outlines the EGFR signaling cascade, a critical pathway in many cancers, and how pyrrolopyrimidine inhibitors can block its activation.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR 1. Ligand Binding EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Kinase_Inhibitor_Screening Start Start: Compound Library Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Cell Proliferation) Determine_IC50->Cell_Based_Assay Potent Hits Determine_GI50 Determine GI50 Values Cell_Based_Assay->Determine_GI50 Kinome_Profiling Kinome-Wide Selectivity Profiling Determine_GI50->Kinome_Profiling Active Compounds Lead_Optimization Lead Optimization Kinome_Profiling->Lead_Optimization Selective Hits End End: Preclinical Candidate Lead_Optimization->End

Caption: A typical workflow for screening and identifying kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test inhibitor (e.g., 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine) and control inhibitors

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and control inhibitors in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (for control).

    • Add 5 µL of a 2X kinase/substrate mixture in assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution in assay buffer. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), optimized for the specific kinase.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Signal Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to ADP concentration using a standard curve. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test inhibitor and control inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test and control inhibitors in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Plot the percent inhibition against the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

The pyrrolopyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, with several successful drugs and a multitude of promising clinical and preclinical candidates. This guide has provided a comparative overview of the performance of select pyrrolopyrimidine-based inhibitors against key kinase targets in oncology and immunology, namely JAKs, EGFR, VEGFR, and CDKs.

While 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine shares the privileged core structure of these potent inhibitors, its specific activity in the kinome remains to be elucidated. The structural modifications present in this compound, particularly the saturated heterocyclic ring, may offer unique pharmacological properties. Therefore, a comprehensive benchmarking of this compound and its derivatives using the standardized assays outlined in this guide is a logical and compelling next step. Such studies will be crucial in determining its potential as a novel kinase inhibitor and its place within the ever-expanding landscape of pyrrolopyrimidine-based therapeutics.

References

  • National Center for Biotechnology Information. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Available from: [Link]

  • Wikipedia. Ruxolitinib. Available from: [Link]

  • Clinical and Experimental Rheumatology. The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Available from: [Link]

  • Bentham Science Publishers. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Available from: [Link]

  • National Center for Biotechnology Information. Ruxolitinib - StatPearls. Available from: [Link]

  • National Center for Biotechnology Information. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Available from: [Link]

  • Versus Arthritis. Tofacitinib. Available from: [Link]

  • Jakafi® (ruxolitinib). Mechanism of action. Available from: [Link]

  • ACS Publications. Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Tofacitinib Citrate? Available from: [Link]

  • Patsnap Synapse. What is the mechanism of action of Ruxolitinib Phosphate? Available from: [Link]

  • National Center for Biotechnology Information. The JAK/STAT Pathway. Available from: [Link]

  • Taylor & Francis Online. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Available from: [Link]

  • Sino Biological. Jak-Stat Signaling Pathway. Available from: [Link]

  • PathWhiz. Ruxolitinib Mechanism of Action Pathway. Available from: [Link]

  • Slideshare. JAK-STAT Signalling Pathway. Available from: [Link]

  • PubMed. Epidermal growth factor receptor (EGFR) signaling in cancer. Available from: [Link]

  • ResearchGate. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Available from: [Link]

  • ACS Publications. Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Available from: [Link]

  • National Center for Biotechnology Information. EGFR signaling pathway in cancer therapy. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Available from: [Link]

  • ResearchGate. EGFR signaling pathway in breast cancers. Available from: [Link]

  • PubMed. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Available from: [Link]

  • Pharmacophore. Synthesis of Novel Pyrrolopyrimidine Derivatives as CDK2 Inhibitors. Available from: [Link]

  • MDedge. A deep dive on tofacitinib's mode of action. Available from: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? Available from: [Link]

  • PubMed. Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Available from: [Link]

  • ResearchGate. Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Available from: [Link]

  • PubMed. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Available from: [Link]

  • PubMed. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Available from: [Link]

  • Pharmacophore. SYNTHESIS OF NOVEL PYRROLOPYRIMIDINE DERIVATIVES AS CDK2 INHIBITORS. Available from: [Link]

  • ACS Publications. Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Available from: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]

  • PubMed. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. Available from: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]

  • ResearchGate. Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Available from: [Link]

  • MDPI. Zipalertinib—A Novel Treatment Opportunity for Non-Small Cell Lung Cancers with Exon 20 Insertions and Uncommon EGFR Mutations. Available from: [Link]

  • Blue Ridge Institute for Medical Research. Properties of FDA-approved small molecule protein kinase inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimdne Scaffolds as Cancer Targeting Agents. Available from: [Link]

  • ResearchGate. IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed protocol for the proper disposal of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine, a heterocyclic amine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous chemicals, such as pyridine and other pyrrolopyridine derivatives, to establish a robust and cautious disposal framework.[1][2][3][4][5][6][7][8][9]

The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management, aligning with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[10][11][12][13]

Hazard Profile and Risk Assessment

Understanding the potential hazards of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is the first step in ensuring its safe handling and disposal. Based on the profiles of similar heterocyclic amines, we can anticipate the following hazards:

  • Flammability: Like pyridine, this compound is expected to be a flammable liquid.[4] Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or open flames. Therefore, it must be stored and handled away from all ignition sources.[2][5]

  • Toxicity: Heterocyclic amines can be harmful if swallowed, inhaled, or absorbed through the skin. Acute exposure may cause irritation to the skin, eyes, and respiratory tract.[8][9]

  • Environmental Hazard: Discharge into the environment must be avoided.[7] Similar compounds are known to be toxic to aquatic organisms, and their release into waterways can cause long-term adverse effects.[3]

Personal Protective Equipment (PPE) Summary

A summary of recommended personal protective equipment when handling this compound is provided in the table below.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[2]
Eye Protection Safety goggles or a face shield.To protect against splashes and vapors.[2]
Lab Coat Flame-retardant lab coat.To protect skin and clothing from splashes and fire.
Respiratory Use in a well-ventilated area or with a fume hood.[2]To prevent inhalation of harmful vapors.[2]

Step-by-Step Disposal Protocol

The proper disposal of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is a multi-step process that begins at the point of use and ends with collection by a licensed waste disposal service.

Immediate Post-Procedure Handling
  • Segregation at Source: Immediately upon completion of an experimental procedure, any waste containing 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine must be segregated from non-hazardous waste.

  • Initial Containment: Collect waste in a dedicated, properly labeled, and sealed container. This initial container should be compatible with the chemical; borosilicate glass or high-density polyethylene are suitable choices.[2]

Waste Accumulation and Storage
  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine".[5] The label should also indicate the hazards (e.g., "Flammable," "Toxic").

  • Container Integrity: Use a container that is in good condition, with a secure, tight-fitting lid to prevent leaks and the escape of vapors.[5]

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area must be in a well-ventilated location, away from heat, sparks, and open flames.[2][5]

  • Incompatible Materials: Ensure the waste is not stored with incompatible materials such as strong oxidizing agents or strong acids.[5]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2][7] Do not use combustible materials like paper towels. Place the absorbent material into a sealed container for disposal as hazardous waste.[2]

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[5]

Final Disposal
  • Professional Disposal: The ultimate disposal of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine waste must be handled by a licensed hazardous waste disposal company.[14] Never pour this chemical down the drain or dispose of it with regular trash.[2]

  • Incineration: High-temperature incineration is the preferred method for the disposal of pyridine and its derivatives.[1]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[10][12][13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine waste.

DisposalWorkflow start Waste Generation (1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine) is_contaminated Is the material contaminated with the compound? start->is_contaminated non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No collect_waste Collect in a Designated, Labeled Hazardous Waste Container is_contaminated->collect_waste Yes spill_check Is there a spill? collect_waste->spill_check small_spill Small Spill: Absorb with inert material, containerize, and label. spill_check->small_spill Yes, Small large_spill Large Spill: Evacuate and contact EHS. spill_check->large_spill Yes, Large store_waste Store in Satellite Accumulation Area spill_check->store_waste No small_spill->store_waste disposal_request Request Pickup by Licensed Hazardous Waste Vendor store_waste->disposal_request final_disposal Final Disposal via High-Temperature Incineration disposal_request->final_disposal

Caption: Decision workflow for the disposal of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine.

By adhering to these procedures, we can ensure the safe and environmentally responsible disposal of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine, upholding our commitment to a culture of safety and scientific integrity.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024, January 25).
  • Thermo Fisher Scientific. (2009, October 2).
  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals - Pyridine.
  • Sigma-Aldrich. (2024, September 7).
  • Fluorochem Ltd. (2024, December 19).
  • ChemScene LLC. (2025, December 8).
  • Fisher Scientific. Safety Data Sheet - 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride.
  • Sigma-Aldrich. (2025, August 5).
  • National Institute for Occupational Safety and Health (NIOSH). (2014). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • eWaste Disposal, Inc. How Do You Discard Class 3 Flammable Liquids List Chemicals?
  • EHS Daily Advisor. (2020, June 22).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Ohio Environmental Protection Agency. (2024, June 3). Dispose of Hazardous Waste.
  • National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • German Institute for Medical Mission (Difäm) and Ecumenical Pharmaceutical Network (EPN). A safety and chemical disposal guideline for Minilab users.
  • Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide.
  • Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards.
  • Lunn, G., & Sansone, E. B. (2002). Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • University of Louisville Department of Environmental Health and Safety. Waste Disposal Guide for Research Labs.
  • National Institute for Occupational Safety and Health (NIOSH). (1981). Occupational Health Guidelines for Chemical Hazards.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine was not available at the time of writing. The recommendations herein are extrapolated from the known hazards of structurally similar compounds, such as pyridine and other pyrrolopyridine derivatives. It is imperative to obtain the SDS from your chemical supplier and conduct a thorough, situation-specific risk assessment before handling this compound.

Understanding the Hazard Profile

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic amine. While specific toxicity data for this compound is limited, the pyrrolopyridine core is present in many biologically active molecules.[1] Structurally related compounds, like pyridine, are known to be harmful if inhaled, absorbed through the skin, or swallowed.[2] They can cause skin and eye irritation, and in some cases, more severe health effects.[2] Therefore, a cautious approach assuming a similar or greater hazard profile is warranted.

Key Potential Hazards:

  • Skin and Eye Irritation/Burns: Many heterocyclic amines can cause irritation or severe burns upon contact.

  • Harmful if Swallowed, Inhaled, or Absorbed Through Skin: Systemic toxicity is a significant concern with this class of compounds.[2]

  • Respiratory Tract Irritation: Vapors or aerosols may cause irritation to the respiratory system.[3]

  • Flammability: While the flammability of this specific compound is not documented, related compounds like pyridine are highly flammable.[4]

Core Principles of Protection: A Multi-Layered Approach

Effective protection from chemical hazards relies on a combination of engineering controls, administrative controls, and personal protective equipment (PPE). PPE should be considered the last line of defense, used in conjunction with other safety measures.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All handling of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Safety Shower and Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station.[5]

Administrative Controls: Safe Work Practices
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: Ensure all personnel are thoroughly trained on the potential hazards and safe handling procedures.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6] Do not eat, drink, or smoke in areas where this chemical is handled.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for minimizing exposure. The following recommendations are based on a conservative assessment of the potential hazards.

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory to protect against splashes and aerosols.[7] They must meet ANSI Z87.1 standards.

  • Face Shield: In addition to goggles, a face shield is required when there is a risk of significant splashes or energetic reactions.[7][8]

Skin and Body Protection
  • Flame-Resistant Laboratory Coat: A flame-resistant (FR) lab coat is essential, particularly given the potential flammability of related compounds.[7] It should be fully buttoned with sleeves rolled down.

  • Chemical-Resistant Apron: For larger quantities or procedures with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Full-Length Pants and Closed-Toe Shoes: Long pants and shoes that completely cover the feet are required in any laboratory setting.[8]

Hand Protection
  • Double Gloving: Due to the risk of skin absorption, double gloving is strongly recommended.

    • Inner Glove: A thin, disposable nitrile glove.

    • Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or Viton™. It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times for pyridine or similar chemicals.[8]

  • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use.[5] Change gloves immediately if contamination is suspected and after each use.

Respiratory Protection
  • When Required: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary.[8]

  • Type of Respirator: A NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement.[9] For higher concentrations or in situations with poor ventilation, a supplied-air respirator may be necessary.[9] A formal respiratory protection program, including fit testing and training, is required by OSHA.[8]

PPE Selection Summary

Body PartPrimary ProtectionSecondary/Additional Protection
Eyes Chemical Splash Goggles (ANSI Z87.1)Face Shield (for splash hazards)
Face Face Shield (worn over goggles)
Hands Double Gloves (Inner: Nitrile, Outer: Butyl Rubber/Viton™)
Body Flame-Resistant Lab CoatChemical-Resistant Apron
Respiratory NIOSH-Approved Respirator with Organic Vapor CartridgeSupplied-Air Respirator (for high concentrations)
Feet Closed-Toe Shoes

Procedural Guidance: Donning, Doffing, and Disposal

Donning and Doffing PPE Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Outer Gloves don2->don3 don4 4. Goggles don3->don4 don5 5. Face Shield don4->don5 doff1 1. Outer Gloves doff2 2. Face Shield doff1->doff2 doff3 3. Goggles doff2->doff3 doff4 4. Lab Coat doff3->doff4 doff5 5. Inner Gloves doff4->doff5

Caption: PPE Donning and Doffing Sequence.

Disposal Plan

Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, aprons) and contaminated materials (e.g., weighing paper, pipette tips) must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused chemical and solutions must be disposed of as hazardous waste in a properly labeled, sealed container.[10] Do not pour down the drain.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

By adhering to these stringent safety protocols, researchers can confidently and safely handle 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine, ensuring both personal safety and the integrity of their research.

References

  • Material Safety Data Sheet for Pyridine. (2011). MSDS US COV.
  • Personal Protective Equipment (PPE). CHEMM.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Safety Data Sheet for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. (2025). Fisher Scientific.
  • Safety Data Sheet for Pyridine. (2025). Sigma-Aldrich.
  • Safety Data Sheet for Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxyl
  • Safety Data Sheet for Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzo
  • PPE and Safety for Chemical Handling. (2020).
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • Safety Data Sheet for 4-(Pyrrolidin-1-yl)pyridine. (2024). Sigma-Aldrich.
  • Safety Data Sheet for Pyridine. (2020). Sigma-Aldrich.
  • Safety Data Sheet for Pyrrole. (2023). Fisher Scientific.
  • Safety Data Sheet for Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxyl
  • Safety D
  • 1-Methyl-1H-pyrrolo[3,2-C]pyridine. PubChem.
  • Safety D
  • 1H,2H,3H-pyrrolo(3,2-c)pyridine. PubChem.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine. Smolecule.
  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 2
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.